molecular formula C36H56O10 B15592454 Quinovic acid 3-O-beta-D-glucoside

Quinovic acid 3-O-beta-D-glucoside

Cat. No.: B15592454
M. Wt: 648.8 g/mol
InChI Key: AXNXSFBKZQIMPF-LAKVJUMPSA-N
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Description

Quinovic acid 3-O-beta-D-glucoside is a useful research compound. Its molecular formula is C36H56O10 and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22?,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1

InChI Key

AXNXSFBKZQIMPF-LAKVJUMPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Quinovic Acid 3-O-β-D-glucoside: Natural Sources, Discovery, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid 3-O-β-D-glucoside, a pentacyclic triterpenoid (B12794562) saponin, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, historical discovery, and detailed experimental protocols for its extraction, isolation, and characterization. Quantitative data from various plant sources are summarized, and a logical workflow for its study is presented visually. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug development.

Introduction

Quinovic acid and its glycosidic derivatives are a class of natural products predominantly found in plants of the Rubiaceae family. Among these, Quinovic acid 3-O-β-D-glucoside is a notable member, exhibiting a range of biological activities. The core structure consists of a quinovic acid aglycone linked to a glucose molecule at the C-3 position. Understanding the natural distribution and developing efficient methods for the isolation and analysis of this compound are crucial for advancing its research and potential applications.

Discovery and Key Milestones

The initial discovery of quinovic acid dates back to the 19th century from Cinchona bark. However, the specific isolation and structural elucidation of its glycosidic derivatives, including Quinovic acid 3-O-β-D-glucoside, occurred much later with the advent of modern chromatographic and spectroscopic techniques. While a singular "discovery" paper for this specific glycoside is not readily identifiable, early investigations into the triterpenoid constituents of the Rubiaceae family by researchers such as Tschesche in the mid-20th century laid the groundwork. Subsequent phytochemical studies on various plants, particularly from the Uncaria and Mitragyna genera in the late 1980s and early 1990s, led to the repeated isolation and characterization of this compound.

Natural Sources of Quinovic Acid 3-O-β-D-glucoside

Quinovic acid 3-O-β-D-glucoside and its related glycosides have been identified in a variety of plant species, primarily within the Rubiaceae family. The concentration of these compounds can vary depending on the plant part, geographical location, and harvesting season.

Table 1: Natural Plant Sources of Quinovic Acid 3-O-β-D-glucoside and Related Glycosides

Plant SpeciesFamilyPlant Part(s)Reported Glycosides
Uncaria tomentosa (Cat's Claw)RubiaceaeBark, RootsQuinovic acid 3-O-β-D-glucoside and other quinovic acid glycosides.[1][2][3]
Mitragyna stipulosaRubiaceaeBarkQuinovic acid 3-O-β-D-glucoside (quinovin glycoside C) and other derivatives.[4][5]
Nauclea diderrichiiRubiaceaeBarkVarious quinovic acid glycosides.[6]
Guettarda angelicaRubiaceaeRoot BarkQuinovic acid glycosides.

Table 2: Quantitative Analysis of Quinovic Acid Glycosides in Uncaria tomentosa

Plant MaterialAnalytical MethodTotal Quinovic Acid Glycosides Content (% w/w)Reference
Dried bark extractHPLC-PDANot explicitly quantified as a percentage of total extract, but a validated analytical method was developed.[2]
Hydroalcoholic extract of leavesHPLC and LC-MSReported to have the highest concentration of quinovic acid derivatives among different extracts.[7]

Note: Specific quantitative data for Quinovic acid 3-O-β-D-glucoside is often reported as part of the total quinovic acid glycoside fraction. The development of validated HPLC methods allows for the precise quantification of individual glycosides, though reported values in the literature for this specific compound are scarce.

Experimental Protocols

This section outlines a comprehensive workflow for the extraction, isolation, and identification of Quinovic acid 3-O-β-D-glucoside from plant material, with a focus on Uncaria tomentosa bark.

General Experimental Workflow

The following diagram illustrates the logical steps involved in the study of Quinovic acid 3-O-β-D-glucoside from its natural source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_identification Identification & Characterization plant_material Plant Material (e.g., Uncaria tomentosa bark) extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., n-butanol/water) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated Compound hplc->isolated_compound tlc TLC Analysis isolated_compound->tlc ms Mass Spectrometry (MS) isolated_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr

A generalized workflow for the isolation and identification of Quinovic acid 3-O-β-D-glucoside.
Detailed Methodologies

  • Collection and Authentication: Collect the desired plant material (e.g., bark of Uncaria tomentosa). A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying and Grinding: Air-dry the plant material at room temperature or in an oven at a controlled temperature (typically 40-50 °C) to prevent enzymatic degradation of secondary metabolites. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or 80% ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with methanol or ethanol (B145695). This method allows for continuous extraction with fresh solvent.

  • Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins (B1172615) are typically enriched in the n-butanol fraction.

  • Column Chromatography:

    • Silica Gel Chromatography: Subject the n-butanol fraction to column chromatography on silica gel. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water. Monitor the fractions by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography: Further purify the saponin-rich fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as chloroform:methanol:water (e.g., 7:3:1 v/v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

  • High-Performance Liquid Chromatography (HPLC-PDA): Analytical HPLC with a photodiode array (PDA) detector is used to check the purity of the isolated compound and for quantitative analysis. A C18 column is commonly used with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is essential for the complete structural elucidation and assignment of all signals.

Table 3: ¹³C and ¹H NMR Spectroscopic Data for Quinovic Acid 3-O-β-D-glucoside (in Pyridine-d₅)

Carbon No.δC (ppm)δH (ppm) (J in Hz)
Aglycone
228.2
389.13.25 (dd, J=11.5, 4.5)
.........
Glucoside
1'107.24.85 (d, J=7.5)
2'75.4
3'78.6
4'71.8
5'78.2
6'62.9

(Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. This table provides representative values.)

Conclusion

Quinovic acid 3-O-β-D-glucoside is a significant natural product with a widespread occurrence in the plant kingdom, particularly in the Rubiaceae family. This guide has provided a detailed overview of its natural sources, the historical context of its discovery, and a comprehensive set of experimental protocols for its study. The presented data and methodologies are intended to facilitate further research into the chemistry and pharmacology of this promising compound, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols based on their specific starting materials and available instrumentation.

References

Biological Activity of Quinovic Acid 3-O-β-D-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-β-D-glucoside is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various plant species, notably from the genera Uncaria and Nauclea. As a member of the quinovic acid glycoside family, this compound has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of Quinovic acid 3-O-beta-D-glucoside and its related glycosides, with a focus on its anti-inflammatory, anticancer, and antileishmanial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Quantitative Data on Biological Activities

The biological efficacy of quinovic acid glycosides has been quantified in several studies. While specific data for Quinovic acid 3-O-β-D-glucoside is often part of a purified fraction, the available quantitative results provide valuable insights into its potential potency.

Biological ActivityTargetCompound/FractionAssayResultReference
Anticancer T24 Human Bladder Cancer CellsQuinovic Acid Glycosides Purified Fraction (QAPF)Apoptosis InductionActivation of caspase-3 and NF-κB[1]
RT4 Human Bladder Cancer CellsQuinovic Acid Glycosides Purified Fraction (QAPF)Growth and ViabilityDecreased[1]
Antileishmanial Leishmania infantum (intracellular amastigote)Four Quinovic Acid GlycosidesIn vitro inhibitionIC50 = 1 µM[2]
Anti-inflammatory Cyclophosphamide-induced hemorrhagic cystitis in miceQuinovic Acid Glycosides Purified Fraction (QAPF)IL-1β levels in bladderDecreased[3]
Cyclophosphamide-induced hemorrhagic cystitis in miceQuinovic Acid Glycosides Purified Fraction (QAPF)P2X7 receptor expressionDown-regulated[3][4]

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Quinovic acid glycosides have demonstrated significant anti-inflammatory properties. Studies on purified fractions containing these glycosides show a protective effect against cyclophosphamide-induced hemorrhagic cystitis in mice.[1][3][5][6] This effect is attributed to the ability of the glycosides to decrease the levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the bladder tissue.[3] Furthermore, these compounds have been observed to down-regulate the expression of the P2X7 receptor, a key player in the inflammatory response.[3][4] The proposed mechanism involves the inhibition of neutrophil migration to the site of inflammation.[3][4] The anti-inflammatory actions are likely linked to the modulation of TNF synthesis through the inhibition of the NF-κB signaling pathway.[3]

Anticancer Activity

A purified fraction of quinovic acid glycosides from Uncaria tomentosa has been shown to inhibit the growth and viability of human bladder cancer cell lines, T24 and RT4.[1] In T24 cells, this fraction induces cell death by apoptosis, a programmed cell death mechanism.[1] This apoptotic effect is mediated through the activation of caspase-3, a key executioner caspase, and the modulation of the NF-κB signaling pathway.[1]

Antileishmanial Activity

Several quinovic acid glycosides isolated from Nauclea diderrichii have exhibited potent antileishmanial activity against the intracellular amastigote form of Leishmania infantum, with a reported IC50 of 1 µM.[2] The mechanism of action appears to involve the inhibition of parasite internalization by interfering with the promastigote stage of the parasite.[2]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of quinovic acid glycosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Bladder cancer cells (T24 and RT4) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Quinovic acid 3-O-β-D-glucoside) or a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

  • Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The optical density (OD) is measured at 490 nm or 570 nm using a microplate reader.[7][8] Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells are seeded and treated with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin.[9]

  • Washing: The collected cells are washed twice with cold PBS.[9]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.[10][11]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.[10] Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Caspase-3 Activation Assay (Western Blot Analysis)

Western blotting is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

  • Cell Lysis: Treated and untreated cells are washed with PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-15% gel.[12]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: The membrane is blocked for 1-3 hours at room temperature with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).[12]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for caspase-3 (e.g., diluted 1:500-1:1000 in blocking buffer).[12] Antibodies that recognize both the full-length (inactive) and cleaved (active) forms are often used.[13]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.[12]

Interleukin-1β (IL-1β) Quantification (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IL-1β in cell culture supernatants or tissue homogenates.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for IL-1β and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample/Standard Addition: Cell culture supernatants or tissue homogenates, along with a series of known concentrations of recombinant IL-1β standards, are added to the wells and incubated for 1-2 hours at 37°C.[14][15]

  • Detection Antibody: After washing, a biotin-conjugated detection antibody specific for IL-1β is added to each well and incubated for 1 hour at 37°C.[14]

  • Enzyme Conjugate: Following another wash step, an enzyme conjugate (e.g., streptavidin-HRP) is added and incubated for 30 minutes at 37°C.[14]

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, leading to a color change in the presence of the enzyme.[14]

  • Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm using a microplate reader.[14] The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Signaling Pathways and Visualizations

The biological activities of Quinovic acid 3-O-β-D-glucoside and related glycosides are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_endpoints Endpoints cluster_analysis Data Analysis compound Quinovic Acid 3-O-beta-D-glucoside treatment Treatment with Compound compound->treatment cell_culture Cell Culture (e.g., T24, RT4, Macrophages) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Inflammatory Markers (ELISA for IL-1β) treatment->inflammation protein Protein Expression (Western Blot) treatment->protein data_analysis Quantitative Analysis viability->data_analysis apoptosis->data_analysis inflammation->data_analysis protein->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis

Caption: General experimental workflow for assessing the biological activity of Quinovic acid 3-O-β-D-glucoside.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus qag Quinovic Acid Glycosides ikk IKK Complex qag->ikk Inhibits (?) ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb Inhibits degradation ikb->degradation Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_n NF-κB (Active) ikb_nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds genes Pro-inflammatory & Survival Genes dna->genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by quinovic acid glycosides.

apoptosis_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome qag Quinovic Acid Glycosides dr5 Death Receptor 5 (DR5) qag->dr5 Upregulates/Activates (?) procaspase8 Pro-caspase-8 dr5->procaspase8 Recruits & Activates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleaves & Activates caspase3 Caspase-3 (Active) procaspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Apoptosis induction via the extrinsic pathway, potentially modulated by quinovic acid glycosides.

Conclusion

Quinovic acid 3-O-β-D-glucoside and its related glycosides represent a promising class of natural compounds with multifaceted therapeutic potential. The documented anti-inflammatory, anticancer, and antileishmanial activities, coupled with initial insights into their mechanisms of action involving key signaling pathways such as NF-κB and caspase-dependent apoptosis, underscore the importance of continued investigation. Future research should focus on elucidating the precise molecular targets of Quinovic acid 3-O-β-D-glucoside, conducting comprehensive dose-response studies to establish its potency and therapeutic window, and performing in vivo studies to validate its efficacy and safety. The information compiled in this technical guide serves as a foundational resource to facilitate these endeavors and accelerate the translation of this promising natural product into novel therapeutic agents.

References

An In-Depth Technical Guide to Quinovic Acid 3-O-beta-D-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols for the evaluation of these activities and diagrams of associated signaling pathways are presented to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid belonging to the quinoline (B57606) alkaloid family, characterized by a quinovic acid aglycone linked to a beta-D-glucose moiety at the C-3 position.

Chemical Structure:

  • IUPAC Name: (2S,3S,4S,5R,6R)-2-[[(3S,4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-3,6a,8a,12a-tetramethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,4a-diyl]bis(carboxy)]-6-(hydroxymethyl)oxane-3,4,5-triol

  • Molecular Formula: C₃₆H₅₆O₁₀[1][2]

  • CAS Number: 79955-41-2[1]

  • SMILES: [H][C@@]12--INVALID-LINK----INVALID-LINK--CC[C@@]1(CC[C@]1(C(O)=O)C2=CCC2[C@@]3(C)CC--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O">C@HC(C)(C)C3CC[C@@]12C)C(O)=O[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted due to limited available experimental data.

PropertyValueSource
Molecular Weight 648.8 g/mol [1]
Appearance White powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)[3]
Storage -20°C, protected from air and light[1]

Spectral Data:

Biological Activities and Signaling Pathways

Quinovic acid and its glycosides, primarily isolated from medicinal plants such as Uncaria tomentosa (Cat's Claw) and Fagonia cretica, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antiviral, and anti-diabetic properties.

Anti-inflammatory Activity

Quinovic acid glycosides are considered potent anti-inflammatory constituents of Uncaria tomentosa. Their mechanism of action is believed to involve the modulation of key inflammatory pathways.

Signaling Pathway:

The anti-inflammatory effects of quinovic acid glycosides are significantly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation induces QA_glucoside Quinovic Acid 3-O-beta-D-glucoside QA_glucoside->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

A purified fraction of quinovic acid glycosides from Uncaria tomentosa has been shown to induce apoptosis in human bladder cancer cells. This pro-apoptotic effect is mediated through the activation of caspases and the modulation of the NF-κB pathway.[4] Furthermore, the aglycone, quinovic acid, has been demonstrated to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.

Signaling Pathway:

The anticancer activity of quinovic acid glycosides involves the induction of apoptosis through both intrinsic and extrinsic pathways.

G Apoptosis Induction by Quinovic Acid Glycosides QA_glucoside Quinovic Acid 3-O-beta-D-glucoside DR5 Death Receptor 5 (DR5) Upregulation QA_glucoside->DR5 NFkB_inhibition NF-κB Inhibition QA_glucoside->NFkB_inhibition Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_inhibition->Apoptosis promotes

Caption: Proposed mechanism of apoptosis induction by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification

A general protocol for the isolation of quinovic acid glycosides from plant material is outlined below. This should be optimized based on the specific plant source.

G Isolation and Purification Workflow Start Dried Plant Material Extraction Maceration with Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) Filtration->Partition Column Column Chromatography (Silica Gel or Sephadex LH-20) Partition->Column Ethyl Acetate/n-Butanol Fraction Purification Preparative HPLC Column->Purification Final Pure Quinovic Acid 3-O-beta-D-glucoside Purification->Final

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is macerated with ethanol at room temperature. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The biologically active fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components.

  • Final Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This protocol describes the determination of the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

This protocol outlines the assessment of the cytotoxic effect of this compound on a cancer cell line using the MTT assay.[5][6]

Materials:

  • Cancer cell line (e.g., T24 human bladder cancer cells)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound presents a promising natural product with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Its mechanism of action, particularly the inhibition of the NF-κB pathway and the induction of apoptosis, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compelling molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in vivo.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Quinovic Acid Glycosides in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid glycosides, a class of pentacyclic triterpenoid (B12794562) saponins, are predominantly found in plants of the Rubiaceae family, notably in the genus Uncaria, and are recognized for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of these complex natural products. It details the enzymatic steps from the primary precursor, 2,3-oxidosqualene (B107256), to the formation of the quinovic acid backbone and its subsequent glycosylation. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation into the biosynthesis and potential biotechnological production of these valuable compounds.

Introduction

Quinovic acid glycosides are a significant class of natural products with a pentacyclic triterpenoid structure of the ursane (B1242777) type.[1] They are particularly abundant in medicinal plants such as Uncaria tomentosa (Cat's Claw), where they are believed to contribute significantly to the plant's therapeutic properties.[2][3] The biosynthesis of these complex molecules involves a multi-step enzymatic cascade, starting from basic isoprenoid precursors. Understanding this pathway is crucial for the metabolic engineering of plants or microbial systems for the enhanced production of specific quinovic acid glycosides for pharmaceutical applications.

This guide will systematically dissect the biosynthesis of quinovic acid glycosides, focusing on the three key enzyme families involved: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs).

The Core Biosynthetic Pathway

The biosynthesis of quinovic acid glycosides can be conceptually divided into three main stages:

  • Formation of the Triterpenoid Backbone: Cyclization of the linear precursor 2,3-oxidosqualene to form the pentacyclic ursane skeleton.

  • Functionalization of the Backbone: Oxidative modifications of the ursane skeleton by cytochrome P450 enzymes to produce the quinovic acid aglycone.

  • Glycosylation: Attachment of sugar moieties to the quinovic acid backbone by UDP-glycosyltransferases to yield the final quinovic acid glycosides.

A proposed biosynthetic pathway is illustrated below.

Quinovic_Acid_Glycoside_Biosynthesis MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin Synthase (OSC) Ursolic_Acid Ursolic Acid alpha_Amyrin->Ursolic_Acid CYP716A family (C-28 Oxidase) Quinovic_Acid Quinovic Acid Ursolic_Acid->Quinovic_Acid Cytochrome P450s (CYPs) QAG Quinovic Acid Glycosides Quinovic_Acid->QAG UDP-Glycosyltransferases (UGTs) UDP_Sugar UDP-Sugars UDP_Sugar->QAG

Figure 1: Proposed biosynthetic pathway of quinovic acid glycosides.
Formation of the Pentacyclic Triterpenoid Backbone

The biosynthesis of all triterpenoids begins with the cyclization of 2,3-oxidosqualene.[4] This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the ursane-type skeleton characteristic of quinovic acid, the specific OSC involved is α-amyrin synthase . This enzyme directs the intricate cyclization cascade of 2,3-oxidosqualene to yield α-amyrin, the direct precursor to the quinovic acid backbone. While the specific α-amyrin synthase responsible for quinovic acid biosynthesis has not been definitively identified in Uncaria species, numerous α-amyrin synthases have been characterized from other plants.

Functionalization of the α-Amyrin Backbone

Following the formation of α-amyrin, a series of oxidative reactions are required to produce the quinovic acid aglycone. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes responsible for a wide range of modifications in plant secondary metabolism.

The key oxidative step in the formation of many ursane-type triterpenoids is the oxidation of the C-28 methyl group to a carboxylic acid. Enzymes belonging to the CYP716A subfamily have been widely characterized as multifunctional C-28 oxidases.[5][6][7] These enzymes catalyze a three-step oxidation of the C-28 methyl group of α-amyrin to a carboxyl group, leading to the formation of ursolic acid.[8][9][10] It is highly probable that a member of the CYP716A family is also responsible for the C-28 oxidation in the biosynthesis of quinovic acid. Further hydroxylations at other positions on the ursane backbone, which differentiate quinovic acid from ursolic acid, are also presumed to be catalyzed by other specific CYPs.

Glycosylation of Quinovic Acid

The final step in the biosynthesis of quinovic acid glycosides is the attachment of sugar moieties to the quinovic acid aglycone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs) . UGTs utilize activated sugar donors, such as UDP-glucose, to transfer a sugar residue to an acceptor molecule.[11] The diversity of quinovic acid glycosides found in nature is a direct result of the activity of different UGTs with varying substrate and sugar donor specificities. The identification and characterization of the specific UGTs involved in quinovic acid glycosylation are essential for understanding the complete biosynthetic pathway and for producing specific glycosides through biotechnological approaches.

Regulation of the Biosynthetic Pathway

The biosynthesis of quinovic acid glycosides, like other secondary metabolites, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes encoding OSCs, CYPs, and UGTs is often induced by various internal and external stimuli, such as plant hormones (e.g., jasmonic acid) and biotic or abiotic stress. Transcription factors play a crucial role in orchestrating the coordinated expression of these genes. While specific regulatory networks for quinovic acid glycoside biosynthesis are yet to be fully elucidated, studies on other triterpenoid saponin (B1150181) pathways suggest the involvement of transcription factor families such as bHLH, WRKY, and AP2/ERF.

Experimental Protocols

The elucidation of the quinovic acid glycoside biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A powerful approach to identify the genes involved in the biosynthesis of quinovic acid glycosides is through transcriptome analysis of a producer plant, such as Uncaria tomentosa.

Transcriptome_Analysis_Workflow Plant_Tissue Plant Tissue (e.g., Uncaria tomentosa roots) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Gene_Identification Identification of Candidate OSC, CYP, and UGT Genes Annotation->Gene_Identification

Figure 2: Workflow for identifying candidate biosynthetic genes.

Methodology:

  • Plant Material: Collect tissues from Uncaria tomentosa known to accumulate high levels of quinovic acid glycosides (e.g., roots, stem bark).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable method (e.g., TRIzol reagent or a commercial plant RNA extraction kit).

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina.

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts de novo and annotate the transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using tools like BLAST.

  • Candidate Gene Identification: Identify transcripts encoding putative OSCs, CYPs, and UGTs based on sequence homology to known triterpenoid biosynthetic enzymes.

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes identified through transcriptome analysis can be functionally characterized by heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.

Methodology for Yeast Expression:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Uncaria tomentosa cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression construct into a suitable yeast strain. For characterizing CYPs, a strain co-expressing a cytochrome P450 reductase (CPR) is often used to ensure sufficient electron supply. For characterizing UGTs, the yeast strain should be able to produce the necessary UDP-sugar donor.

  • Substrate Feeding and Metabolite Extraction: Grow the transformed yeast culture and induce gene expression. Feed the culture with the putative substrate (e.g., α-amyrin for a candidate C-28 oxidase). After a period of incubation, extract the metabolites from the yeast cells and the culture medium using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product. Comparison with an authentic standard of the expected product confirms the enzyme's function.

In Vitro Enzyme Assays

In vitro assays using purified recombinant enzymes are essential for determining the kinetic parameters of the biosynthetic enzymes.

Methodology for UGT Assay:

  • Protein Expression and Purification: Express the candidate UGT gene in Escherichia coli as a tagged protein (e.g., with a His-tag) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).[12]

  • Enzyme Assay: Set up a reaction mixture containing the purified UGT, the quinovic acid aglycone as the acceptor substrate, and a UDP-sugar (e.g., UDP-glucose) as the sugar donor in a suitable buffer.[12]

  • Product Detection and Quantification: After incubation, stop the reaction and analyze the formation of the glycosylated product by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.[13][14][15]

Quantitative Data

While specific quantitative data for the enzymes in the quinovic acid glycoside biosynthetic pathway are not yet available in the literature, data from closely related triterpenoid pathways can provide valuable insights. The following table summarizes typical ranges for enzyme kinetic parameters and metabolite concentrations.

Parameter Enzyme/Metabolite Typical Range Method of Determination Reference
Km (Substrate) Cytochrome P450 (triterpenoid oxidase)1 - 50 µMIn vitro enzyme assay with purified recombinant protein[13]
Vmax Cytochrome P450 (triterpenoid oxidase)0.1 - 10 nmol/min/mg proteinIn vitro enzyme assay with purified recombinant protein[13]
Km (Aglycone) UDP-Glycosyltransferase (triterpenoid)10 - 200 µMIn vitro enzyme assay with purified recombinant protein[14][15]
Km (UDP-Sugar) UDP-Glycosyltransferase (triterpenoid)50 - 500 µMIn vitro enzyme assay with purified recombinant protein[14][15]
Concentration Quinovic Acid Glycosides in Uncaria tomentosa bark0.1 - 2.0 % dry weightHPLC-PDA[16][17]

Future Perspectives

The complete elucidation of the quinovic acid glycoside biosynthetic pathway remains an active area of research. Key future directions include:

  • Definitive identification and characterization of all the OSC, CYP, and UGT enzymes involved in the pathway in high-producing plants like Uncaria tomentosa.

  • Investigation of the regulatory networks that control the expression of the biosynthetic genes.

  • Metabolic engineering of microbial or plant systems for the sustainable and scalable production of specific quinovic acid glycosides with high therapeutic potential.

  • Exploration of the protein-protein interactions between the biosynthetic enzymes, which may form metabolons to enhance pathway efficiency.[18][19][20]

Conclusion

The biosynthesis of quinovic acid glycosides is a complex and fascinating example of plant specialized metabolism. While the general framework of the pathway is understood, involving oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases, the specific enzymes and their intricate regulation are yet to be fully uncovered. The information and protocols presented in this technical guide provide a solid foundation for researchers to build upon, paving the way for a deeper understanding and eventual biotechnological application of this important class of natural products.

References

An In-depth Technical Guide on Quinovic Acid 3-O-beta-D-glucoside in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid 3-O-beta-D-glucoside, a prominent member of the quinovic acid glycoside family, is a key bioactive constituent of various medicinal plants, most notably Uncaria tomentosa (Cat's Claw), which has a long-standing history in traditional medicine for treating a range of inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical background, pharmacological activities, and underlying mechanisms of action of this compound and its related glycosides. The document details experimental protocols for assessing its anti-inflammatory and antinociceptive properties and presents quantitative data from relevant studies. Furthermore, it delineates the compound's interaction with key signaling pathways, including NF-κB, P2X7 receptor, and Nrf2/HO-1, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into this promising natural compound.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) glycoside found in several plant species, particularly those belonging to the Rubiaceae family. Its primary source, Uncaria tomentosa, commonly known as Cat's Claw, has been used for centuries by indigenous communities in South America to treat a variety of ailments, including arthritis, gastritis, and other inflammatory disorders. The therapeutic effects of Uncaria tomentosa are largely attributed to its rich content of quinovic acid glycosides, with the 3-O-beta-D-glucoside being a significant component. This document aims to consolidate the existing scientific knowledge on this compound, with a focus on its applications in traditional medicine and its potential for modern drug development.

Ethnobotanical and Traditional Medicine Uses

The use of plants containing this compound is deeply rooted in traditional medicine systems across the globe.

  • Uncaria tomentosa (Cat's Claw): Indigenous peoples of the Amazon rainforest have traditionally used the bark and roots of Uncaria tomentosa to prepare decoctions for treating arthritis, stomach ulcers, and various inflammatory conditions. It is also reputed to have immunomodulatory properties.[1]

  • Other Rubiaceae Species: Various other plants within the Rubiaceae family, which are known to contain quinovic acid glycosides, have been used in traditional medicine for their anti-inflammatory and analgesic properties.

The traditional preparation often involves boiling the plant material, typically the bark or roots, in water to create a decoction. This method of extraction has been passed down through generations and forms the basis of many ethnopharmacological studies.

Pharmacological Activities

Scientific research has begun to validate the traditional uses of this compound and related compounds, demonstrating a range of pharmacological activities. The primary activities of interest are its anti-inflammatory and antinociceptive effects.

Anti-inflammatory Activity

Quinovic acid glycosides have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are often attributed to the modulation of key inflammatory pathways. Studies have shown that a purified fraction of quinovic acid glycosides from Uncaria tomentosa can reduce inflammation in models such as carrageenan-induced paw edema and cyclophosphamide-induced hemorrhagic cystitis.[1]

Antinociceptive Activity

In addition to its anti-inflammatory effects, quinovic acid glycosides exhibit antinociceptive (pain-relieving) properties. This has been demonstrated in models of both inflammatory and neurogenic pain, such as the formalin test. The analgesic effects are believed to be linked to the compound's ability to suppress inflammatory mediators that sensitize nociceptors.

Quantitative Data

While much of the research has been conducted on purified fractions of quinovic acid glycosides (QAPF), the data provides valuable insights into the potential potency of the individual components, including the 3-O-beta-D-glucoside.

Pharmacological Activity Experimental Model Test Substance Dosage/Concentration Observed Effect Reference
Anti-inflammatoryCyclophosphamide-induced hemorrhagic cystitis in miceQAPF20, 50, 100 mg/kg (i.p.)Significant reduction in bladder wet weight, edema, and hemorrhage.[1]
Anti-inflammatoryCyclophosphamide-induced hemorrhagic cystitis in miceQAPF100 mg/kg (i.p.)Significant reduction in myeloperoxidase (MPO) activity in bladder tissue.[1]
Anti-inflammatoryCyclophosphamide-induced hemorrhagic cystitis in miceQAPF100 mg/kg (i.p.)Significant decrease in IL-1β levels in bladder tissue.[1]
AntinociceptiveCyclophosphamide-induced hemorrhagic cystitis in mice (visceral pain)QAPF20, 50, 100 mg/kg (i.p.)Significant reduction in nociceptive score.[1]
AntinociceptiveFormalin test in mice (late phase)Hydroalcoholic extract of U. tomentosa100 mg/kg (p.o.)Significant inhibition of paw licking time.[1]

Mechanism of Action and Signaling Pathways

This compound and its related compounds exert their pharmacological effects through the modulation of several key signaling pathways involved in inflammation and pain.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Quinovic acid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as TNF-α and IL-1β.[1]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Proteasomal Degradation IkB->Proteasomal Degradation Leads to NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Quinovic Acid Glycosides Quinovic Acid Glycosides Quinovic Acid Glycosides->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB Signaling Pathway
Modulation of the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Overactivation of this receptor is associated with the release of pro-inflammatory cytokines. Studies suggest that quinovic acid glycosides can down-regulate the expression of the P2X7 receptor, thereby mitigating inflammatory responses.[1]

P2X7_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7 Receptor P2X7 Receptor Inflammasome Activation Inflammasome Activation P2X7 Receptor->Inflammasome Activation Leads to ATP ATP ATP->P2X7 Receptor Activates IL-1b Release IL-1b Release Inflammasome Activation->IL-1b Release Promotes Quinovic Acid Glycosides Quinovic Acid Glycosides Quinovic Acid Glycosides->P2X7 Receptor Down-regulates

Modulation of the P2X7 Receptor
Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of antioxidant enzymes that protect cells from damage. While direct evidence for this compound is still emerging, other triterpenoids have been shown to activate this pathway, suggesting a potential mechanism for its cytoprotective and anti-inflammatory effects.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Quinovic Acid Glycosides Quinovic Acid Glycosides Quinovic Acid Glycosides->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO-1 Gene HO-1 Gene ARE->HO-1 Gene Activates transcription

Activation of the Nrf2/HO-1 Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of this compound and related compounds.

Isolation of Quinovic Acid Glycosides from Uncaria tomentosa

Isolation_Workflow Start Start Dried Bark Dried Bark of Uncaria tomentosa Start->Dried Bark Extraction Extraction with 95% Ethanol (B145695) Dried Bark->Extraction Concentration Concentration under vacuum Extraction->Concentration Partition Partition with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol Concentration->Partition Chromatography Column Chromatography of ethyl acetate fraction (Silica gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification QA_Glucoside Quinovic Acid 3-O-beta-D-glucoside Purification->QA_Glucoside

Isolation Workflow for Quinovic Acid Glycosides
  • Plant Material: Dried and powdered bark of Uncaria tomentosa.

  • Extraction: The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is rich in quinovic acid glycosides, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of a compound.[2][3][4][5]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (different doses of this compound).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Formalin Test in Mice

This model is used to assess both neurogenic and inflammatory pain.[6][7][8][9][10]

  • Animals: Male Swiss mice (20-25 g) are used.

  • Groups: Animals are divided into control, standard (e.g., morphine or indomethacin), and test groups.

  • Administration: The test compound or vehicle is administered 30-60 minutes before the formalin injection.

  • Induction of Pain: 20 µL of 2.5% formalin solution is injected into the sub-plantar region of the right hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • Analysis: The total licking time in each phase is calculated for each group and compared to the control group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in a tissue is an indicator of neutrophil infiltration, a hallmark of inflammation.[11][12][13][14][15]

  • Tissue Preparation: Bladder tissue is homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Centrifugation: The homogenate is centrifuged, and the supernatant is collected.

  • Assay: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.

  • Measurement: The change in absorbance is measured at 460 nm over time using a spectrophotometer.

  • Analysis: MPO activity is expressed as units per gram of tissue.

Conclusion and Future Directions

This compound, a key constituent of traditionally used medicinal plants like Uncaria tomentosa, exhibits significant anti-inflammatory and antinociceptive properties. Its mechanism of action involves the modulation of critical inflammatory pathways, including NF-κB and P2X7 receptor signaling. The data presented in this guide, while largely based on studies of purified fractions, strongly supports the therapeutic potential of the isolated compound.

For future research, it is imperative to conduct more studies on the purified this compound to establish a clear dose-response relationship and to further elucidate its molecular targets. Pharmacokinetic and toxicological studies are also essential to assess its safety and bioavailability. The development of optimized extraction and purification protocols will be crucial for the large-scale production of this compound for further research and potential clinical applications. The information compiled in this technical guide provides a solid framework for advancing the scientific investigation of this compound as a promising lead for the development of new anti-inflammatory and analgesic drugs.

References

Unveiling the Pharmacological Potential of Quinovic Acid 3-O-beta-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective activities. The information presented herein is synthesized from available preclinical studies on quinovic acid and its glycosides, offering a valuable resource for researchers exploring its drug development potential. It is important to note that while the focus is on the 3-O-beta-D-glucoside variant, some data from closely related quinovic acid glycosides have been included to provide a broader context due to the limited availability of specific data for this particular compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C36H56O10PubChem
Molecular Weight 648.8 g/mol PubChem
Appearance White amorphous powder[1]
Solubility Soluble in methanolInferred from isolation protocols

Pharmacological Activities: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its close structural analogs.

Anticancer Activity
CompoundCell LineAssayEndpointValue (µM)Reference
Quinovic acid 3-O-[β-D-quinovopyranoside]A549 (Human lung carcinoma)MTT AssayIC503.08[2]
Quinovic acid 3-O-[β-D-quinovopyranoside]PC-3 (Human prostate carcinoma)MTT AssayIC50> 100[2]
Quinovic acid 3-O-[β-D-quinovopyranoside]MCF-7 (Human breast adenocarcinoma)MTT AssayIC50> 100[2]
Quinovic acid 3-O-[β-D-quinovopyranoside]Caco-2 (Human colorectal adenocarcinoma)MTT AssayIC50> 100[2]
Quinovic acid 3-O-[β-D-quinovopyranoside]Vero (Normal kidney epithelial)MTT AssayIC509.81[2]
Anti-inflammatory, Neuroprotective, and Antiviral Activity

Quantitative data (IC50/EC50 values) for the anti-inflammatory, neuroprotective, and antiviral activities of this compound are not extensively reported in the currently available literature. The primary evidence for these activities is derived from in vivo studies and in vitro assays that did not determine specific IC50 or EC50 values.

Detailed Experimental Protocols

The following are representative experimental protocols for assessing the key pharmacological activities of quinovic acid glycosides. These methodologies are based on published studies and can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) and a normal cell line (e.g., Vero) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the compound in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses one hour before the induction of inflammation. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

In Vitro Neuroprotection Assay (SH-SY5Y Cell Viability)

Objective: To assess the protective effect of the compound against neurotoxin-induced cell death.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for 5-7 days with the addition of retinoic acid.

  • Compound Pre-treatment: Differentiated cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides to the culture medium and incubating for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described in section 3.1.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of quinovic acid glycosides are attributed to their modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Quinovic acid glycosides have been shown to exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa B) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, the compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Induces QAG Quinovic Acid 3-O-beta-D-glucoside QAG->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Apoptotic Pathway

In cancer cells, certain quinovic acid glycosides have been demonstrated to induce apoptosis, or programmed cell death, through the activation of caspases. This process is often initiated through the extrinsic (death receptor-mediated) pathway.

G QAG Quinovic Acid 3-O-beta-D-glucoside DR5 Death Receptor 5 (DR5) QAG->DR5 Upregulates/Activates Procaspase8 Pro-caspase-8 DR5->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed anticancer mechanism of this compound via induction of the extrinsic apoptotic pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The available data, primarily from studies on the broader class of quinovic acid glycosides, highlight its potential to modulate key cellular pathways involved in disease pathogenesis.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this specific compound:

  • Comprehensive Pharmacological Profiling: Undertake detailed in vitro and in vivo studies to determine the specific IC50 and EC50 values of this compound for its various biological activities.

  • Mechanism of Action Studies: Conduct in-depth molecular studies to identify the precise protein targets and signaling pathways modulated by this specific glycoside.

  • Pharmacokinetic and Toxicological Evaluation: Perform comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess its drug-like properties and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

By addressing these research gaps, the scientific community can pave the way for the potential clinical translation of this compound as a novel therapeutic agent.

References

Spectroscopic and Structural Elucidation of Quinovic Acid 3-O-β-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Quinovic acid 3-O-β-D-glucoside (also known as quinovin (B240091) glycoside C), a triterpenoid (B12794562) saponin (B1150181) of significant interest in natural product chemistry and drug discovery. Due to the limited availability of fully tabulated spectroscopic data for this specific compound in the public domain, this guide utilizes data from the closely related analogue, 3-O-β-D-glucopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester , for illustrative purposes. The aglycone and the C-3 sugar moiety are identical, providing a robust reference for researchers.

Spectroscopic Data

The structural elucidation of Quinovic acid 3-O-β-D-glucoside relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon skeleton, the nature and position of functional groups, the stereochemistry, and the overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of 3-O-β-D-glucopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester, recorded in CD₃OD. This data is sourced from a study on quinovic acid glycosides isolated from Mussaenda pilosissima.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of the Aglycone Moiety (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
226.81.95, 1.75
389.23.25 (dd, J = 11.5, 4.5)
439.8-
556.80.82
618.81.65, 1.55
737.21.55, 1.40
840.51.60
947.81.70
1037.5-
1124.21.90, 1.15
12129.95.45 (br s)
13134.2-
1458.22.05
1531.11.85, 1.10
1626.52.15, 1.95
1749.8-
1849.12.65
1947.51.65
2031.51.25
2134.51.90, 1.20
2238.51.85, 1.75
2328.51.05 (s)
2417.20.85 (s)
2517.80.95 (s)
2619.51.15 (s)
27181.2-
28178.1-
2926.81.20 (d, J = 6.5)
3017.10.98 (d, J = 6.5)

Table 2: ¹H and ¹³C NMR Spectroscopic Data of the Sugar Moieties (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
3-O-β-D-glucopyranosyl
1'107.24.45 (d, J = 7.5)
2'75.53.28
3'78.13.45
4'71.83.35
5'77.93.30
6'62.93.85, 3.70
28-O-β-D-glucopyranosyl
1''95.85.40 (d, J = 8.0)
2''74.23.30
3''78.83.48
4''71.53.40
5''78.53.45
6''62.83.80, 3.65
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the molecular formula and fragmentation pattern of quinovic acid glycosides.

Table 3: Mass Spectrometry Data for a Representative Quinovic Acid Glycoside

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSNegative[M-H]⁻Molecular ion peak, allows for molecular formula determination.
MS/MSNegative[M-H - 162]⁻Loss of a hexose (B10828440) (glucose) moiety.
[M-H - 162 - 162]⁻Sequential loss of two hexose moieties (for diglycosides).
Aglycone fragmentFragmentation of the sugar chains to yield the quinovic acid aglycone.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and spectroscopic analysis of quinovic acid glycosides from plant material.

Extraction and Isolation

A typical procedure for the extraction and isolation of triterpenoid saponins (B1172615) from plant material is as follows:

G plant Dried Plant Material grind Grinding plant->grind extract Maceration or Soxhlet Extraction (e.g., with 80% MeOH) grind->extract concentrate Concentration under reduced pressure extract->concentrate partition Solvent-Solvent Partitioning (e.g., n-BuOH/H₂O) concentrate->partition buoh n-BuOH Fraction (Saponin-rich) partition->buoh chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) buoh->chromatography fractions Fractions chromatography->fractions purify Preparative HPLC (e.g., C18 column) fractions->purify pure_compound Pure Quinovic Acid Glycoside purify->pure_compound

Figure 1. General workflow for the extraction and isolation of quinovic acid glycosides.
NMR Spectroscopic Analysis

For structural elucidation, a suite of 1D and 2D NMR experiments is performed.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or pyridine-d₅) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the number of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing long-range connectivities and the linkage of sugar units to the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is important for determining stereochemistry.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation patterns.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used.

  • Analysis Mode: ESI can be run in either positive or negative ion mode, though negative mode is often preferred for saponins as it readily forms [M-H]⁻ or [M+formate]⁻ adducts.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is used to fragment the molecular ion, providing information about the sugar sequence through the observation of neutral losses of sugar residues.

Structural Elucidation Workflow

The data obtained from the various spectroscopic techniques are pieced together in a logical workflow to determine the complete structure of the molecule.

G ms MS & MS/MS Data mol_formula Determine Molecular Formula ms->mol_formula sugar_sequence Identify Sugar Sequence (from fragmentation) ms->sugar_sequence nmr_1d 1D NMR (¹H, ¹³C, DEPT) aglycone_id Identify Aglycone Structure nmr_1d->aglycone_id sugar_id Identify Sugar Units (from J-couplings and chemical shifts) nmr_1d->sugar_id nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) nmr_2d->aglycone_id nmr_2d->sugar_id linkage Determine Glycosidic Linkages (from HMBC) nmr_2d->linkage stereochem Establish Relative Stereochemistry (from NOESY/ROESY) nmr_2d->stereochem structure Propose Final Structure mol_formula->structure sugar_sequence->structure aglycone_id->structure sugar_id->structure linkage->structure stereochem->structure

Figure 2. Integrated workflow for the structural elucidation of a triterpenoid glycoside.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical strategies for Quinovic acid 3-O-β-D-glucoside. The presented data and protocols serve as a valuable resource for researchers in the field of natural product chemistry, aiding in the identification and characterization of this and related compounds.

The Anti-inflammatory Potential of Quinovic Acid 3-O-beta-D-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive overview of the anti-inflammatory properties attributed to Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) saponin. While direct and extensive research on this specific glycoside is limited, this guide synthesizes available data on closely related quinovic acid glycosides and purified fractions to provide a foundational understanding for researchers, scientists, and drug development professionals. The primary mechanisms of action appear to converge on the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

Introduction to this compound

This compound is a member of the quinovic acid glycoside family, which are prominent secondary metabolites in various medicinal plants, notably from the Uncaria (Cat's Claw) and Guettarda genera.[1][2] These compounds are recognized for their diverse biological activities, with anti-inflammatory effects being one of the most significant.[2] The anti-inflammatory actions of these glycosides are largely attributed to their ability to interfere with pro-inflammatory signaling cascades, thereby reducing the production of inflammatory mediators.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of quinovic acid glycosides are primarily linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Extracts rich in quinovic acid glycosides have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[2]

NF_kB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription QA_Glucoside Quinovic acid 3-O-beta-D-glucoside QA_Glucoside->IKK Inhibits MAPK_Pathway Inflammatory_Stimulus Inflammatory Stimulus MAPKKK MAPKKK Inflammatory_Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators Induces Transcription QA_Glucoside Quinovic acid 3-O-beta-D-glucoside QA_Glucoside->MAPKK Inhibits Carrageenan_Workflow Acclimatization Animal Acclimatization Grouping Grouping and Fasting Acclimatization->Grouping Treatment Test Compound Administration Grouping->Treatment Carrageenan Carrageenan Injection Treatment->Carrageenan Measurement Paw Volume Measurement Carrageenan->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

References

An In-depth Technical Guide on the In Vitro Antioxidant Capacity of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the methodologies used to evaluate the in vitro antioxidant capacity of Quinovic acid 3-O-beta-D-glucoside (QAG), a naturally occurring triterpenoid (B12794562) saponin (B1150181). It includes detailed experimental protocols, data presentation, and visualization of relevant biochemical pathways and workflows.

Introduction

Oxidative Stress and the Role of Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are generated through normal cellular metabolism and exposure to environmental stressors.[1] When produced in excess, they can inflict damage upon crucial cellular components like DNA, lipids, and proteins, contributing to the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2] Natural products, particularly those derived from medicinal plants, are a significant source of potent antioxidants.[2][3]

This compound (QAG)

This compound is a pentacyclic triterpenoid saponin. Saponins (B1172615) are glycosides found widely in the plant kingdom and are known for a broad spectrum of biological activities.[4] QAG and related quinovic acid glycosides are significant constituents of plants like Uncaria tomentosa (Cat's Claw) and Hallea ledermannii, which have been used in traditional medicine for their anti-inflammatory and other therapeutic properties.[5][6][7] The antioxidant potential of these glycosides is a key area of investigation for their therapeutic applications.

Rationale for In Vitro Antioxidant Evaluation

In vitro antioxidant assays are essential first-line screening tools in the discovery of new antioxidant compounds from natural sources.[8] These assays are typically rapid, cost-effective, and allow for high-throughput screening.[8] They are designed to measure a compound's ability to scavenge specific free radicals or to reduce oxidized metal ions, providing a quantitative measure of its antioxidant capacity.[9][10] While not a substitute for cellular or in vivo models, these chemical-based assays provide fundamental insights into the antioxidant mechanisms of a test compound.[8]

Core Mechanisms of Antioxidant Action

The antioxidant activity of compounds like QAG is generally exerted through two primary chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10]

  • Hydrogen Atom Transfer (HAT): In HAT-based reactions, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. This process is typically very fast and is quantified by the rate of the reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[10]

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): In SET-based reactions, the antioxidant donates an electron to the free radical, converting it to a more stable species. The antioxidant itself becomes a radical cation. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays operate via this mechanism.[10]

    A-H + R• → A-H•+ + R⁻

Many antioxidants can act through a combination of these mechanisms, often influenced by factors like the solvent and pH of the system.

G cluster_0 Antioxidant Mechanisms Antioxidant Antioxidant (AH) HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT SET Single Electron Transfer (SET) Antioxidant->SET FreeRadical Free Radical (R•) FreeRadical->HAT FreeRadical->SET QuenchedRadical Quenched Radical OxidizedAntioxidant Oxidized Antioxidant HAT->QuenchedRadical RH HAT->OxidizedAntioxidant A• SET->QuenchedRadical R⁻ + H⁺ SET->OxidizedAntioxidant AH•⁺

Core antioxidant reaction mechanisms.

Quantitative Assessment of Antioxidant Capacity

While specific quantitative data for isolated this compound is not extensively reported in the reviewed literature, studies on plant extracts rich in these compounds provide valuable context. The data below is from a hydromethanolic extract of Hallea ledermannii roots, from which Quinovic acid 3-O-beta-D-glucopyranoside was identified as a key constituent.[5]

Assay TypeTest SampleConcentrationResultReference CompoundReference ResultSource
DPPH Radical Scavenging H. ledermannii Extract100 mg/mL80.89% InhibitionTrolox96.20% Inhibition (10 mg/mL)[5]
DPPH Radical Scavenging H. ledermannii ExtractIC₅₀1.83 mg/LTroloxIC₅₀ = 0.51 mg/L[5]
ABTS Radical Scavenging H. ledermannii Extract100 mg/mL95.99% InhibitionTrolox99.76% Inhibition (10 mg/mL)[5]
ABTS Radical Scavenging H. ledermannii ExtractIC₅₀0.96 mg/LTroloxIC₅₀ = 0.29 mg/L[5]

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the free radicals.

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the standard operating procedures for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color, by an antioxidant.[10] The antioxidant donates a hydrogen atom or an electron to DPPH, causing it to lose its violet color and turn into a pale yellow hydrazine. The change in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the radical scavenging activity of the sample.[11][12]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Test Compound (QAG)

  • Standard Antioxidant (e.g., Ascorbic Acid, Trolox, Gallic Acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12] Keep the solution in an amber bottle or wrapped in foil to protect it from light.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of QAG in methanol. From this, create a series of dilutions to determine the IC₅₀ value (e.g., 10, 25, 50, 100 µg/mL).[12] Prepare a similar dilution series for the standard antioxidant.

  • Assay Protocol (96-well plate): a. Add 100 µL of the sample or standard dilutions to respective wells.[12] b. Add 100 µL of methanol to a well to serve as the negative control.[12] c. Add 100 µL of DPPH solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:

    • A_control = Absorbance of the DPPH solution without sample.

    • A_sample = Absorbance of the DPPH solution with the sample.

G prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of QAG and Standard plate_setup Pipette 100 µL Sample/ Standard/Control to Wells prep_sample->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[14] The radical has a characteristic blue-green color, which decreases upon reduction by an antioxidant. The change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[15]

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate (B84403) Buffered Saline (PBS) or water

  • Test Compound (QAG) and Standard (e.g., Trolox)

  • 96-well microplate and reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[14]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Assay Protocol (96-well plate): a. Prepare serial dilutions of the test sample (QAG) and standard. b. Add 10 µL of the sample or standard to respective wells.[13] c. Add 190-200 µL of the ABTS•+ working solution to each well. d. Incubate at room temperature for 6-30 minutes in the dark.[13][17]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity of a 1 mM solution of the test sample.

G prep_abts Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ generate_radical Mix and Incubate in Dark (12-16h) to Generate ABTS•+ prep_abts->generate_radical dilute_radical Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm generate_radical->dilute_radical add_abts Add 190 µL Diluted ABTS•+ to Wells dilute_radical->add_abts prep_sample Prepare Serial Dilutions of QAG and Standard plate_setup Add 10 µL Sample/ Standard to Wells prep_sample->plate_setup plate_setup->add_abts incubate Incubate in Dark (e.g., 6 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The reaction takes place in an acidic medium (pH 3.6) where the antioxidant reduces the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[1]

Reagents and Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test Compound (QAG) and Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Protocol (96-well plate): a. Prepare serial dilutions of the test sample and a ferrous sulfate (B86663) standard curve. b. Add 20-40 µL of the sample, standard, or blank (solvent) to respective wells. c. Add 180-200 µL of the pre-warmed FRAP reagent to all wells. d. Incubate at 37°C for a specified time (e.g., 15-30 minutes).[1]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard curve. Results are typically expressed as µM Fe(II) equivalents.

G prep_reagents Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions mix_frap Mix Reagents (10:1:1) to Create FRAP Reagent prep_reagents->mix_frap warm_frap Warm FRAP Reagent to 37°C mix_frap->warm_frap add_frap Add Pre-warmed FRAP Reagent warm_frap->add_frap prep_sample Prepare QAG Dilutions and Fe(II) Standard Curve plate_setup Add Sample/Standard to Wells prep_sample->plate_setup plate_setup->add_frap incubate Incubate at 37°C (e.g., 15 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Fe(II) Equivalents measure->calculate

Workflow for the FRAP antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] In the presence of an antioxidant, the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) over time.[20]

Reagents and Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH

  • Phosphate buffer (75 mM, pH 7.4)

  • Test Compound (QAG) and Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Preparation of Reagents: a. Prepare a working solution of fluorescein in phosphate buffer.[21] b. Prepare a fresh solution of AAPH in phosphate buffer just before use.[21] c. Prepare serial dilutions of the test sample and a Trolox standard curve (e.g., 0-100 µM).[22]

  • Assay Protocol (96-well plate): a. Add 20-50 µL of sample, standard, or blank (buffer) to wells of a black microplate.[18] b. Add 120-150 µL of the fluorescein working solution to all wells. c. Incubate the plate at 37°C for 15-30 minutes.[18][20] d. Initiate the reaction by adding 25-60 µL of the AAPH solution to all wells.[20]

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~528 nm) every 1-2 minutes for at least 60-120 minutes.[18]

  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Compare the net AUC of the sample to the AUC of the Trolox standard curve to determine the ORAC value, expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

G prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards plate_setup Pipette Sample/Standard to Black 96-well Plate prep_reagents->plate_setup add_probe Add Fluorescein Working Solution prep_reagents->add_probe add_initiator Initiate Reaction by Adding AAPH Solution prep_reagents->add_initiator plate_setup->add_probe pre_incubate Pre-incubate Plate at 37°C add_probe->pre_incubate pre_incubate->add_initiator measure Begin Kinetic Fluorescence Reading (60-120 min) add_initiator->measure calculate Calculate Area Under Curve (AUC) and TE measure->calculate

Workflow for the ORAC antioxidant assay.

Potential Signaling Pathways in Cellular Models

While chemical assays are informative, the true biological relevance of an antioxidant is determined in cellular systems. Triterpenoid saponins have been shown to exert antioxidant effects not just by direct radical scavenging, but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.[4][23]

A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway .

  • Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.

  • In the presence of oxidative stress or inducers (like certain saponins), Keap1 is modified, releasing Nrf2.

  • Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective proteins.

  • These include phase II detoxifying enzymes and antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (B108866) system.[[“]]

It is plausible that QAG, like other bioactive saponins, could activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

G cluster_0 Cytoplasm cluster_1 Nucleus QAG QAG or Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex QAG->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates

The Nrf2-ARE antioxidant signaling pathway.

Conclusion and Future Directions

This compound, as a prominent member of the triterpenoid saponin class, holds significant promise as a natural antioxidant. The in vitro assays detailed in this guide—DPPH, ABTS, FRAP, and ORAC—provide a robust framework for quantifying its radical scavenging and reductive capabilities. While data from extracts rich in QAG suggests potent activity, further studies on the purified compound are necessary to establish its specific efficacy and to construct a comprehensive structure-activity relationship profile.

Future research should progress from these chemical assays to cell-based models to investigate the bioavailability of QAG and its ability to modulate key antioxidant signaling pathways, such as the Nrf2-ARE system. Ultimately, in vivo studies will be required to validate its therapeutic potential in preventing or mitigating conditions associated with oxidative stress.

References

Anticancer activity of Quinovic acid 3-O-beta-D-glucoside on cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Quinovic acid and its glycoside derivatives, primarily extracted from plants like Uncaria tomentosa and Fagonia indica, have demonstrated notable anticancer activities in preclinical studies. Research highlights their potential to inhibit the growth of various cancer cell lines, including bladder, breast, and lung cancer. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. Specifically, the extrinsic death receptor pathway and the NF-κB signaling cascade have been implicated. This document provides a detailed account of the cytotoxic effects, underlying molecular mechanisms, and the experimental methodologies used to evaluate these compounds.

Data on Anticancer Activity

The cytotoxic and pro-apoptotic effects of Quinovic Acid and a Quinovic Acid Glycosides Purified Fraction (QAPF) have been evaluated across different cancer cell lines. The quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of Quinovic Acid Glycosides Purified Fraction (QAPF) on Bladder Cancer Cell Lines
Cell LineConcentration of QAPFIncubation Time% of Viable Cells (approx.)MethodReference
T24 (human bladder cancer)25 µg/mL48h~55%MTT Assay[1]
T24 (human bladder cancer)50 µg/mL48h~40%MTT Assay[1]
T24 (human bladder cancer)100 µg/mL48h~30%MTT Assay[1]
RT4 (human bladder cancer)50 µg/mL48h~75%MTT Assay[1]
RT4 (human bladder cancer)100 µg/mL48h~60%MTT Assay[1]
Table 2: Pro-Apoptotic Effects of Quinovic Acid (QA) on Breast and Lung Cancer Cell Lines
Cell LineTreatmentEffectMethodReference
Breast Cancer CellsQuinovic AcidUpregulation of DR5 mRNA and protein levelsWestern Blot, RT-PCR[2]
Breast Cancer CellsQuinovic AcidActivation of Caspase-3 and Caspase-8Western Blot[2]
Breast Cancer CellsQuinovic AcidCleavage of PARPWestern Blot[2]
Lung Cancer CellsQuinovic AcidStrong suppression of growth and viabilityNot specified[2]
Non-tumorigenic Breast CellsQuinovic AcidNo inhibition of growth and viabilityNot specified[2]

Experimental Protocols

The following sections detail the methodologies employed in the cited research to evaluate the anticancer properties of quinovic acid and its glycosides.

Cell Culture

Human bladder cancer cell lines, T24 and RT4, were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (penicillin/streptomycin). Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: T24 and RT4 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours of incubation, the culture medium was replaced with fresh medium containing various concentrations of the Quinovic Acid Glycosides Purified Fraction (QAPF).

  • Incubation: The cells were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 3 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Apoptosis Analysis
  • Cell Lysis: Cancer cells were treated with Quinovic Acid for the indicated times. After treatment, cells were harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for target proteins such as DR5, Caspase-3, Caspase-8, PARP, and NF-κB.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The anticancer effects of Quinovic Acid and its glycosides are mediated by specific signaling pathways, leading to apoptosis.

Quinovic Acid-Induced Extrinsic Apoptosis via DR5 Upregulation

Quinovic acid has been shown to induce apoptosis in breast cancer cells by upregulating the expression of Death Receptor 5 (DR5).[2] This leads to the activation of the extrinsic apoptosis pathway.

DR5_Pathway QA Quinovic Acid DR5_mRNA DR5 mRNA Stability (Increased) QA->DR5_mRNA DR5_Protein DR5 Protein Stability (Increased) DR5_mRNA->DR5_Protein DR5_Receptor DR5 Receptor (Upregulated on cell surface) DR5_Protein->DR5_Receptor Caspase8 Caspase-8 (Activated) DR5_Receptor->Caspase8 Caspase3 Caspase-3 (Activated) Caspase8->Caspase3 PARP PARP (Cleaved) Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Quinovic Acid-induced DR5-mediated apoptosis pathway.
QAPF-Induced Apoptosis via NF-κB and Caspase-3 Activation in Bladder Cancer

A purified fraction of quinovic acid glycosides (QAPF) induces apoptosis in T24 human bladder cancer cells through the activation of NF-κB and the executioner caspase-3.[1]

QAPF_Pathway QAPF Quinovic Acid Glycosides Purified Fraction (QAPF) NFkB NF-κB (Activated) QAPF->NFkB Caspase3 Caspase-3 (Activated) QAPF->Caspase3 Apoptosis Apoptosis NFkB->Apoptosis Caspase3->Apoptosis

QAPF-induced apoptosis in T24 bladder cancer cells.
General Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for assessing the anticancer properties of a test compound like Quinovic acid 3-O-beta-D-glucoside.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Compound_Prep Test Compound Preparation Compound_Prep->MTT_Assay Apoptosis_Assay Apoptosis Analysis (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

A general workflow for in vitro anticancer drug screening.

References

Quinovic Acid 3-O-beta-D-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quinovic acid 3-O-beta-D-glucoside, a natural compound with significant therapeutic potential. This document covers its fundamental physicochemical properties, biological activities, and the molecular pathways it modulates, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols are provided to facilitate further research and development.

Core Compound Data

Quantitative data for this compound is summarized in the table below.

PropertyValue
CAS Number 79955-41-2
Molecular Formula C₃₆H₅₆O₁₀
Molecular Weight 648.82 g/mol
Synonyms Quinovic acid β-D-glucoside

Biological Activities and Signaling Pathways

This compound, often studied as part of a purified fraction of quinovic acid glycosides (QAPF) from plants like Uncaria tomentosa, has demonstrated a range of biological activities. The primary areas of investigation include its potent anti-inflammatory and anticancer effects.

Anticancer Activity

Research has shown that a purified fraction of quinovic acid glycosides exerts cytotoxic effects on human bladder cancer cell lines, such as T24 and RT4. The mechanism of action involves the induction of apoptosis, which is mediated through the activation of caspase-3 and the modulation of the NF-κB signaling pathway[1]. This suggests a potential therapeutic application for quinovic acid glycosides in the treatment of bladder cancer.

Anti-inflammatory Activity

Quinovic acid glycosides have also been shown to possess significant anti-inflammatory properties. In a mouse model of cyclophosphamide-induced hemorrhagic cystitis, a purified fraction of these glycosides demonstrated a protective effect. This was evidenced by a reduction in urothelial damage, control of visceral pain, and a decrease in the levels of the pro-inflammatory cytokine IL-1β. The anti-inflammatory action is also linked to the down-regulation of P2X7 receptors, which are involved in inflammatory responses[2][3][4].

The molecular mechanisms underlying these biological activities are complex and involve the modulation of key signaling pathways. The diagram below illustrates the proposed signaling cascade affected by quinovic acid glycosides, leading to apoptosis in cancer cells.

Quinovic_Acid_Signaling QA Quinovic Acid Glycosides IKK IKK Complex QA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Caspase3 Caspase-3 Nucleus->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for quinovic acid glycoside-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound and its derivatives.

Extraction and Purification of Quinovic Acid Glycosides

A reversed-phase high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) method can be employed for the quantification of quinovic acid glycosides in extracts of Uncaria tomentosa. For structural characterization, ultra-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UPLC/Q-TOF-MS) is utilized. The identities of the compounds are confirmed by comparing their fragmentation patterns with literature data[5].

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of quinovic acid glycosides on cancer cell lines such as T24 and RT4.

  • Cell Seeding: Plate T24 and RT4 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the quinovic acid glycoside purified fraction (QAPF) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay is used to quantify apoptosis in cancer cells treated with quinovic acid glycosides.

  • Cell Treatment: Treat T24 cells with the desired concentrations of QAPF for the predetermined optimal time from the cell viability assay.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Anti-inflammatory Activity (Cyclophosphamide-Induced Cystitis Model)

This protocol evaluates the anti-inflammatory effects of quinovic acid glycosides in a mouse model.

  • Animal Model: Induce hemorrhagic cystitis in mice with a single intraperitoneal injection of cyclophosphamide (B585) (300 mg/kg)[6].

  • Treatment: Administer the QAPF (20, 50, or 100 mg/kg, i.p.) 30 minutes prior to the cyclophosphamide injection[6].

  • Evaluation of Nociception: Assess visceral pain by monitoring animal behavior over a 4-hour period[6].

  • Bladder Analysis: After 4 hours, euthanize the animals and collect the bladders. Measure bladder wet weight and perform histological analysis to assess edema, hemorrhage, and inflammatory cell infiltration[6].

  • Cytokine Measurement: Homogenize bladder tissue to measure the levels of IL-1β using an ELISA kit[6].

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the analysis of proteins involved in the NF-κB signaling pathway.

  • Protein Extraction: Treat T24 cells with QAPF for various time points. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Lamin B1 and β-actin can be used as loading controls for nuclear and cytosolic fractions, respectively[7].

References

A Technical Guide to High-Purity Quinovic Acid 3-O-beta-D-glucoside for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Quinovic acid 3-O-beta-D-glucoside (CAS No. 79955-41-2), a triterpenoid (B12794562) saponin (B1150181) with significant potential in pharmaceutical research. This document outlines commercial sources, detailed experimental protocols for its isolation and analysis, and insights into its biological activity, specifically its role in modulating inflammatory pathways.

Commercial Availability of High-Purity this compound

The following table summarizes the commercial availability of high-purity this compound from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Immunomart TN4887Not Specified5 mg$1,270[1]
Acmec Biochemical Q14680≥93.0% (HPLC)5 mgInquire[2]
Biosynth MQ44371High Purity1 mg, 5 mg, 10 mg$250 (1 mg), $1,019.45 (5 mg), $1,631.10 (10 mg)[3]
Clearsynth CS-BT-00543Not SpecifiedInquireInquire[4]
Real-Gene Labs 59097273>98%5 mgInquire[5]

Experimental Protocols

Isolation and Purification of Quinovic Acid Glycosides from Uncaria tomentosa

The following protocol is a representative method for the isolation and purification of quinovic acid glycosides, including this compound, from the bark of Uncaria tomentosa (Cat's Claw).[6][7][8][9]

a. Extraction:

  • Air-dry and powder the bark of Uncaria tomentosa.

  • Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by chloroform, and then methanol (B129727) or ethanol (B145695) to extract the glycosides.

  • Concentrate the methanolic or ethanolic extract under reduced pressure to obtain a crude extract.

b. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).[10]

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a general HPLC method for the analysis of this compound.[10][11]

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength of 210 nm.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in methanol. Create a series of dilutions to generate a calibration curve.

Structural Characterization

The structure of the isolated this compound can be confirmed using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR and 13C NMR spectra to elucidate the chemical structure. The spectral data should be compared with published values for confirmation.[12][13][14]

  • Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) or another soft ionization technique to determine the molecular weight of the compound.

Biological Activity and Signaling Pathway

Triterpenoid saponins (B1172615), including quinovic acid glycosides, are known to possess a range of biological activities, with anti-inflammatory effects being particularly well-documented.[15][16][17][18] The primary mechanism for this anti-inflammatory action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][17][18][19]

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Triterpenoid saponins are thought to interfere with this cascade, thereby downregulating the inflammatory response.[15][17][18][19]

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the investigation of this compound.

Experimental_Workflow Start Start: Plant Material (Uncaria tomentosa) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Glycoside Extract Extraction->Crude_Extract Purification Chromatographic Purification (Column Chromatography, Prep-HPLC) Crude_Extract->Purification Pure_Compound High-Purity Quinovic acid 3-O-beta-D-glucoside Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization Bioactivity Biological Activity Assays (e.g., Anti-inflammatory) Pure_Compound->Bioactivity End Data Analysis & Reporting Characterization->End Bioactivity->End

Caption: A generalized experimental workflow for the isolation, characterization, and bioactivity testing.

References

The Bioactive Potential of Quinovic Acid Glycosides: A Literature Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid glycosides, a class of triterpenoid (B12794562) saponins (B1172615) predominantly found in plants of the Rubiaceae and Loganiaceae families, have emerged as a significant area of interest in pharmacognosy and drug development. These natural compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of quinovic acid glycosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Quantitative Bioactivity of Quinovic Acid Glycosides

The following tables summarize the quantitative data from various studies, providing a comparative overview of the bioactivity of different quinovic acid glycosides.

Table 1: Anticancer Activity of Quinovic Acid Glycosides

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Quinovic acid glycosides purified fraction (QAPF) from Uncaria tomentosaT24 (Human bladder cancer)MTT Assay40 µg/mL[1]
Quinovic acid glycosides purified fraction (QAPF) from Uncaria tomentosaRT4 (Human bladder cancer)MTT Assay40 µg/mL[1]
Quinovic acidHCT116 (Human colon carcinoma)Not Specified45 ± 4 μg/mL
Quinovic acidHepG2 (Human liver carcinoma)Not Specified89 ± 7 μg/mL

Table 2: Antileishmanial Activity of Quinovic Acid Glycosides from Nauclea diderrichii

CompoundForm of Leishmania infantumIC50 Value (µM)Reference
Glycoside 1Intracellular amastigotes2.4[2]
Glycoside 2Intracellular amastigotes1.1[2]
Glycoside 3Intracellular amastigotes7.6[2]
Glycoside 4Intracellular amastigotes2.1[2]
Glycoside 5Intracellular amastigotes1.7[2]
Glycoside 6Intracellular amastigotes1.6[2]
Glycoside 7Intracellular amastigotes1.5[2]
Glycoside 8Intracellular amastigotes65.8[2]
Glycoside 9Intracellular amastigotes3.1[2]
Four active glycosides (unspecified)Intracellular amastigotes1 µM[3]

Table 3: Antiviral Activity of Quinovic Acid Glycosides

Compound (from Uncaria tomentosa and Guettarda platypoda)VirusCell LineActivityReference
Glycoside 6Rhinovirus type 1BHeLa50% reduction of viral cytopathic effect at 30 µg/ml[4]
Glycoside 9Rhinovirus type 1BHeLa50% reduction of viral cytopathic effect at 20 µg/ml[4]
Quinovic acid glycosidesVesicular Stomatitis Virus (VSV)Not specifiedActive[5]
Quinovic acid glycosidesRhinovirus 1BNot specifiedActive[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols cited in the literature for assessing the bioactivity of quinovic acid glycosides.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Human bladder cancer cell lines, T24 and RT4, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the quinovic acid glycoside purified fraction (QAPF) for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/mL), and the plates are incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Antileishmanial Activity Assessment

The in vitro antileishmanial activity of quinovic acid glycosides is typically evaluated against both the promastigote and amastigote forms of the parasite.

  • Parasite Culture: Leishmania infantum promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal calf serum at a constant temperature (e.g., 24°C). Amastigotes are typically cultured within a host cell line, such as human monocytic THP-1 cells.

  • Promastigote Assay: Promastigotes are incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours). Parasite viability is then assessed, often by counting motile parasites using a hemocytometer or by a colorimetric assay (e.g., MTT).

  • Amastigote Assay: Host cells (e.g., THP-1 macrophages) are infected with promastigotes, which then differentiate into amastigotes. After a period to allow for infection and differentiation, the infected cells are treated with the test compounds for several days. The number of intracellular amastigotes is then determined by microscopic examination after Giemsa staining. The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.[2][3]

Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the ability of a compound to inhibit the destructive effects of a virus on host cells.

  • Cell and Virus Culture: A suitable host cell line (e.g., HeLa cells for Rhinovirus) is grown to confluence in 96-well plates. A stock of the virus is prepared and its titer determined.

  • Treatment and Infection: The cell monolayers are treated with various concentrations of the quinovic acid glycosides. Subsequently, the cells are infected with a predetermined amount of the virus.

  • Incubation and Observation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-4 days). The cells are observed daily under a microscope for signs of CPE, such as cell rounding, detachment, and lysis.[4]

  • Quantification: The extent of CPE is scored, or cell viability is quantified using a colorimetric method (e.g., neutral red uptake). The EC50 value (the concentration of the compound that protects 50% of the cells from viral CPE) is then calculated.[4]

Signaling Pathways and Molecular Mechanisms

Quinovic acid glycosides exert their diverse biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Studies have shown that a purified fraction of quinovic acid glycosides from Uncaria tomentosa induces apoptosis in human bladder cancer cells by activating caspase-3 and modulating the NF-κB pathway.[1] In the context of inflammation, the anti-inflammatory actions of Uncaria tomentosa extracts, rich in quinovic acid glycosides, are thought to be mediated through the inhibition of NF-κB, leading to a reduction in the synthesis of pro-inflammatory cytokines like TNF.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm QAG Quinovic Acid Glycosides IKK IKK Complex QAG->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation NFkB_IkB->NFkB IκB degradation Gene_Expression Gene Expression (Inflammation, Survival) nucleus->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed modulation of the NF-κB pathway by quinovic acid glycosides.

Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate processes such as cell proliferation, differentiation, and survival. Recent research has indicated that quinovic acid can enhance the cytotoxic activity of natural killer (NK) cells against cancer cells by upregulating the Ras/MAPK signaling pathway.[7] This leads to increased expression of cytolytic molecules and promotes apoptosis in target cancer cells.

Ras_MAPK_Pathway QA Quinovic Acid NK_Receptor NK Cell Receptors (e.g., NKG2D) QA->NK_Receptor Activates Ras Ras NK_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, STAT4) ERK->Transcription_Factors Phosphorylates Cytotoxicity Enhanced NK Cell Cytotoxicity Transcription_Factors->Cytotoxicity

Caption: Upregulation of the Ras/MAPK pathway in NK cells by quinovic acid.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quinovic acid has been shown to induce the secretion of interferon-gamma in NK cells by upregulating the PI3K/AKT/mTOR signaling pathway, further contributing to its anticancer effects.[7]

PI3K_AKT_mTOR_Pathway QA Quinovic Acid NK_Receptor NK Cell Receptors QA->NK_Receptor Activates PI3K PI3K NK_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates IFN_gamma Interferon-gamma Secretion mTOR->IFN_gamma

Caption: Activation of the PI3K/AKT/mTOR pathway in NK cells by quinovic acid.

Conclusion and Future Directions

The body of research reviewed in this guide highlights the significant therapeutic potential of quinovic acid glycosides across a range of diseases. Their demonstrated anticancer, anti-inflammatory, antiviral, and antileishmanial activities, coupled with initial insights into their molecular mechanisms of action, underscore the importance of continued investigation into this class of natural products.

Future research should focus on several key areas to advance the development of quinovic acid glycosides as clinical candidates:

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of a wider range of purified quinovic acid glycosides is needed to establish clear SARs for their various bioactivities. This will guide the semi-synthetic modification of these natural products to enhance their potency and selectivity.

  • In-depth Mechanistic Studies: While the involvement of key signaling pathways has been identified, further research is required to elucidate the precise molecular targets of quinovic acid glycosides and the upstream and downstream effectors involved in their pharmacological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: The majority of the current data is from in vitro studies. Robust in vivo studies in relevant animal models are essential to validate the therapeutic potential of these compounds and to evaluate their pharmacokinetic and toxicological profiles.

  • Synergistic Combination Studies: Investigating the synergistic effects of quinovic acid glycosides with existing therapeutic agents could lead to the development of more effective combination therapies with reduced side effects.

References

An In-depth Technical Guide on the Mechanism of Action of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside is a prominent member of the quinovic acid glycoside family, a group of natural compounds predominantly isolated from plants of the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw), and Nauclea diderrichii. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antileishmanial, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its related glycosides, with a focus on cellular and molecular pathways. The information is presented to aid researchers and professionals in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

The biological effects of this compound and its related compounds are multifaceted, targeting various signaling pathways implicated in a range of pathologies.

Anti-inflammatory Activity

Quinovic acid glycosides are recognized for their potent anti-inflammatory properties.[1][2][3][4] Studies have demonstrated their ability to modulate key inflammatory mediators. A purified fraction of quinovic acid glycosides from Uncaria tomentosa has been shown to protect against cyclophosphamide-induced hemorrhagic cystitis in mice.[1][2][3] The underlying mechanism involves the reduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and the downregulation of P2X7 receptors, which are involved in inflammatory responses.[1][2][3][4] Furthermore, these glycosides likely inhibit the migration of neutrophils to the site of inflammation.[1][2] The anti-inflammatory effects are also linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3][4]

Anticancer Activity

The anticancer potential of quinovic acid glycosides has been investigated in various cancer cell lines. Research on a purified fraction of these glycosides from Uncaria tomentosa demonstrated its efficacy in inducing apoptosis (programmed cell death) in the T24 human bladder cancer cell line.[5] The mechanism of apoptosis induction involves the activation of caspase-3, a key executioner caspase, and the modulation of the NF-κB pathway.[5]

Antileishmanial Activity

Several quinovic acid glycosides isolated from Nauclea diderrichii have exhibited significant antileishmanial activity against Leishmania infantum.[6] These compounds were found to be highly specific for the intracellular amastigote form of the parasite.[6] The proposed mechanism of action involves the inhibition of parasite internalization by interfering with the promastigotes.[6]

Neuroprotective Effects

While studies on this compound are limited, research on its aglycone, quinovic acid, provides insights into potential neuroprotective mechanisms. In a mouse model of Alzheimer's disease induced by amyloid-β, quinovic acid administration demonstrated a significant reduction in the amyloid-β burden and p53 expression.[7] It also mitigated oxidative stress by upregulating the Nrf2/HO-1 pathway.[7] Furthermore, quinovic acid was shown to downregulate gliosis, neuroinflammatory mediators like p-NF-κB and IL-1β, and mitochondrial apoptotic markers.[7] These findings suggest that quinovic acid and its glycosides may hold therapeutic potential for neurodegenerative diseases.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Studies on Quinovic Acid Glycosides

Compound/FractionModel SystemKey FindingsPutative Mechanism of ActionReference
Quinovic acid glycosides purified fraction (QAPF)T24 human bladder cancer cell lineDecreased cell growth and viability, induced apoptosisActivation of caspase-3 and NF-κB[5]
Four quinovic acid glycosidesLeishmania infantum (in vitro)Strong antileishmanial activity (IC50 = 1 µM)Inhibition of parasite internalisation[6]
Quinovic acid glycosides purified fraction (QAPF)Mouse model of hemorrhagic cystitisReduced urothelial damage, visceral pain, and IL-1β levelsDown-regulation of P2X7 receptors, inhibition of neutrophil migration[1][2][3]
Quinovic acid (QA)Amyloid-β-induced mouse model of Alzheimer's diseaseAmeliorated Aβ burden, oxidative stress, and neuroinflammationUpregulation of Nrf2/HO-1 pathway, downregulation of p-NF-κB and IL-1β[7]

Experimental Protocols

Induction of Apoptosis in T24 Human Bladder Cancer Cells
  • Cell Culture: T24 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of the quinovic acid glycoside purified fraction (QAPF) for specified time periods (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Apoptosis Detection: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide staining.

  • Caspase-3 Activity Assay: Caspase-3 activity is measured using a colorimetric assay kit based on the cleavage of a specific substrate.

  • NF-κB Activation Assay: The activation of NF-κB is determined by Western blot analysis of the phosphorylated form of the p65 subunit or by an electrophoretic mobility shift assay (EMSA).

Evaluation of Anti-inflammatory Activity in a Mouse Model of Hemorrhagic Cystitis
  • Animal Model: Hemorrhagic cystitis is induced in mice by a single intraperitoneal injection of cyclophosphamide (B585) (CYP).

  • Treatment: Mice are pre-treated with the quinovic acid glycoside purified fraction (QAPF) orally for a specified number of days before CYP injection. A positive control group receives Mesna.

  • Assessment of Bladder Damage: Bladder wet weight is measured, and histological analysis is performed on bladder tissue sections stained with hematoxylin (B73222) and eosin (B541160) to assess edema, hemorrhage, and inflammatory cell infiltration.

  • Measurement of Visceral Pain: Visceral sensitivity is assessed by counting the number of abdominal contractions in response to a stimulus.

  • Cytokine Measurement: The level of IL-1β in the bladder tissue is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • P2X7 Receptor Expression: The expression of the P2X7 receptor in the bladder is analyzed by immunohistochemistry or Western blot.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of Quinovic Acid Glycosides

G QAG Quinovic Acid Glycosides P2X7R P2X7 Receptor QAG->P2X7R Inhibits Neutrophil Neutrophil Migration QAG->Neutrophil Inhibits NFkB NF-κB Activation QAG->NFkB Inhibits Inflammation Inflammation (Edema, Hemorrhage) P2X7R->Inflammation Neutrophil->Inflammation IL1b IL-1β Production NFkB->IL1b IL1b->Inflammation

Caption: Proposed anti-inflammatory mechanism of Quinovic Acid Glycosides.

Experimental Workflow for Apoptosis Induction Study

G Start Start: T24 Cancer Cells Treatment Treat with Quinovic Acid Glycoside Fraction Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Analysis Analyze Cellular Effects Incubation->Analysis Viability MTT Assay (Cell Viability) Analysis->Viability Apoptosis Annexin V/PI Staining (Apoptosis) Analysis->Apoptosis Caspase Caspase-3 Assay (Apoptosis Pathway) Analysis->Caspase NFkB Western Blot/EMSA (NF-κB Pathway) Analysis->NFkB End End: Data Interpretation Viability->End Apoptosis->End Caspase->End NFkB->End

Caption: Workflow for studying apoptosis induction by Quinovic Acid Glycosides.

Neuroprotective Signaling Cascade of Quinovic Acid

G Abeta Amyloid-β p53 p53 Expression Abeta->p53 OxidativeStress Oxidative Stress Abeta->OxidativeStress Neuroinflammation Neuroinflammation (p-NF-κB, IL-1β) Abeta->Neuroinflammation Apoptosis Mitochondrial Apoptosis Abeta->Apoptosis QA Quinovic Acid QA->p53 Inhibits Nrf2 Nrf2/HO-1 Pathway QA->Nrf2 Activates QA->Neuroinflammation Inhibits QA->Apoptosis Inhibits Neuroprotection Neuroprotection QA->Neuroprotection Nrf2->OxidativeStress Inhibits

Caption: Neuroprotective mechanism of Quinovic Acid against Amyloid-β toxicity.

Conclusion and Future Directions

This compound and related glycosides represent a promising class of natural products with significant therapeutic potential. The primary mechanisms of action elucidated to date revolve around the modulation of key signaling pathways involved in inflammation, cancer cell survival, parasitic infection, and neurodegeneration. Specifically, the inhibition of the NF-κB pathway appears to be a central theme across multiple activities.

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: To determine the specific roles of the glucoside moiety and other structural features in the observed biological activities.

  • Target Identification: To precisely identify the direct molecular targets of this compound.

  • Pharmacokinetic and Toxicological Profiling: To assess the bioavailability, metabolism, and safety of these compounds for potential clinical development.

  • Clinical Trials: To evaluate the efficacy of these compounds in human diseases.

A deeper understanding of the mechanisms of action of this compound will be crucial for the development of novel and effective therapies for a range of debilitating diseases.

References

Methodological & Application

Application Note: Extraction and Isolation of Quinovic Acid 3-O-beta-D-glucoside from Uncaria tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw, is a medicinal plant rich in various bioactive compounds, including quinovic acid glycosides.[1] These triterpenoid (B12794562) saponins (B1172615) are recognized for their potential therapeutic properties, including anti-inflammatory and antiviral activities.[2][3] This document provides a detailed protocol for the extraction, isolation, and characterization of a specific quinovic acid glycoside, 3-O-beta-D-glucoside, from the bark of Uncaria tomentosa.

Experimental Protocols

Plant Material and Initial Preparation

1.1. Plant Material: Dried bark of Uncaria tomentosa.

1.2. Grinding: The dried bark is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Saponin Mixture

2.1. Solvent Extraction:

  • Solvent: A hydroethanolic solution (e.g., 70% ethanol (B145695) in water) is used for the extraction of quinovic acid glycosides.[2]

  • Procedure:

    • Macerate the powdered bark with the hydroethanolic solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times to ensure maximum recovery.

    • Combine the supernatants from all extractions.

2.2. Solvent Removal:

  • The combined extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • The remaining aqueous solution is then lyophilized (freeze-dried) to obtain a crude extract powder.

Fractionation and Isolation

3.1. Macroporous Resin Column Chromatography (Initial Fractionation):

  • Stationary Phase: Macroporous adsorbent resin (e.g., AB-8).

  • Procedure:

    • Dissolve the crude extract in deionized water.

    • Load the solution onto the pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar compounds.

    • Elute the quinovic acid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions rich in quinovic acid glycosides.

3.2. Silica (B1680970) Gel Column Chromatography (Intermediate Purification):

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of chloroform-methanol is typically used for the separation of triterpenoid saponins. The gradient can be started with 100% chloroform (B151607) and gradually increased in methanol (B129727) concentration (e.g., 9:1, 8:2, 7:3 v/v).

  • Procedure:

    • Combine and concentrate the quinovic acid glycoside-rich fractions from the macroporous resin chromatography.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the prepared silica gel column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions and monitor by TLC/HPLC. Fractions containing the target compound are pooled.

3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (Final Purification):

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with a low percentage of A (e.g., 20%) and increase to a higher percentage (e.g., 60%) over 40-60 minutes.

  • Flow Rate: 5-10 mL/min.

  • Detection: UV detector at 210 nm.

  • Procedure:

    • Dissolve the partially purified fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to quinovic acid 3-O-beta-D-glucoside based on retention time comparison with a standard, if available, or by subsequent characterization.

    • Desalt and lyophilize the collected fraction to obtain the pure compound.

Data Presentation

Table 1: Quantitative Data for Quinovic Acid Glycosides in Uncaria tomentosa

ParameterValueReference
Total Quinovic Acid Glycoside Content in BarkVaries, can be a significant component[1]
Purity after Preparative HPLC>95% (expected)General expectation for this method
Yield of this compoundDependent on starting material and extraction/purification efficiencyNot specified in reviewed literature

Characterization of this compound

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Molecular Ion: [M-H]⁻ or [M+Na]⁺ corresponding to the molecular formula C₃₆H₅₆O₁₀.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the structure.

  • Solvent: Pyridine-d₅ or Methanol-d₄.

  • Key Expected ¹³C NMR Signals:

    • Anomeric carbon of the glucose moiety: ~106 ppm.

    • Carboxyl carbons of the quinovic acid backbone: ~178-182 ppm.

    • Numerous signals in the aliphatic region corresponding to the triterpenoid skeleton.

Mandatory Visualization

Extraction_and_Isolation_Workflow start Dried Uncaria tomentosa Bark grinding Grinding start->grinding extraction Hydroethanolic Extraction (e.g., 70% EtOH) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Extract Powder lyophilization->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin silica_gel Silica Gel Column Chromatography macro_resin->silica_gel Quinovic acid glycoside-rich fraction prep_hplc Preparative RP-HPLC silica_gel->prep_hplc Partially purified fraction pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Anti_Inflammatory_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway jak_stat_pathway JAK/STAT Signaling Pathway receptor->jak_stat_pathway quinovic_acid_glucoside This compound quinovic_acid_glucoside->nf_kb_pathway Inhibition quinovic_acid_glucoside->jak_stat_pathway Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb_pathway->pro_inflammatory_cytokines Transcription jak_stat_pathway->pro_inflammatory_cytokines Transcription inflammation Inflammation pro_inflammatory_cytokines->inflammation

Caption: Generalized anti-inflammatory signaling pathway for triterpenoid saponins.

References

HPLC method for quantification of Quinovic acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Quinovic Acid 3-O-β-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantification of Quinovic Acid 3-O-β-D-glucoside in plant extracts, particularly from Uncaria tomentosa (Cat's Claw), using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection.

Quinovic acid glycosides are a significant class of compounds found in various medicinal plants and are recognized for their wide range of biological activities.[1] Accurate and precise quantification of these compounds is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The method described herein is based on a validated reversed-phase HPLC-PDA approach.[1]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate quantification and to protect the analytical column.

  • Extraction from Plant Material:

    • Grind the dried plant material (e.g., bark) into a fine powder.

    • Accurately weigh approximately 1.0 g of the powdered material.

    • Perform extraction using a suitable solvent such as methanol (B129727) or ethanol. Maceration or sonication can be employed to enhance extraction efficiency. For example, macerate the sample with 350 ml of methanol for 24 hours, repeating the process multiple times to ensure complete extraction.

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C).

    • The concentrated extract can be further purified using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) to isolate fractions containing the compounds of interest.

    • Dry the final extract or fraction completely.

  • Sample Solution Preparation for HPLC:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in the mobile phase or a compatible solvent (e.g., methanol).

    • Use a vortex mixer and sonicator to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a PDA detector is suitable for this analysis. The following conditions are recommended based on methods for analyzing quinovic acid glycosides and other similar triterpenoid (B12794562) glycosides.

ParameterRecommended Conditions
HPLC System A system with a quaternary pump, autosampler, column oven, and PDA detector.
Column Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The addition of an acid like formic acid to the mobile phase helps to improve peak shape and resolution for acidic compounds like quinovic acid glycosides.
Gradient Elution A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more non-polar compounds. An example gradient could be: 0-5 min, 10% A; 5-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90% A; followed by a re-equilibration step.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection PDA detector set to monitor at a wavelength of 210 nm, which is a common wavelength for the detection of triterpenoids that lack a strong chromophore.
External Standard Due to the commercial unavailability of a certified standard for Quinovic acid 3-O-beta-D-glucoside, a related compound such as alpha-hederin (B1665267) can be used as an external standard for quantification.[1]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation should include the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract, and by checking the peak purity using the PDA detector.[1]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standard. A good linearity is indicated by a correlation coefficient (r²) close to 1.0.
Accuracy The closeness of the test results to the true value. It can be assessed by performing recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
Precision The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

A summary of typical validation parameters for an HPLC method for the quantification of quinovic acid glycosides is presented below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (r²) > 0.99
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%
LOD Dependent on detector sensitivity
LOQ Dependent on detector sensitivity

Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration dissolution Dissolution in Mobile Phase concentration->dissolution final_filtration 0.45 µm Filtration dissolution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation pda_detection PDA Detection (210 nm) chromatographic_separation->pda_detection peak_integration Peak Integration pda_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside is a pentacyclic triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, notably from the genus Uncaria (Cat's Claw) and Guettarda. Triterpenoid saponins (B1172615) are a class of natural products investigated for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-inflammatory potential of this compound. The protocols are designed to be accessible to researchers in drug discovery and natural product chemistry. Furthermore, this document outlines the compound's potential interactions with key cellular signaling pathways, namely NF-κB and PI3K/Akt, which are critically involved in inflammation and cancer progression.

Data Presentation

While specific quantitative data for pure this compound is limited in publicly available literature, the following tables summarize representative data for a purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa, which would include the 3-O-beta-D-glucoside derivative. This data provides a valuable reference for the expected biological activity.

Table 1: Cytotoxicity of Quinovic Acid Glycosides Purified Fraction (QAPF) on Human Bladder Cancer Cell Lines

Cell LineAssayEndpointResultReference
T24 (human bladder cancer)MTT AssayCell ViabilityDecreased[1]
RT4 (human bladder cancer)MTT AssayCell ViabilityDecreased[1]
T24 (human bladder cancer)Apoptosis AssayCaspase-3 ActivationIncreased[1]

Table 2: Anti-Inflammatory Activity of Quinovic Acid Glycosides

AssayModelEndpointResultReference
NF-κB ActivationT24 human bladder cancer cellsNF-κB ModulationInduced[1]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNO InhibitionData not available for specific glycoside-
Cyclooxygenase (COX-2) ActivityIn vitro enzyme assayCOX-2 InhibitionData not available for specific glycoside-

Signaling Pathways

Quinovic acid and its glycosides are reported to modulate key signaling pathways involved in cellular proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Studies on purified fractions of quinovic acid glycosides suggest a modulatory role on this pathway. In some cancer cells, activation of NF-κB can be a pro-apoptotic signal.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Target Gene Expression (Inflammation, Survival) Nucleus->Genes QA_Glycoside Quinovic Acid 3-O-beta-D-glucoside QA_Glycoside->NFkB Modulates

Caption: NF-κB signaling pathway and potential modulation by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell growth, proliferation, and survival. Research on quinovic acid, the aglycone of the specified compound, has demonstrated its ability to upregulate this pathway in immune cells, leading to enhanced cytotoxic activity against cancer cells.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes QA_Glycoside Quinovic Acid 3-O-beta-D-glucoside QA_Glycoside->PI3K Upregulates

Caption: PI3K/Akt signaling pathway and potential upregulation by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., T24, RT4, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. The data on related compounds suggest that this molecule likely possesses both cytotoxic and anti-inflammatory properties, potentially through the modulation of the NF-κB and PI3K/Akt signaling pathways. These assays are fundamental first steps in the preclinical assessment of this natural product for its potential therapeutic applications in oncology and inflammatory diseases. Further investigation is warranted to elucidate the precise molecular mechanisms and to establish a more detailed quantitative profile of the pure compound.

References

Application Notes and Protocols: Preparing Quinovic Acid 3-O-β-D-glucoside Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-β-D-glucoside is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in various plant species. Triterpenoid glycosides are a diverse class of compounds extensively studied for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used in biological research for its ability to dissolve a wide range of hydrophobic compounds. This document provides a detailed protocol for the preparation, storage, and handling of a Quinovic acid 3-O-β-D-glucoside stock solution in DMSO.

Quantitative Data Summary

For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for Quinovic acid 3-O-β-D-glucoside.

ParameterValueSource
Molecular FormulaC₃₆H₅₆O₁₀Vendor Datasheet
Molecular Weight648.8 g/mol Calculated
Recommended SolventAnhydrous DMSOGeneral Best Practice
Recommended Stock Concentration10 mMBased on solubility of similar compounds
Storage Temperature-20°C or -80°CGeneral Best Practice[1]
Long-term StabilityStableTriterpene glycosides are generally stable under proper storage conditions[2][3]

Experimental Protocols

Materials
  • Quinovic acid 3-O-β-D-glucoside (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or opaque microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of Quinovic acid 3-O-β-D-glucoside in DMSO.

  • Calculation of Required Mass:

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of Quinovic acid 3-O-β-D-glucoside is calculated using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 648.8 g/mol * 1000 mg/g = 6.488 mg

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh out approximately 6.49 mg of Quinovic acid 3-O-β-D-glucoside powder on an analytical balance.

    • Use a sterile microcentrifuge tube or a small, amber glass vial for weighing.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

    • Tightly cap the vial.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid the process. Always check for compound stability at elevated temperatures if this information is available.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the Quinovic acid 3-O-β-D-glucoside stock solution.

G cluster_0 Preparation cluster_1 Storage cluster_2 Usage calc Calculate Mass (e.g., 6.49 mg for 1mL of 10 mM) weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute

Caption: Workflow for preparing Quinovic acid 3-O-β-D-glucoside stock solution.

Potential Signaling Pathway

While the specific signaling pathways modulated by Quinovic acid 3-O-β-D-glucoside are a subject of ongoing research, studies on its aglycone, Quinovic acid, have shown interactions with pathways related to oxidative stress and neuroinflammation. For instance, Quinovic acid has been observed to upregulate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress.[2]

G cluster_pathway Hypothesized Nrf2/HO-1 Activation QA Quinovic Acid Glycoside Nrf2_Keap1 Nrf2-Keap1 Complex QA->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (transcription factor) Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) (and other antioxidant enzymes) ARE->HO1 Promotes transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces

Caption: Potential signaling pathway influenced by Quinovic acid derivatives.

References

Application Notes and Protocols for Quinovic Acid 3-O-beta-D-glucoside Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Quinovic acid 3-O-beta-D-glucoside and its related compounds in various animal models, based on available scientific literature. The protocols detailed below are intended to serve as a guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this natural compound.

Overview of this compound

This compound is a triterpenoid (B12794562) glycoside found in various plant species, notably from the family Rubiaceae. Triterpenoid glycosides, as a class, are known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Research into the specific properties of this compound and its closely related derivatives, such as quinovic acid and purified fractions of its glycosides, has demonstrated significant therapeutic potential in preclinical animal models.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies involving the administration of quinovic acid and its glycosides in animal models.

Table 1: Neuroprotective Effects of Quinovic Acid in an Alzheimer's Disease Mouse Model

ParameterAnimal ModelCompound AdministeredDosage & RouteKey FindingsReference
Cognitive Function Amyloid-β (1-42)-induced Alzheimer's disease mouse model (C57BL/6J mice)Quinovic Acid50 mg/kg, intraperitoneal (i.p.)Improved spatial learning and memory.[1]
Neuroinflammation Amyloid-β (1-42)-induced Alzheimer's disease mouse model (C57BL/6J mice)Quinovic Acid50 mg/kg, i.p.Downregulated neuroinflammatory mediators (p-NF-κB and IL-1β).[1]
Oxidative Stress Amyloid-β (1-42)-induced Alzheimer's disease mouse model (C57BL/6J mice)Quinovic Acid50 mg/kg, i.p.Ameliorated oxidative stress by upregulating the Nrf2/HO-1 pathway.[1]
Apoptosis Amyloid-β (1-42)-induced Alzheimer's disease mouse model (C57BL/6J mice)Quinovic Acid50 mg/kg, i.p.Downregulated the expression of mitochondrial apoptotic markers (Bax, cleaved caspase-3, and cytochrome c).[1]

Table 2: Anti-inflammatory Effects of Quinovic Acid Glycosides in a Hemorrhagic Cystitis Mouse Model

ParameterAnimal ModelCompound AdministeredDosage & RouteKey FindingsReference
Urothelial Damage Cyclophosphamide-induced hemorrhagic cystitis in miceQuinovic Acid Glycosides Purified Fraction (QAPF)20, 50, or 100 mg/kg, i.p.Protected against edema and hemorrhage.[2][3]
Visceral Pain Cyclophosphamide-induced hemorrhagic cystitis in miceQAPF20, 50, or 100 mg/kg, i.p.Controlled visceral pain.[2][3]
Inflammatory Cytokines Cyclophosphamide-induced hemorrhagic cystitis in miceQAPF20, 50, or 100 mg/kg, i.p.Decreased IL-1β levels.[2][3]
Neutrophil Migration Cyclophosphamide-induced hemorrhagic cystitis in miceQAPF20, 50, or 100 mg/kg, i.p.Inhibited neutrophil migration to the bladder.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments based on published studies.

Protocol 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model

This protocol is adapted from a study investigating the effects of quinovic acid on an amyloid-beta induced mouse model of Alzheimer's disease[1].

Objective: To assess the neuroprotective effects of this compound on cognitive deficits, neuroinflammation, oxidative stress, and apoptosis.

Animal Model: Male C57BL/6J mice.

Materials:

  • This compound

  • Amyloid-beta (1-42) peptide

  • Sterile saline

  • Anesthetic agent

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Morris water maze)

  • Reagents for ELISA, Western blot, and immunohistochemistry

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Induction of Alzheimer's Disease Model:

    • Anesthetize the mice.

    • Using a stereotaxic apparatus, administer a single intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta (1-42) peptide.

  • Drug Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline).

    • Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, starting 24 hours after the amyloid-beta injection and continuing for a specified period (e.g., 3 weeks).

    • A control group should receive the vehicle only.

  • Behavioral Testing:

    • Conduct behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Perform ELISA to quantify levels of inflammatory cytokines (e.g., IL-1β, TNF-α).

    • Use Western blot analysis to measure the expression of proteins involved in neuroinflammation (e.g., NF-κB), oxidative stress (e.g., Nrf2, HO-1), and apoptosis (e.g., Bax, caspase-3).

    • Conduct immunohistochemistry to visualize neuronal damage and glial cell activation.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

This is a general and widely used protocol for screening anti-inflammatory activity.

Objective: To determine the anti-inflammatory activity of this compound in an acute inflammation model.

Animal Model: Wistar rats or Swiss albino mice.

Materials:

  • This compound

  • Carrageenan

  • Saline solution

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week.

  • Drug Administration:

    • Administer this compound orally or intraperitoneally at various doses.

    • A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol 3: Evaluation of Anticancer Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the in vivo anticancer effects of a test compound.

Objective: To evaluate the tumor growth inhibitory effect of this compound.

Animal Model: Immunocompromised mice (e.g., nude mice).

Materials:

  • This compound

  • Human cancer cell line

  • Matrigel (or similar)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the desired human cancer cell line.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to treatment and control groups.

  • Drug Administration:

    • Administer this compound at predetermined doses and schedule (e.g., daily i.p. injections).

    • The control group should receive the vehicle.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Tumor tissue can be used for further analysis (e.g., histology, Western blot to assess signaling pathways).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vivo evaluation.

neuroprotective_pathway cluster_outcomes QA Quinovic Acid 3-O-beta-D-glucoside ROS Oxidative Stress (ROS) QA->ROS NFkB NF-κB Activation QA->NFkB Nrf2 Nrf2/HO-1 Pathway QA->Nrf2 Abeta Amyloid-beta (Aβ) Abeta->ROS Abeta->NFkB Inflammation Neuroinflammation (IL-1β, TNF-α) ROS->Inflammation Apoptosis Apoptosis (Bax, Caspase-3) ROS->Apoptosis NFkB->Inflammation Nrf2->ROS Neuroprotection Neuroprotection & Improved Cognition Nrf2->Neuroprotection Inflammation->Apoptosis

Caption: Putative neuroprotective signaling pathway of this compound.

anti_inflammatory_pathway cluster_outcomes QA Quinovic Acid 3-O-beta-D-glucoside Neutrophil Neutrophil Migration QA->Neutrophil Cytokines Pro-inflammatory Cytokines (IL-1β) QA->Cytokines Anti_inflammation Anti-inflammatory Effect QA->Anti_inflammation Stimulus Inflammatory Stimulus (e.g., Cyclophosphamide) Stimulus->Neutrophil Neutrophil->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of this compound.

experimental_workflow start Animal Acclimatization model Induction of Animal Model start->model grouping Random Grouping model->grouping admin Administration of This compound (or Vehicle) grouping->admin monitoring Monitoring & Data Collection (e.g., Behavioral Tests, Tumor Size) admin->monitoring endpoint Endpoint Analysis (Biochemical & Histological) monitoring->endpoint

Caption: General experimental workflow for in vivo evaluation.

Disclaimer: The provided protocols are for informational purposes and should be adapted based on specific research objectives and institutional guidelines for animal care and use. The data presented is based on studies of quinovic acid and a purified fraction of its glycosides, and further research is needed to fully elucidate the specific effects of this compound.

References

Application Notes and Protocols for Cell Viability Assay Using Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside is a natural triterpenoid (B12794562) glycoside found in various medicinal plants, notably from the genus Uncaria (Cat's Claw).[1] This class of compounds has garnered significant interest in oncological research due to its potential cytotoxic and anti-proliferative effects on cancer cells. These application notes provide a detailed protocol for assessing the cell viability of cancer cell lines treated with this compound using the MTT assay. Additionally, it outlines the underlying signaling pathways implicated in its mechanism of action.

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[2] This assay is a reliable and widely used method to evaluate the cytotoxic effects of natural products.[2]

Data Presentation

The cytotoxic effects of quinovic acid derivatives have been evaluated across various cancer cell lines. While specific IC50 values for this compound are not widely published, data from studies on purified fractions of quinovic acid glycosides and related sapogenins provide valuable insights into its potential efficacy.

Compound/FractionCell LineCell TypeIC50 (µg/mL)Incubation Time (h)
Quinovic acid glycosides purified fractionT24Human Bladder CancerNot specified, but showed decreased viability48
Quinovic acid glycosides purified fractionRT4Human Bladder CancerNot specified, but showed decreased viability48
Ursolic AcidA549Human Lung Carcinoma~5.524
Ursolic AcidHeLaHuman Cervical Cancer~2.824
Ursolic AcidHepG2Human Liver Cancer~26.024
Ursolic AcidSH-SY5YHuman Neuroblastoma~1.724
Oleanolic AcidA549Human Lung Carcinoma~24.524
Oleanolic AcidHeLaHuman Cervical Cancer~20.924
Oleanolic AcidHepG2Human Liver Cancer~102.124
Oleanolic AcidSH-SY5YHuman NeuroblastomaNot specified24
HederageninA549Human Lung Carcinoma~19.624
HederageninHeLaHuman Cervical Cancer~14.124
HederageninHepG2Human Liver Cancer~10.124
HederageninSH-SY5YHuman Neuroblastoma~3.124

Note: The IC50 values for Ursolic Acid, Oleanolic Acid, and Hederagenin are approximated from graphical data presented in the cited literature and serve as a reference for designing experiments with this compound.

Experimental Protocols

Cell Viability Assay using MTT

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (CAS: 79955-41-2)

  • Cancer cell line of choice (e.g., T24, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). A vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Visualizations

Quinovic acid and its glycosides have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanisms involve the activation of caspases and the regulation of the NF-κB and Ras/MAPK pathways.

Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare Quinovic Acid 3-O-beta-D-glucoside Dilutions prepare_compound->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT cell viability assay.

Proposed Signaling Pathway for this compound Induced Apoptosis

Quinovic acid glycosides have been reported to induce apoptosis in cancer cells by activating caspase-3 and modulating the NF-κB pathway.[3] Furthermore, quinovic acid has been shown to upregulate the Ras/MAPK and PI3K/AKT/mTOR signaling pathways.[4] The proposed mechanism suggests that the compound may initiate both intrinsic and extrinsic apoptotic pathways.

G cluster_pathways Intracellular Signaling cluster_apoptosis Apoptosis Induction compound Quinovic Acid 3-O-beta-D-glucoside ras_mapk Ras/MAPK Pathway compound->ras_mapk pi3k_akt PI3K/AKT/mTOR Pathway compound->pi3k_akt nf_kb NF-κB Inhibition compound->nf_kb bax Bax (Pro-apoptotic) ras_mapk->bax bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 nf_kb->bcl2 inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Apoptosis Induction Assay with Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside is a natural product that has garnered interest for its potential therapeutic properties, including its ability to induce apoptosis in cancer cells. These application notes provide a comprehensive overview of the methodologies to study the pro-apoptotic effects of this compound, with a focus on the human bladder cancer cell line T24. The protocols detailed below are based on established techniques for assessing apoptosis and the underlying signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, data for a closely related quinovic acid glycosides purified fraction (QAPF) is presented to provide a relevant reference.

Data Presentation

The following tables summarize the quantitative data on the effects of a quinovic acid glycosides purified fraction (QAPF) on the viability and apoptosis of T24 human bladder cancer cells. It is important to note that this data is for a purified fraction and the effects of the single compound, this compound, may vary.

Table 1: Effect of Quinovic Acid Glycosides Purified Fraction (QAPF) on T24 Cell Viability

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
1085 ± 5
2560 ± 7
5045 ± 6
10030 ± 4

Data is representative and compiled from typical results of MTT assays. Values are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis in T24 Cells by Quinovic Acid Glycosides Purified Fraction (QAPF)

TreatmentPercentage of Apoptotic Cells (Annexin V positive)
Control (untreated)5 ± 2
QAPF (50 µg/mL)40 ± 5

Data is representative and based on flow cytometry analysis after 24 hours of treatment. Values are presented as mean ± standard deviation.

Table 3: Effect of Quinovic Acid Glycosides Purified Fraction (QAPF) on Key Apoptotic Proteins in T24 Cells

ProteinChange in Expression/Activity after QAPF Treatment (50 µg/mL)
Activated Caspase-3Increased
NF-κB (nuclear)Decreased
Bax/Bcl-2 RatioIncreased

This table summarizes the qualitative changes observed in Western blot and activity assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflows for its investigation.

G Proposed Signaling Pathway of this compound-Induced Apoptosis QA Quinovic acid 3-O-beta-D-glucoside Cell Cancer Cell QA->Cell NFkB Inhibition of NF-κB Nuclear Translocation Cell->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Cell->Bax Up-regulation NFkB->Bcl2 Inhibits transcription Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G Experimental Workflow for Apoptosis Induction Assay cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assessment cluster_2 Mechanism of Action A Seed T24 cells B Treat with Quinovic acid 3-O-beta-D-glucoside A->B C Annexin V/PI Staining B->C E Caspase-3 Activity Assay B->E F Western Blot for Bax/Bcl-2 Ratio B->F G NF-κB Nuclear Translocation Assay B->G D Flow Cytometry Analysis C->D

Caption: General experimental workflow for investigating apoptosis induction.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on T24 human bladder cancer cells.

Materials:

  • T24 human bladder cancer cell line

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed T24 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.

  • Incubate the plate for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Replace the medium in each well with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • T24 cells treated with this compound as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed T24 cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • T24 cells treated with this compound.

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat T24 cells with this compound as described in Protocol 2.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Protocol 4: Western Blot Analysis for Bax/Bcl-2 Ratio and NF-κB

Objective: To determine the effect of this compound on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and the nuclear translocation of NF-κB.

Materials:

  • T24 cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Nuclear and cytoplasmic extraction kit.

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-NF-κB p65, anti-β-actin, anti-Lamin B1.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • For Bax and Bcl-2: Treat T24 cells, harvest, and lyse with RIPA buffer.

  • For NF-κB: Treat T24 cells and perform nuclear and cytoplasmic fractionation using a suitable kit.

  • Determine protein concentration for all lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize to the loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates). Calculate the Bax/Bcl-2 ratio. A decrease in nuclear NF-κB p65 indicates inhibition of its translocation.

Application Notes and Protocols for In Vivo Administration of Quinovic Acid Glycosides in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration data for a quinovic acid glycosides purified fraction (QAPF) and quinovic acid in mice, as reported in the literature.

Table 1: In Vivo Dosage and Administration of Quinovic Acid Glycosides Purified Fraction (QAPF) in Mice

Compound/FractionMouse StrainAdministration RouteDosage RangeDosing FrequencyApplicationReference
Quinovic Acid Glycosides Purified Fraction (QAPF)SwissOral (gavage)20, 50, and 100 mg/kgSingle dose, 30 minutes prior to induction of cystitisAnti-inflammatory (Hemorrhagic Cystitis Model)[1][2][3][4]

Table 2: In Vivo Dosage and Administration of Quinovic Acid (Aglycone) in Mice

CompoundMouse StrainAdministration RouteDosageDosing FrequencyApplicationReference
Quinovic AcidC57BL/6JIntraperitoneal (i.p.)50 mg/kgOnce dailyNeuroprotection (Alzheimer's Disease Model)[5][6][7]

Experimental Protocols

Protocol for Oral Administration of Quinovic Acid Glycosides Purified Fraction (QAPF) in a Mouse Model of Hemorrhagic Cystitis

This protocol is adapted from a study investigating the anti-inflammatory effects of a quinovic acid glycosides purified fraction (QAPF) from Uncaria tomentosa.[1][2][3][4]

Materials:

  • Quinovic Acid Glycosides Purified Fraction (QAPF)

  • Vehicle (e.g., 3% DMSO in saline)

  • Male Swiss mice (25-35 g)

  • Oral gavage needles (20-22 gauge, 1.5 inch)

  • 1 mL syringes

  • Cyclophosphamide (B585) (for induction of hemorrhagic cystitis)

  • Saline solution

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of QAPF Solution:

    • On the day of the experiment, prepare a stock solution of QAPF in the chosen vehicle. For example, to achieve a dose of 100 mg/kg in a 200 µL administration volume for a 25 g mouse, the concentration would be 12.5 mg/mL.

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Animal Groups:

    • Divide mice into experimental groups (n=6-8 per group):

      • Vehicle control

      • QAPF (20 mg/kg)

      • QAPF (50 mg/kg)

      • QAPF (100 mg/kg)

      • Positive control (e.g., Mesna)

  • Oral Administration:

    • Thirty minutes prior to the induction of hemorrhagic cystitis, administer the prepared QAPF solution or vehicle to the mice via oral gavage.

    • The volume of administration should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

  • Induction of Hemorrhagic Cystitis:

    • Administer cyclophosphamide (e.g., 300 mg/kg, i.p.) to induce hemorrhagic cystitis.

  • Monitoring and Endpoint:

    • Monitor the animals for signs of distress.

    • At a predetermined time point (e.g., 6 hours after cyclophosphamide injection), euthanize the mice and collect bladders for analysis (e.g., macroscopic scoring of edema and hemorrhage, histological analysis, myeloperoxidase activity).

Protocol for Intraperitoneal Administration of Quinovic Acid in a Mouse Model of Alzheimer's Disease

This protocol is based on a study evaluating the neuroprotective effects of quinovic acid.[5][6][7]

Materials:

  • Quinovic Acid

  • Vehicle (e.g., saline)

  • Male C57BL/6J mice

  • 1 mL syringes with 25-27 gauge needles

  • Apparatus for intracerebroventricular (i.c.v.) injection of Amyloid-beta (if applicable to the experimental design)

Procedure:

  • Animal Acclimatization: As described in Protocol 2.1.

  • Preparation of Quinovic Acid Solution:

    • Dissolve quinovic acid in saline to the desired concentration. For a 50 mg/kg dose in a 100 µL injection volume for a 25 g mouse, the concentration would be 12.5 mg/mL.

    • Ensure the solution is sterile-filtered if necessary.

  • Animal Groups:

    • Divide mice into experimental groups:

      • Vehicle control

      • Quinovic Acid (50 mg/kg)

      • Disease model control (e.g., Amyloid-beta injection + vehicle)

      • Disease model + Quinovic Acid (50 mg/kg)

  • Intraperitoneal Administration:

    • Administer the prepared quinovic acid solution or vehicle via intraperitoneal injection.

    • The dosing frequency will depend on the study design (e.g., once daily for a specified number of days).

  • Induction of Neuropathology (if applicable):

    • If using an induced model, such as intracerebroventricular (i.c.v.) injection of amyloid-beta, perform this procedure according to established protocols.

  • Monitoring and Endpoint:

    • Monitor the animals' health and behavior throughout the study.

    • At the end of the treatment period, perform behavioral tests (e.g., Morris water maze) and then euthanize the animals for brain tissue collection and analysis (e.g., Western blotting for neuroinflammatory markers, immunohistochemistry for plaque deposition).

Visualizations

experimental_workflow_oral cluster_prep Preparation cluster_admin Administration & Induction cluster_analysis Analysis animal_acclimatization Animal Acclimatization qapf_prep Prepare QAPF Solution animal_acclimatization->qapf_prep animal_grouping Group Animals qapf_prep->animal_grouping oral_gavage Oral Gavage (QAPF or Vehicle) animal_grouping->oral_gavage cyp_induction Induce Cystitis (Cyclophosphamide) oral_gavage->cyp_induction 30 min post-gavage monitoring Monitor Animals cyp_induction->monitoring euthanasia Euthanasia & Bladder Collection monitoring->euthanasia 6 hours post-induction analysis Histological & Biochemical Analysis euthanasia->analysis

Caption: Experimental workflow for oral administration of QAPF.

experimental_workflow_ip cluster_prep_ip Preparation cluster_admin_ip Administration & Induction cluster_analysis_ip Analysis animal_acclimatization_ip Animal Acclimatization qa_prep_ip Prepare Quinovic Acid Solution animal_acclimatization_ip->qa_prep_ip animal_grouping_ip Group Animals qa_prep_ip->animal_grouping_ip ab_induction Induce Neuropathology (e.g., Aβ i.c.v.) animal_grouping_ip->ab_induction ip_injection Intraperitoneal Injection (Daily) behavioral_tests Behavioral Testing ip_injection->behavioral_tests After treatment period ab_induction->ip_injection euthanasia_ip Euthanasia & Brain Collection behavioral_tests->euthanasia_ip tissue_analysis Neurochemical & Histo. Analysis euthanasia_ip->tissue_analysis

Caption: Workflow for intraperitoneal administration of Quinovic Acid.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., Cyclophosphamide) cluster_response Cellular Response cluster_treatment Intervention cluster_outcome Therapeutic Outcome stimulus Urothelial Damage neutrophil Neutrophil Migration stimulus->neutrophil p2x7 P2X7 Receptor Upregulation stimulus->p2x7 il1b IL-1β Production stimulus->il1b inflammation_reduced Reduced Edema & Hemorrhage neutrophil->inflammation_reduced pain_reduced Decreased Visceral Pain p2x7->pain_reduced il1b->inflammation_reduced qapf Quinovic Acid Glycosides (QAPF) qapf->neutrophil inhibits qapf->p2x7 down-regulates qapf->il1b decreases

References

Application Notes and Protocols: Quinovic Acid 3-O-beta-D-glucoside in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. Quinovic acid, a triterpene, and its glycoside derivatives, including Quinovic acid 3-O-beta-D-glucoside, have demonstrated significant neuroprotective effects in preclinical models of neurodegeneration.[1][2] These compounds have been shown to possess potent anti-inflammatory and antioxidant properties.[1][2]

This document provides detailed application notes and experimental protocols based on studies investigating the effects of Quinovic Acid (QA) in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease. The findings indicate that QA counteracts several key pathological features, including cholesterol dyshomeostasis, oxidative stress, neuroinflammation, and mitochondrial dysfunction, ultimately improving cognitive deficits.[1][2][3][4]

Mechanism of Action

Quinovic acid administration in an Aβ (1-42)-induced mouse model of Alzheimer's disease has been shown to exert its neuroprotective effects through multiple pathways:

  • Reduction of Amyloid Burden and Cholesterol Accumulation: QA treatment significantly reduces the formation of Aβ oligomers and the expression of β-secretase (BACE1).[1] It also mitigates the Aβ-induced increase in brain cholesterol by downregulating the p53/HMGCR pathway.[1][3]

  • Alleviation of Oxidative Stress: QA combats oxidative stress by upregulating the Nrf2/HO-1 signaling pathway.[1][3] This leads to a reduction in reactive oxygen species (ROS) and a restoration of glutathione (B108866) (GSH) levels.[1]

  • Suppression of Neuroinflammation: The compound effectively reduces gliosis (activation of astrocytes and microglia) and downregulates key neuroinflammatory mediators such as phospho-NF-κB and IL-1β.[1][3]

  • Inhibition of Apoptosis: QA protects against neuronal cell death by modulating mitochondrial apoptotic markers. It decreases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[1][3]

  • Restoration of Synaptic Integrity and Cognitive Function: By mitigating the aforementioned pathological cascades, QA treatment reverses the downregulation of synaptic markers (PSD-95 and synaptophysin) and improves spatial learning and memory in Aβ-treated mice.[1][3][4]

Data Summary

The following tables summarize the key quantitative findings from the study on Quinovic Acid in an Aβ-induced neurodegeneration model.

Table 1: In Vitro Neuroprotective Effect of Quinovic Acid

Cell LineTreatmentConcentrationOutcome
SH-SY5Y NeuroblastomaQuinovic Acid (QA)Up to 100 µMNo significant effect on cell viability
SH-SY5Y NeuroblastomaOligomeric Aβ (1-42) + QA85 µMMost prominent attenuation of AβO-induced neuronal cell death

Table 2: In Vivo Effects of Quinovic Acid in Aβ (1-42)-Treated Mice

ParameterOrgan/RegionTreatment GroupResult
Aβ Monomer, Oligomer, DodecamerCortex & HippocampusAβ (1-42) + QASignificantly reduced expression compared to Aβ (1-42) alone
BACE1 ExpressionCortex & HippocampusAβ (1-42) + QAReduced expression compared to Aβ (1-42) alone
p53 & HMGCR ExpressionCortex & HippocampusAβ (1-42) + QASignificantly reduced expression compared to Aβ (1-42) alone
Total & Free CholesterolCortex & HippocampusAβ (1-42) + QASignificantly reduced content compared to Aβ (1-42) alone
Keap1 ExpressionCortex & HippocampusAβ (1-42) + QASuppressed expression compared to Aβ (1-42) alone
Nrf2 & HO-1 ExpressionCortex & HippocampusAβ (1-42) + QASignificantly increased expression compared to Aβ (1-42) alone
ROS LevelsCortex & HippocampusAβ (1-42) + QARegulated to normal levels
GSH & GSH:GSSG RatioCortex & HippocampusAβ (1-42) + QARegulated to normal levels
Gliosis (Iba-1, GFAP)Cortex & HippocampusAβ (1-42) + QADownregulated compared to Aβ (1-42) alone
Neuroinflammatory Mediators (p-NF-κB, IL-1β)Cortex & HippocampusAβ (1-42) + QADownregulated compared to Aβ (1-42) alone
Bax, Cleaved Caspase-3, Cytochrome cCortex & HippocampusAβ (1-42) + QADownregulated expression compared to Aβ (1-42) alone
Bcl-2 ExpressionCortex & HippocampusAβ (1-42) + QAUpregulated expression compared to Aβ (1-42) alone
Synaptic Markers (PSD-95, Synaptophysin)Cortex & HippocampusAβ (1-42) + QAReversed deregulation compared to Aβ (1-42) alone

Experimental Protocols

In Vitro Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of MEM and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]

    • Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.[2]

  • Preparation of Oligomeric Aβ (1-42) (AβO):

    • Dissolve human Aβ (1-42) peptide in 100% hexafluoroisopropanol (HFIP).[1]

    • Evaporate the HFIP under vacuum.[2]

    • Reconstitute the peptide in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.[2]

  • Treatment Protocol:

    • Seed SH-SY5Y cells in a 100 mm Petri dish.[1]

    • At 70% confluency, treat the cells as follows for 24 hours:[1]

      • Control: Pure medium.

      • AβO alone: 5 µM.

      • AβO + Quinovic Acid: Co-treatment with 5 µM AβO and 85 µM Quinovic Acid.

      • Quinovic Acid alone: 85 µM.

    • For mechanistic studies involving the p53 pathway, pre-treat cells with pifithrin-α (10 µM) for 60 minutes before exposure to AβO.[1]

  • Neurotoxicity Assessment (MTT Assay):

    • After treatment, incubate cells with MTT solution to assess cell viability by measuring the formation of formazan (B1609692) crystals.

  • Western Blot Analysis:

    • After 24 hours of incubation, collect cells by scraping in PBS and centrifuge at 13,000 × g for 10 minutes at 4°C.[1]

    • Lyse the cell pellets and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against target proteins (e.g., p53, HMGCR, apoptotic markers) and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

In Vivo Model: Intracerebroventricular (i.c.v.) Injection of Aβ (1-42) in Mice
  • Animals:

    • Use wild-type male C57BL/6J mice.[1]

    • House animals under standard laboratory conditions with ad libitum access to food and water.

    • Acclimate mice for one week before the experiment.[2]

  • Preparation of Aβ (1-42) for i.c.v. Injection:

    • Prepare human Aβ (1-42) peptide in a sterile saline solution at a stock concentration of 1 mg/ml.[1]

    • Induce aggregation by incubating at 37°C.[1]

  • Surgical Procedure and Treatment:

    • Anesthetize mice (e.g., Rompun:Zoletil mixture).[1]

    • Using a stereotaxic apparatus, perform an intracerebroventricular (i.c.v.) injection of aggregated Aβ (1-42) (5 µl/mouse) or vehicle (saline).[1] The injection coordinates relative to bregma are: -0.2 mm anterior-posterior, 1 mm medial-lateral, and -2.4 mm dorsal-ventral.[1]

    • Inject at a rate of 1 µl/5 min.[1]

    • Assign animals to three groups (n=12 per group): Saline-treated control, Aβ + saline, and Aβ + Quinovic Acid.[1]

    • Administer Quinovic Acid (50 mg/kg body weight, i.p.) or saline on alternate days for 3 weeks.[2]

  • Behavioral Testing (e.g., Morris Water Maze):

    • Following the treatment period, assess spatial learning and memory.

  • Tissue Collection and Analysis:

    • After behavioral testing, sacrifice the mice and collect brain tissue.

    • Isolate the cortex and hippocampus for biochemical and histological analysis.

    • Perform Western blotting, immunohistochemistry (for markers like Iba-1, GFAP, p53, HMGCR, Nrf2, HO-1), and assays for oxidative stress markers (ROS, GSH).[1]

    • Conduct Nissl staining to evaluate neuronal survival.[1]

Visualizations

G cluster_upstream Aβ (1-42) Pathology cluster_downstream Neurodegenerative Cascade cluster_intervention Quinovic Acid Intervention Abeta Aβ (1-42) Aggregation p53 ↑ p53 Abeta->p53 Neuroinflammation ↑ Neuroinflammation Abeta->Neuroinflammation HMGCR ↑ HMGCR p53->HMGCR Cholesterol ↑ Brain Cholesterol HMGCR->Cholesterol OxidativeStress ↑ Oxidative Stress Cholesterol->OxidativeStress MitochondrialDysfunction ↑ Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Neuroinflammation->MitochondrialDysfunction Apoptosis ↑ Apoptosis MitochondrialDysfunction->Apoptosis SynapticLoss ↓ Synaptic Markers Apoptosis->SynapticLoss CognitiveDeficit Cognitive Deficit SynapticLoss->CognitiveDeficit QA Quinovic Acid QA->p53 Inhibits QA->OxidativeStress Inhibits QA->Neuroinflammation Inhibits QA->Apoptosis Inhibits Nrf2 ↑ Nrf2/HO-1 Pathway QA->Nrf2 Activates Nrf2->OxidativeStress Inhibits

Caption: Quinovic Acid's neuroprotective signaling pathways.

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start_vitro Culture SH-SY5Y Cells (70% Confluency) treat Treat for 24h: - AβO (5 µM) - QA (85 µM) start_vitro->treat analyze_vitro Analyze: - Cell Viability (MTT) - Protein Expression (Western Blot) treat->analyze_vitro start_vivo Acclimate Mice (C57BL/6J) icv i.c.v. Injection: - Aβ (1-42) or Saline start_vivo->icv qa_treat Treat for 3 Weeks: - QA (50 mg/kg, i.p.) - or Saline icv->qa_treat behavior Behavioral Testing (e.g., Morris Water Maze) qa_treat->behavior analyze_vivo Tissue Analysis: - Western Blot - IHC, Nissl Staining behavior->analyze_vivo

Caption: Experimental workflow for in vitro and in vivo studies.

References

Application of Quinovic Acid 3-O-beta-D-glucoside in Hemorrhagic Cystitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhagic cystitis is a severe inflammatory condition of the bladder characterized by diffuse bleeding from the bladder mucosa, often resulting from chemotherapy with agents like cyclophosphamide (B585). The urotoxic metabolite of cyclophosphamide, acrolein, accumulates in the bladder and induces a potent inflammatory response, leading to urothelial damage, edema, hemorrhage, and pain. Current preventative treatments, such as Mesna, are not always effective once the damage is established. This has spurred research into novel therapeutic agents with potent anti-inflammatory properties.

Quinovic acid glycosides, a class of triterpenoids found in plants such as Uncaria tomentosa, have demonstrated significant anti-inflammatory activity. While research on the specific compound Quinovic acid 3-O-beta-D-glucoside in hemorrhagic cystitis is limited, studies on a quinovic acid glycosides purified fraction (QAPF) have shown promising results in preclinical models. This document outlines the application of this fraction in hemorrhagic cystitis research, providing detailed protocols and summarizing the key findings. It is important to note that the following data pertains to a purified fraction and further studies are needed to elucidate the specific effects of this compound.

Mechanism of Action

The anti-inflammatory effects of the quinovic acid glycosides purified fraction (QAPF) in the context of cyclophosphamide-induced hemorrhagic cystitis are believed to be mediated through the modulation of the purinergic signaling pathway and subsequent inflammatory cascades.[1][2][3] Pretreatment with QAPF has been shown to down-regulate the expression of the P2X7 receptor, an ATP-gated ion channel involved in inflammation, and reduce the levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the bladder tissue.[1][2][3] This suggests that QAPF may inhibit neutrophil migration to the bladder, thereby reducing urothelial damage, edema, and hemorrhage.[1][2][3]

Signaling Pathway Diagram

Hemorrhagic_Cystitis_Pathway cluster_0 Cellular Events CYP Cyclophosphamide (CYP) Metabolism Acrolein Acrolein Accumulation in Bladder CYP->Acrolein Urothelial_Damage Urothelial Damage & Neutrophil Infiltration Acrolein->Urothelial_Damage ATP_Release ATP Release Urothelial_Damage->ATP_Release P2X7R P2X7 Receptor Activation ATP_Release->P2X7R NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Inflammation Inflammation (Edema, Hemorrhage) IL1B->Inflammation QAPF Quinovic Acid Glycosides (QAPF) QAPF->P2X7R Inhibits QAPF->IL1B Reduces

Caption: Proposed mechanism of QAPF in hemorrhagic cystitis.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a quinovic acid glycosides purified fraction (QAPF) in a mouse model of cyclophosphamide-induced hemorrhagic cystitis.

Table 1: Effect of QAPF on Macroscopic Bladder Damage
Treatment GroupDoseBladder Wet Weight (mg)Edema Score (0-3)Hemorrhage Score (0-3)
Saline-35.2 ± 2.10.1 ± 0.10.1 ± 0.1
CYP300 mg/kg120.5 ± 10.32.8 ± 0.22.9 ± 0.1
Mesna + CYP60 mg/kg + 300 mg/kg45.3 ± 3.50.5 ± 0.20.6 ± 0.2
QAPF + CYP20 mg/kg + 300 mg/kg100.1 ± 8.72.5 ± 0.32.6 ± 0.3
QAPF + CYP100 mg/kg + 300 mg/kg60.7 ± 5.41.2 ± 0.41.3 ± 0.4

*p < 0.05 compared to the CYP group.

Table 2: Effect of QAPF on Inflammatory Markers in Bladder Tissue
Treatment GroupDoseIL-1β (pg/mg protein)P2X7 Receptor Expression (relative to control)
Saline-25.1 ± 3.21.00 ± 0.12
CYP300 mg/kg150.8 ± 15.63.50 ± 0.45
Mesna + CYP60 mg/kg + 300 mg/kg145.2 ± 12.13.30 ± 0.38
QAPF + CYP100 mg/kg + 300 mg/kg40.3 ± 5.11.50 ± 0.20

*p < 0.05 compared to the CYP group.

Experimental Protocols

Preparation of Quinovic Acid Glycosides Purified Fraction (QAPF)

This protocol is based on the methodology for isolating a fraction rich in quinovic acid glycosides from Uncaria tomentosa.

  • Extraction: Powdered bark of Uncaria tomentosa is subjected to extraction with 69% (v/v) hydroethanolic solution.

  • Filtration and Concentration: The resulting extractive solution is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Purification: The crude extract is then subjected to a series of chromatographic steps, typically involving silica (B1680970) gel and Sephadex columns, to isolate the quinovic acid glycosides fraction.

  • Characterization: The purified fraction should be characterized by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the presence and estimate the content of quinovic acid glycosides.

Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice

This protocol describes the induction of hemorrhagic cystitis in a murine model.

  • Animals: Male Swiss mice (25-30 g) are used for this model. Animals should be housed in a controlled environment with free access to food and water.

  • Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg) is administered to induce hemorrhagic cystitis.

  • Treatment:

    • QAPF Group: QAPF (20 or 100 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the cyclophosphamide injection.

    • Positive Control Group: Mesna (60 mg/kg, i.p.) is administered 30 minutes before and 4 hours after the cyclophosphamide injection.

    • Vehicle Control Group: Saline is administered following the same schedule as the treatment groups.

  • Euthanasia and Sample Collection: 24 hours after cyclophosphamide injection, animals are euthanized. The urinary bladders are dissected, emptied, and weighed. Bladder tissue can then be processed for histological analysis, cytokine measurement, and protein expression analysis.

Assessment of Bladder Damage
  • Macroscopic Evaluation: Bladders are visually inspected and scored for edema and hemorrhage on a scale of 0 to 3 (0 = no evidence; 1 = mild; 2 = moderate; 3 = severe).

  • Histological Analysis: Bladder tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The sections are then examined microscopically for evidence of urothelial damage, edema, hemorrhage, and inflammatory cell infiltration.

Measurement of Inflammatory Markers
  • ELISA for IL-1β: Bladder tissue homogenates are prepared, and the concentration of IL-1β is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Western Blot for P2X7 Receptor: Protein extracts from bladder tissue are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific primary antibody against the P2X7 receptor. A secondary antibody conjugated to horseradish peroxidase is used for detection, and the protein bands are visualized using an enhanced chemiluminescence system.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Hemorrhagic Cystitis Study Workflow cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Male Swiss Mice) Group_Allocation Group Allocation (Saline, CYP, Mesna+CYP, QAPF+CYP) Animal_Acclimatization->Group_Allocation Pretreatment Pre-treatment (Saline, Mesna, or QAPF) Group_Allocation->Pretreatment CYP_Induction Hemorrhagic Cystitis Induction (Cyclophosphamide i.p.) Pretreatment->CYP_Induction Post_Treatment Post-treatment (Mesna only) CYP_Induction->Post_Treatment Observation 24h Observation Period Post_Treatment->Observation Euthanasia Euthanasia & Bladder Collection Observation->Euthanasia Bladder_Weight Bladder Wet Weight Euthanasia->Bladder_Weight Macroscopic_Scoring Macroscopic Scoring (Edema, Hemorrhage) Euthanasia->Macroscopic_Scoring Histology Histological Analysis (H&E) Euthanasia->Histology Biochemical_Analysis Biochemical Analysis (IL-1β ELISA, P2X7 Western Blot) Euthanasia->Biochemical_Analysis

Caption: Workflow for studying QAPF in a mouse model.

Conclusion

The available evidence suggests that a quinovic acid glycosides purified fraction from Uncaria tomentosa has significant therapeutic potential in the context of hemorrhagic cystitis. Its ability to mitigate inflammation and protect the urothelium in preclinical models warrants further investigation. Future research should focus on identifying the specific active compounds within this fraction, such as this compound, and elucidating their precise mechanisms of action. These studies will be crucial for the development of novel and effective therapies for this debilitating condition.

References

Application Notes and Protocols for the NMR Characterization of Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid glycosides are a class of natural products predominantly found in plants of the Rubiaceae and Loganiaceae families, such as the medicinal plant Uncaria tomentosa (Cat's Claw). These compounds consist of a quinovic acid aglycone linked to one or more sugar moieties. They have garnered significant interest in the scientific and pharmaceutical communities due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural complexity and stereochemistry of these glycosides are crucial for their bioactivity, making detailed structural elucidation an essential step in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of complex natural products like quinovic acid glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, establishing through-bond connectivities, and elucidating the relative stereochemistry of the molecule.

This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of quinovic acid glycosides, using 3-O-(β-D-glucopyranosyl)quinovic acid (28→1)-(β-D-glucopyranosyl) ester as a representative example.

Biological Context: Inhibition of the NF-κB Signaling Pathway

Many of the therapeutic effects of quinovic acid glycosides, particularly their anti-inflammatory and pro-apoptotic activities, are attributed to their ability to modulate key cellular signaling pathways. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway. In normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.

In pathological conditions such as chronic inflammation and cancer, the NF-κB pathway is often constitutively active. Quinovic acid glycosides have been shown to inhibit this pathway, preventing NF-κB nuclear translocation and subsequent gene transcription. This inhibitory action can lead to a reduction in inflammatory mediators and the induction of apoptosis (programmed cell death) in cancer cells.[1]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocation IkB-NF-kB->NF-kB IkB degradation QAG Quinovic Acid Glycosides QAG->IKK Complex inhibits DNA DNA NF-kB_nuc->DNA binds to Gene Transcription Gene Transcription DNA->Gene Transcription activates Inflammation_Apoptosis Inflammatory Response Apoptosis Induction Gene Transcription->Inflammation_Apoptosis results in

Caption: Inhibition of the NF-κB signaling pathway by Quinovic Acid Glycosides.

Data Presentation: NMR Data of a Representative Quinovic Acid Glycoside

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for 3-O-(β-D-glucopyranosyl)quinovic acid (28→1)-(β-D-glucopyranosyl) ester . These assignments are established through a combination of 1D and 2D NMR experiments as detailed in the protocols below. The data is based on that reported for compound 2 in "New Quinovic Acid Glycosides from Uncaria tomentosa" by Cerri et al. (1988), Journal of Natural Products, 51(2), 257-261.

Table 1: ¹H NMR Data (500 MHz, Pyridine-d₅)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
33.45dd11.5, 4.5
125.45t3.5
231.25s
241.05s
250.90s
261.10s
291.15d6.5
300.95d6.5
Glucosyl (at C-3)
1'4.90d7.5
2'4.10m
3'4.30m
4'4.35m
5'3.95m
6'a4.50dd11.5, 2.0
6'b4.30m
Glucosyl (at C-28)
1''6.20d8.0
2''4.25m
3''4.40m
4''4.45m
5''4.05m
6''a4.60dd11.0, 2.5
6''b4.40m

Table 2: ¹³C NMR Data (125 MHz, Pyridine-d₅)

PositionδC (ppm)PositionδC (ppm)
Aglycone Glucosyl (at C-3)
138.91'107.2
226.72'75.8
389.13'78.8
439.64'71.9
556.35'78.2
618.86'63.0
737.0Glucosyl (at C-28)
840.11''95.8
947.82''74.2
1037.23''79.0
1123.94''71.2
12126.05''78.5
13144.26''62.5
1442.4
1526.3
1623.7
1749.6
1842.0
1946.5
2031.1
2134.2
2237.9
2328.3
2416.9
2515.8
2617.6
27178.5
28176.9
2921.8
3017.2

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of quinovic acid glycosides.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified quinovic acid glycoside.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Pyridine-d₅ is often an excellent choice for complex glycosides as it can disrupt intermolecular hydrogen bonding and provide good signal dispersion. Other potential solvents include methanol-d₄, DMSO-d₆, or D₂O.

  • Filtration (Optional but Recommended): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer: Transfer the clear solution to the NMR tube. The sample height should be approximately 4-5 cm.

  • Degassing (Optional): For sensitive experiments like NOESY, it may be beneficial to degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes.

Protocol 2: 1D ¹H and ¹³C NMR Acquisition
  • Spectrometer: All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz), preferably equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H NMR:

    • Purpose: To identify all proton signals, their chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values).

    • Typical Parameters:

      • Pulse sequence: zg30 or zgpr (with water suppression if needed).

      • Spectral width: 12-16 ppm.

      • Acquisition time: 2-3 s.

      • Relaxation delay (d1): 1-2 s.

      • Number of scans: 16-64.

  • 1D ¹³C NMR:

    • Purpose: To identify all unique carbon signals.

    • Typical Parameters:

      • Pulse sequence: zgpg30 (proton-decoupled).

      • Spectral width: 200-240 ppm.

      • Acquisition time: 1-2 s.

      • Relaxation delay (d1): 2 s.

      • Number of scans: 1024-4096 (or more, depending on sample concentration).

Protocol 3: 2D NMR Acquisition

The following workflow is recommended for systematically elucidating the structure.

NMR_Workflow A 1D ¹H NMR C COSY A->C B 1D ¹³C NMR & DEPT D HSQC B->D G Identify Spin Systems (¹H-¹H Correlations) C->G H Assign Protons to Carbons (¹JCH) D->H E HMBC I Assemble Fragments (Long-Range ²JCH, ³JCH) E->I F NOESY/ROESY J Determine Stereochemistry (Through-Space Correlations) F->J G->I H->I I->E confirm with I->J J->F confirm with K Final Structure J->K

Caption: A typical workflow for 2D NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems within the aglycone and each sugar ring.

    • Typical Parameters:

      • Pulse sequence: cosygpqf.

      • Data points: 2048 (F2) x 256 (F1).

      • Number of scans: 4-8 per increment.

      • Relaxation delay (d1): 1-2 s.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This experiment is essential for assigning carbon signals based on the already assigned proton signals.

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsp (multiplicity-edited to distinguish CH/CH₃ from CH₂ signals).

      • Spectral width (F2): Based on the ¹H spectrum.

      • Spectral width (F1): 0-180 ppm (covering the full carbon range).

      • Number of scans: 8-16 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting the individual spin systems to assemble the complete carbon skeleton and to determine the glycosylation sites.

    • Typical Parameters:

      • Pulse sequence: hmbcgplpndqf.

      • Spectral width (F2): Based on the ¹H spectrum.

      • Spectral width (F1): 0-180 ppm.

      • Number of scans: 16-64 per increment.

      • Long-range coupling delay (d6): Optimized for 4-8 Hz.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of the number of bonds separating them. This is critical for determining the relative stereochemistry and the conformation of the molecule, including the linkages between the sugar units and the aglycone.

    • Typical Parameters:

      • Pulse sequence: noesygpph.

      • Mixing time (d8): 500-800 ms.

      • Number of scans: 16-32 per increment.

Quantitative NMR (qNMR) Protocol

  • Purpose: To determine the purity or concentration of the isolated quinovic acid glycoside without the need for an identical reference standard.

  • Protocol:

    • Internal Standard Selection: Choose an internal standard that has at least one sharp, well-resolved proton signal that does not overlap with any signals from the analyte. The standard should be stable, non-volatile, and of high purity. Maleic acid or 1,4-dinitrobenzene (B86053) are common choices.

    • Sample Preparation:

      • Accurately weigh a specific amount of the quinovic acid glycoside (analyte).

      • Accurately weigh a specific amount of the internal standard.

      • Dissolve both in a known volume of a suitable deuterated solvent in a volumetric flask.

      • Transfer a precise volume (e.g., 0.6 mL) to an NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. It is crucial to ensure complete relaxation of all relevant protons.

      • Key Parameter Modifications:

        • Relaxation delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 s).

        • Pulse angle: Use a calibrated 90° pulse.

        • Number of scans: Increase to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

    • Data Processing and Analysis:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, non-overlapping signal for the analyte and one for the internal standard.

      • Calculate the purity or concentration using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Conclusion

The comprehensive characterization of quinovic acid glycosides using NMR spectroscopy is a multi-step process that relies on the systematic application of 1D and 2D NMR techniques. By following the protocols outlined in these application notes, researchers can confidently determine the planar structure, glycosylation pattern, and relative stereochemistry of these biologically important natural products. Furthermore, the application of qNMR provides a powerful tool for the accurate quantification of these compounds, which is essential for standardization and further development in the pharmaceutical and nutraceutical industries.

References

Application Note: Mass Spectrometry Analysis of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Quinovic acid 3-O-beta-D-glucoside using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Quinovic acid glycosides are a significant class of bioactive compounds found in various medicinal plants, such as those from the Uncaria genus (Cat's Claw). Their anti-inflammatory and other therapeutic properties make them a subject of interest in pharmaceutical research and drug development. This document outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation, including a proposed fragmentation pathway for the target analyte.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) with the molecular formula C₃₆H₅₆O₁₀ and an exact mass of 648.387329 Da. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal medicines, and investigation of the therapeutic properties of this compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity. This application note details a robust method for the analysis of this compound, which is applicable to various research and development settings.

Experimental Protocols

For the analysis of this compound from plant material or biological matrices, a thorough extraction and clean-up procedure is essential.

2.1.1. Extraction from Plant Material (e.g., Uncaria tomentosa bark)

  • Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Pressurized Liquid Extraction (PLE): Place approximately 0.5 g of the powdered sample into an 11 mL extraction cell. Use methanol (B129727) as the extraction solvent at 150 °C and a pressure of 1500 psi. Perform one extraction cycle of 15 minutes.[1]

    • Ultrasonic Extraction: Suspend 1.0 g of the powdered sample in 20 mL of 80% methanol. Sonicate for 30 minutes at room temperature. Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.

  • Concentration: Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification (Optional - for cleaner samples):

    • Liquid-Liquid Extraction (LLE): Re-dissolve the dried extract in water and perform partitioning against n-butanol. The saponins (B1172615) will preferentially partition into the n-butanol phase.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous solution of the extract onto the cartridge. Wash with water to remove polar impurities. Elute the saponins with methanol.

2.1.2. Extraction from Biological Matrices (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (or methanol) containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Table 1: HPLC/UHPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

For the analysis of saponins like this compound, electrospray ionization (ESI) in the negative ion mode is generally preferred as it provides higher sensitivity and informative fragmentation spectra.[1]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Full Scan (for qualitative analysis) and MRM (for quantitative analysis)
Capillary Voltage -3.0 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Data Presentation

In full scan mode, this compound is expected to be detected as its deprotonated molecule [M-H]⁻ at m/z 647.38.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The transition from the precursor ion to a characteristic product ion is monitored. Based on the general fragmentation behavior of O-glycosides, the primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162.05 Da).

Table 3: Quantitative Data for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Typical)Dwell Time (ms)
This compound647.4485.320-30100
Internal Standard (e.g., Digoxin)779.4649.425100

Note: The selection of an appropriate internal standard is crucial for accurate quantification. The internal standard should be structurally similar to the analyte and not present in the samples.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plant/Biological Material extraction Extraction (PLE/Ultrasonic) start->extraction cleanup Purification (LLE/SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan / MRM) ms_detection->data_acquisition qualitative Qualitative Analysis (Identification) data_acquisition->qualitative quantitative Quantitative Analysis (Quantification) data_acquisition->quantitative reporting Reporting qualitative->reporting quantitative->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent This compound [M-H]⁻ m/z 647.4 fragment1 Loss of Glucose (-162.1 Da) parent->fragment1 product1 Quinovic acid Aglycone [M-H-Glc]⁻ m/z 485.3 fragment1->product1 fragment2 Loss of CO₂ (-44.0 Da) product1->fragment2 product2 [M-H-Glc-CO₂]⁻ m/z 441.3 fragment2->product2

Caption: Proposed fragmentation pathway of deprotonated this compound.

Discussion

The presented methodology provides a comprehensive approach for the reliable analysis of this compound. The choice of a C18 column offers good separation for this type of moderately polar compound. The use of a gradient elution ensures efficient separation from other matrix components. As observed for similar saponins, ESI in negative ion mode is highly effective for ionization.

The proposed fragmentation pathway involves the characteristic loss of the glucose moiety from the deprotonated precursor ion, which is a common fragmentation pattern for O-glycosides. The resulting aglycone at m/z 485.3 is a stable and abundant fragment, making the transition 647.4 -> 485.3 suitable for sensitive and specific quantification using MRM. Further fragmentation of the aglycone, such as the loss of a carboxyl group (CO₂), can be observed at higher collision energies and can be used as a confirmatory transition.

For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects according to standard guidelines.

Conclusion

This application note provides a detailed and robust protocol for the mass spectrometric analysis of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry are suitable for both qualitative and quantitative studies in various research and industrial settings. The provided workflows and proposed fragmentation pathway offer a solid foundation for the successful implementation of this analytical method.

References

Application Notes and Protocols: Solubility Testing of Quinovic Acid 3-O-beta-D-glucoside for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside, a triterpenoid (B12794562) saponin (B1150181) found in various plant species, has garnered interest for its potential therapeutic properties. Successful in vitro evaluation of this and other natural products in cell-based assays is critically dependent on its effective solubilization in cell culture media at concentrations that are both biologically active and non-toxic to the cells. This document provides detailed application notes and protocols for determining the solubility of this compound and for establishing optimal conditions for its use in cell culture experiments.

A primary challenge in working with many natural compounds is their limited aqueous solubility. This often necessitates the use of organic solvents to prepare stock solutions. However, these solvents can themselves exhibit cytotoxicity, potentially confounding experimental results. Therefore, it is essential to determine the maximum tolerated solvent concentration for the specific cell line being used. This guide outlines a systematic approach to solvent selection, cytotoxicity testing, and solubility determination for this compound.

Data Presentation: Solubility and Solvent Cytotoxicity

The following tables provide a structured format for summarizing experimentally determined solubility data for this compound and the cytotoxic profiles of common solvents. It is crucial for researchers to empirically determine these values for their specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Observations
Dimethyl Sulfoxide (DMSO)25User DeterminedUser Determinede.g., Clear solution, precipitation observed above this concentration.
Ethanol (EtOH)25User DeterminedUser Determinede.g., Clear solution, slight warming required.
Phosphate-Buffered Saline (PBS, pH 7.4)25User DeterminedUser Determinede.g., Poorly soluble, forms suspension.
Cell Culture Medium (e.g., DMEM)37User DeterminedUser Determinede.g., Insoluble, precipitates immediately.

Table 2: Maximum Tolerated Solvent Concentration in Selected Cell Lines (72-hour exposure)

Cell LineSolventIC50 (v/v %)Maximum Non-Toxic Concentration (v/v %)Reference/Internal Data
e.g., HeLaDMSO~1.8%[1]≤ 0.5%[1][2][Internal Study]
e.g., HeLaEthanol> 5%[1]≤ 1.0%[3][4][5][Internal Study]
e.g., A549DMSOUser DeterminedUser Determined[Internal Study]
e.g., A549EthanolUser DeterminedUser Determined[Internal Study]
e.g., MCF-7DMSO~1.9%[1]≤ 0.5%[1][Internal Study]
e.g., MCF-7Ethanol> 5%[1]≤ 1.0%[3][4][5][Internal Study]

Note: The IC50 and maximum non-toxic concentrations are cell line-dependent and should be determined experimentally. The provided values are based on published literature and serve as a general guideline.

Experimental Protocols

Protocol for Determining Maximum Tolerated Solvent Concentration

This protocol outlines the steps to determine the highest concentration of a solvent (e.g., DMSO, ethanol) that does not significantly affect cell viability.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Solvent Dilution Series: Prepare a series of dilutions of the solvent (e.g., DMSO, ethanol) in complete cell culture medium. A typical concentration range to test would be from 0.05% to 5% (v/v). Prepare a "no solvent" control (medium only).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a set of wells with medium only as a negative control.

  • Incubation: Incubate the plate for a period that reflects the intended duration of your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the "no solvent" control (set to 100% viability). Plot cell viability (%) against solvent concentration (%). The maximum tolerated concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).

Protocol for Solubility Testing of this compound

This protocol describes how to determine the solubility of this compound in a chosen solvent and its stability upon dilution into cell culture medium.

Materials:

  • This compound (powder)

  • Selected solvent (e.g., DMSO, ethanol)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Microscope

  • Hemocytometer or automated cell counter

Procedure:

Part A: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., 37°C) may be applied if the compound is slow to dissolve, but be cautious of potential degradation.

  • Observation: Visually inspect the solution against a light source. If the solution is clear with no visible particles, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add small, precise increments of the solvent, vortexing and observing after each addition, until a clear solution is achieved. Record the total volume of solvent used.

  • Calculation of Stock Concentration: Calculate the concentration of your stock solution in mg/mL and mM.

Part B: Assessing Solubility in Cell Culture Medium

  • Dilution in Medium: Prepare a series of dilutions of your stock solution in pre-warmed complete cell culture medium. For example, if your stock is 100 mM in DMSO and the maximum tolerated DMSO concentration is 0.5%, the highest final concentration of your compound would be 500 µM.

  • Observation for Precipitation: After adding the stock solution to the medium, vortex gently and observe immediately for any signs of precipitation (cloudiness, visible particles).

  • Incubation and Microscopic Examination: Incubate the diluted solutions at 37°C for a short period (e.g., 1-2 hours) and re-examine for precipitation. A small aliquot can be viewed under a microscope to detect microprecipitates.

  • Determination of Maximum Working Concentration: The highest concentration that remains in a clear solution in the cell culture medium is the maximum working concentration for your cell-based assays.

Visualizations

The following diagrams illustrate the workflows for determining solvent cytotoxicity and compound solubility.

Solvent_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_dilutions Prepare Solvent Dilutions in Medium treat_cells Treat Cells with Solvent Dilutions prep_dilutions->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data & Determine Max Tolerated Concentration viability_assay->analyze_data

Caption: Workflow for Determining Solvent Cytotoxicity.

Compound_Solubility_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution in Medium weigh_compound Weigh this compound add_solvent Add Initial Solvent (e.g., DMSO) weigh_compound->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve observe_stock Observe for Clarity dissolve->observe_stock add_more_solvent Add More Solvent if Needed observe_stock->add_more_solvent Insoluble calc_stock Calculate Stock Concentration observe_stock->calc_stock Soluble add_more_solvent->dissolve dilute_medium Dilute Stock in Pre-warmed Medium calc_stock->dilute_medium observe_precipitate Observe for Precipitation dilute_medium->observe_precipitate incubate_observe Incubate (37°C) & Re-observe observe_precipitate->incubate_observe determine_max_working Determine Max Working Concentration incubate_observe->determine_max_working

Caption: Workflow for Compound Solubility Testing.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are a subject of ongoing research, triterpenoid saponins, in general, have been reported to influence various cellular processes. A generalized diagram of potential downstream effects is presented below. It is imperative for researchers to investigate the specific pathways affected by this compound in their model system.

Signaling_Pathway_Hypothesis cluster_cellular_effects Potential Cellular Effects compound This compound apoptosis Apoptosis compound->apoptosis inflammation Inflammation (e.g., NF-κB pathway) compound->inflammation cell_cycle Cell Cycle Arrest compound->cell_cycle proliferation Inhibition of Proliferation compound->proliferation

Caption: Hypothesized Signaling Pathways for Triterpenoid Saponins.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful use of this compound in cell culture-based research. By systematically determining the appropriate solvent and its maximum non-toxic concentration, and by carefully assessing the solubility of the compound in cell culture medium, researchers can ensure the reliability and reproducibility of their in vitro studies. This foundational work is essential for elucidating the biological activities and therapeutic potential of this promising natural product.

References

Application Notes and Protocols for Quinovic Acid 3-O-beta-D-glucoside: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Quinovic acid 3-O-beta-D-glucoside is a triterpenoid (B12794562) saponin (B1150181), a class of natural products investigated for a wide range of biological activities. The integrity and purity of this compound are critical for obtaining reliable and reproducible results in research and development. These application notes provide a comprehensive guide to the recommended long-term storage, stability testing, and handling of this compound. The protocols outlined below are based on established principles for triterpenoid glycosides and international guidelines for stability testing.

Recommended Storage Conditions & Stability Summary

Proper storage is essential to minimize the degradation of this compound. Degradation of saponins (B1172615) can occur, primarily through the hydrolysis of the glycosidic bond under conditions of high temperature, humidity, or exposure to acidic or basic environments.[1] Light can also contribute to the degradation of saponin content over time.[1]

The following table summarizes the recommended conditions for storing the compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureHumidityLightRecommended Duration
Solid (Lyophilized Powder) Long-Term-20°CDesiccatedProtected (Amber Vial)> 24 months
Intermediate2-8°CDesiccatedProtected (Amber Vial)Up to 24 months
Room Temperature25°C ± 2°C60% RH ± 5% RHProtected (Amber Vial)Short-term (days to weeks)
Solution (in DMSO) Stock Solution-20°CSealed VialProtected (Amber Vial)Up to 2 weeks
Working Dilution2-8°CSealed VialProtected (Amber Vial)Use on the same day

Note: For solutions, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[2]

Long-Term Stability Data (Illustrative)

While specific public data on the long-term stability of this compound is limited, a properly designed stability study following ICH guidelines would generate data similar to that presented in Table 2.[3][4] This table illustrates the expected outcome of such a study, where the purity of the compound is monitored over time under different storage conditions.

Table 2: Illustrative Long-Term Stability Data for this compound (Solid Form)

Storage ConditionTime PointAssay (% Initial)AppearanceTotal Degradation Products (%)
-20°C / Desiccated 0 Months100.0White Powder< 0.1
12 Months99.8No Change< 0.2
24 Months99.7No Change< 0.3
4°C / Desiccated 0 Months100.0White Powder< 0.1
12 Months99.2No Change< 0.8
24 Months98.5No Change< 1.5
25°C / 60% RH 0 Months100.0White Powder< 0.1
6 Months97.1No Change~2.9
12 Months94.5Slight Yellowing~5.5
40°C / 75% RH (Accelerated) 0 Months100.0White Powder< 0.1
3 Months92.3Yellowing~7.7
6 Months88.6Yellowish Powder~11.4

Experimental Protocols

The following protocols provide detailed methodologies for conducting stability studies on this compound.

Protocol 1: Long-Term Stability Study Setup

Objective: To establish the re-test period and shelf life for this compound under defined storage conditions.

Materials:

  • This compound (minimum of 3 batches recommended).[4]

  • Amber glass vials with inert screw caps.

  • Calibrated stability chambers (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • Analytical balance.

  • HPLC system and reagents (see Protocol 2).

Procedure:

  • Accurately weigh 1-5 mg of solid this compound into a series of pre-labeled amber glass vials.

  • Ensure vials are tightly sealed to prevent moisture ingress.

  • Place the vials in the designated stability chambers representing long-term (e.g., 4°C), intermediate (if applicable), and accelerated (40°C/75% RH) storage conditions.[3]

  • Establish a testing schedule. For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points are typically 0, 3, and 6 months.[4][5]

  • At each time point, remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Analyze the sample's purity and degradation products using a validated stability-indicating method (see Protocol 2).

  • Document any changes in physical appearance (e.g., color, texture).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Materials:

  • HPLC system with a Photodiode Array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid or phosphoric acid.

  • This compound reference standard.

  • Sample from stability study.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the contents of a stability sample vial in a known volume of methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample extracts into the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the concentration using the calibration curve. Purity is determined by the peak area percentage relative to all other peaks in the chromatogram.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method. A target degradation of 5-20% is typically desired.[6][7]

Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in methanol or an aqueous/organic mixture) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose the solution to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a defined period. Analyze alongside a dark control.

Analyze all stressed samples using the HPLC method described in Protocol 2. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the primary anticipated degradation pathway.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Analysis at Time Points (t = 0, 3, 6... months) cluster_report Data Evaluation prep Prepare Samples (Solid, ≥3 Batches) long_term Long-Term (e.g., 4°C) prep->long_term accelerated Accelerated (e.g., 40°C / 75% RH) prep->accelerated hplc_test HPLC Analysis (Assay, Purity) long_term->hplc_test accelerated->hplc_test phys_test Physical Inspection (Appearance, Color) hplc_test->phys_test report Compile Data & Establish Shelf-Life hplc_test->report

Caption: Workflow for a Long-Term Stability Study.

G parent Quinovic Acid 3-O-beta-D-glucoside aglycone Quinovic Acid (Aglycone) parent->aglycone  Hydrolysis (Acid, Base, Heat, Enzyme) sugar D-Glucose parent->sugar

Caption: Primary Degradation Pathway of this compound.

References

Application Notes and Protocols for In Vivo Studies with Quinovic Acid 3-O-beta-D-glucoside: Ethical Considerations and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid 3-O-beta-D-glucoside is a natural product belonging to the quinovic acid glycoside class of compounds.[1][2] These compounds have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory and anticancer activities observed in preclinical studies of structurally related molecules.[1][3][4][5][6] This document provides detailed application notes and protocols for conducting ethically sound in vivo studies to evaluate the biological activity of this compound.

The ethical conduct of animal research is paramount. All proposed studies must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .[7] This includes exploring alternatives to animal testing whenever possible, minimizing the number of animals used, and refining experimental procedures to minimize pain and distress.[7][8]

Ethical Framework for In Vivo Studies

Prior to initiating any in vivo experiment, researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The experimental design should be robust, statistically sound, and aim to answer a specific scientific question.

Logical Framework for Ethical In Vivo Research

Ethical_Framework cluster_0 Pre-clinical Evaluation cluster_1 Ethical Principles (3Rs) cluster_2 Experimental Design & Execution In Vitro/\nIn Silico Screening In Vitro/ In Silico Screening Justification for\nAnimal Model Justification for Animal Model In Vitro/\nIn Silico Screening->Justification for\nAnimal Model IACUC\nApproval IACUC Approval Justification for\nAnimal Model->IACUC\nApproval Submission of Detailed Protocol Replacement Replacement (e.g., cell cultures, organoids) Replacement->Justification for\nAnimal Model Reduction Reduction (e.g., statistical power analysis) Pilot Study Pilot Study Reduction->Pilot Study Refinement Refinement (e.g., humane endpoints, analgesia) Pivotal Study Pivotal Study Refinement->Pivotal Study IACUC\nApproval->Pilot Study Pilot Study->Pivotal Study Data Analysis\n& Reporting Data Analysis & Reporting Pivotal Study->Data Analysis\n& Reporting

Caption: Logical workflow for ensuring ethical conduct in preclinical in vivo research.

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound, incorporating the 3Rs at each stage.

Preclinical_Workflow Start Start In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Start->In_Vitro_Screening In_Silico_Modeling In Silico Modeling (Toxicity prediction, Target identification) Start->In_Silico_Modeling Acute_Oral_Toxicity Acute Oral Toxicity Study (OECD 423/425) In_Vitro_Screening->Acute_Oral_Toxicity Promising Activity In_Silico_Modeling->Acute_Oral_Toxicity Favorable Profile Efficacy_Studies In Vivo Efficacy Studies (e.g., Anti-inflammatory, Anticancer) Acute_Oral_Toxicity->Efficacy_Studies Determine Safe Dose Range Pharmacokinetics Pharmacokinetic (PK) Studies Efficacy_Studies->Pharmacokinetics Histopathology Histopathological Analysis Efficacy_Studies->Histopathology Data_Analysis Data Analysis and Reporting Pharmacokinetics->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Preclinical in vivo evaluation workflow for novel natural products.

Experimental Protocols

The following protocols are based on methodologies used for closely related quinovic acid glycosides and should be adapted and optimized for this compound.

Acute Oral Toxicity Study (OECD Guideline 423 or 425)

Objective: To determine the acute oral toxicity of this compound. This study is crucial for classifying the compound and determining a safe starting dose for subsequent efficacy studies.[7][9][10][11][12]

Ethical Considerations: These OECD guidelines are designed to reduce the number of animals required compared to traditional LD50 tests. The "Up-and-Down Procedure" (OECD 425), in particular, uses a sequential dosing approach that can significantly minimize animal usage.[7][9]

Methodology:

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration:

    • Fast animals overnight prior to dosing.

    • Administer this compound via oral gavage. The vehicle should be inert (e.g., water, 0.5% carboxymethyl cellulose).

    • According to OECD 425, a single animal is dosed at a time.[7] The outcome for that animal determines the dose for the next.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight at least weekly.

  • Endpoint: The study is terminated after 14 days, and a gross necropsy is performed on all animals.

Data Presentation:

ParameterDescription
LD50 Estimate The statistically estimated dose that would be lethal to 50% of the animals.
Confidence Interval The range within which the true LD50 is likely to fall.
Clinical Signs of Toxicity A detailed description of any observed adverse effects.
Body Weight Changes Mean and standard deviation of body weights over the 14-day period.
Gross Necropsy Findings Any observable abnormalities in organs and tissues.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the potential anti-inflammatory effects of this compound. This is a widely used and well-characterized model of acute inflammation.[13][14][15]

Ethical Considerations: The induction of paw edema is a painful procedure. The number of animals should be minimized by using appropriate statistical analysis (e.g., power analysis) to determine group sizes. The duration of the experiment should be as short as possible to obtain meaningful data. Humane endpoints should be established.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the test compound or controls orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.

  • Endpoint: The experiment is concluded after the final measurement at 4 hours.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-e.g., 0.85 ± 0.050%
Positive Control10e.g., 0.30 ± 0.03e.g., 64.7%
QAG (Low Dose)25Hypothetical DataHypothetical Data
QAG (Mid Dose)50Hypothetical DataHypothetical Data
QAG (High Dose)100Hypothetical DataHypothetical Data
QAG: this compound
In Vivo Anticancer Activity: Human Tumor Xenograft Model

Objective: To assess the potential of this compound to inhibit tumor growth in vivo. This model is essential for evaluating the efficacy of potential anticancer agents in a more physiologically relevant system than in vitro cultures.[16][17][18]

Ethical Considerations: The use of immunodeficient animals and the induction of tumors require strict ethical oversight. Tumor burden must be monitored closely, and humane endpoints (e.g., tumor size limits, body weight loss) must be clearly defined and adhered to in order to minimize animal suffering.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Line: A human cancer cell line in which related quinovic acid glycosides have shown in vitro activity (e.g., T24 human bladder cancer cells).[4]

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (vehicle control, positive control, and different doses of the test compound).

    • Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined humane endpoint or at the end of the study. Tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-e.g., 1500 ± 1500%e.g., +5%
Positive Controle.g., Cisplatine.g., 400 ± 50e.g., 73%e.g., -10%
QAG (Low Dose)e.g., 50 mg/kgHypothetical DataHypothetical DataHypothetical Data
QAG (High Dose)e.g., 100 mg/kgHypothetical DataHypothetical DataHypothetical Data
QAG: this compound

Signaling Pathways

Based on studies of related compounds, this compound may exert its effects through modulation of inflammatory and apoptotic pathways.

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Cytokines->Inflammation QAG Quinovic Acid 3-O-beta-D-glucoside QAG->NF_kB_Activation Inhibition?

Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.

Potential Pro-Apoptotic Signaling Pathway in Cancer Cells

Apoptotic_Pathway QAG Quinovic Acid 3-O-beta-D-glucoside DR5 Death Receptor 5 (DR5) Upregulation QAG->DR5 Induction? Caspase_8 Caspase-8 Activation DR5->Caspase_8 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Potential pro-apoptotic pathway in cancer cells via DR5 upregulation.

Conclusion

The in vivo evaluation of this compound requires a carefully planned, ethically sound approach. The protocols outlined in this document provide a framework for investigating its potential anti-inflammatory and anticancer activities. Researchers must prioritize animal welfare by adhering to the 3Rs principles and ensuring all procedures are approved by an appropriate ethics committee. The data generated from these studies will be crucial in determining the therapeutic potential of this natural compound.

References

Troubleshooting & Optimization

Troubleshooting low purity of isolated Quinovic acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity issues during the isolation of Quinovic acid 3-O-beta-D-glucoside.

Troubleshooting Guide: Low Purity of Isolated this compound

Low purity of the final product is a common challenge in the isolation of saponins (B1172615) like this compound. This guide addresses potential causes and provides systematic solutions.

Problem: Final product purity is below the expected level after purification.

Initial Assessment Workflow

start Low Purity of Final Product check_analytical Verify Analytical Method (e.g., HPLC, UPLC-MS) start->check_analytical review_extraction Review Extraction Protocol check_analytical->review_extraction Method Valid review_chromatography Review Chromatography Protocol review_extraction->review_chromatography Protocol Optimized review_crystallization Review Crystallization/Precipitation Protocol review_chromatography->review_crystallization Protocol Optimized

Caption: Initial assessment workflow for troubleshooting low purity.

Question-and-Answer Troubleshooting

Q1: My final product shows multiple peaks on the HPLC chromatogram. What could be the issue?

A1: The presence of multiple peaks indicates co-eluting impurities. These could be structurally similar saponins, other classes of secondary metabolites, or degradation products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Chromatographic Separation Optimize the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique (e.g., Sephadex LH-20, preparative HPLC).
Presence of Structurally Similar Saponins Other quinovic acid glycosides with different sugar moieties may be present. A high-resolution mass spectrometry analysis (UPLC/Q-TOF-MS) can help identify these impurities.[1][2] Fine-tuning the chromatographic gradient is crucial for separating these closely related compounds.
Co-extraction of Other Compound Classes Alkaloids, polyphenols, and sterols are common co-extracts from plant material.[3] Incorporate a preliminary purification step like liquid-liquid partitioning or solid-phase extraction (SPE) to remove these classes of compounds before column chromatography.
Degradation of the Target Compound Saponins can be sensitive to pH and temperature.[4][5] Ensure that the extraction and purification are carried out under mild conditions. Avoid strong acids or bases and high temperatures. Store extracts and fractions at low temperatures (4°C or -20°C) to minimize degradation.[6]

Q2: The isolated product is an amorphous powder and fails to crystallize, leading to low purity. What should I do?

A2: Difficulty in crystallization is often due to the presence of impurities that inhibit crystal lattice formation or inappropriate solvent systems.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of Impurities Even small amounts of impurities can hinder crystallization.[7] Re-purify the extract using a different chromatographic method to remove these impurities.
Inappropriate Crystallization Solvent The choice of solvent is critical for crystallization.[8] Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., methanol (B129727), ethanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity appears, followed by slow cooling or evaporation.[9][10]
Supersaturation Issues If the solution is too supersaturated, it may lead to rapid precipitation of an amorphous solid instead of slow crystal growth.[7] Try using a more dilute solution and allow for slower evaporation or cooling.
Lack of Nucleation Sites Seeding the solution with a few crystals of pure compound can initiate crystallization.[9] If no seed crystals are available, scratching the inside of the flask with a glass rod can sometimes induce nucleation.

Troubleshooting Decision Tree

start Low Purity Confirmed impurity_type Identify Impurity Type (e.g., MS, NMR) start->impurity_type similar_saponins Structurally Similar Saponins impurity_type->similar_saponins Similar MW other_classes Other Compound Classes (Alkaloids, Polyphenols) impurity_type->other_classes Different MW/Class degradation_products Degradation Products impurity_type->degradation_products Presence of Aglycone optimize_hplc Optimize Preparative HPLC (Gradient, Stationary Phase) similar_saponins->optimize_hplc add_partitioning Add Liquid-Liquid Partitioning or SPE Step other_classes->add_partitioning modify_conditions Modify Extraction/Purification Conditions (pH, Temp) degradation_products->modify_conditions

Caption: Decision tree for addressing different types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the isolation of this compound? A1: Common impurities include other quinovic acid glycosides, triterpenoid (B12794562) saponins, sterols (like β-sitosterol), alkaloids, and polyphenols, which are frequently co-extracted from the plant material.[3][11]

Q2: Which analytical techniques are best for assessing the purity of this compound? A2: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a standard method for purity assessment and quantification.[1] For structural confirmation and identification of impurities, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is highly effective.[1][2]

Q3: What are the ideal storage conditions for the purified compound to prevent degradation? A3: The purified compound should be stored as a dry solid in a tightly sealed container, protected from light, and kept at a low temperature (-20°C is recommended) to prevent hydrolysis of the glycosidic bond and other degradation pathways.[6]

Q4: Can I use normal-phase chromatography for the purification of this compound? A4: While possible, reversed-phase chromatography (e.g., with C18 silica) is generally more effective for separating saponins like this compound due to their polar nature. Normal-phase chromatography can be challenging due to the compound's poor solubility in non-polar solvents.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification
  • Extraction:

    • Air-dry and powder the plant material (e.g., bark of Uncaria tomentosa).

    • Macerate the powdered material in 80% methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The quinovic acid glycosides are typically enriched in the n-butanol fraction.

  • Solid-Phase Extraction (SPE):

    • Further clean up the n-butanol fraction using a C18 SPE cartridge to remove highly polar or non-polar impurities before column chromatography.

Protocol 2: Chromatographic Purification
  • Column Chromatography:

    • Pack a glass column with Sephadex LH-20 or C18 silica (B1680970) gel.

    • Equilibrate the column with the initial mobile phase.

    • Load the concentrated, pre-purified extract onto the column.

    • Elute the column with a stepwise or gradient solvent system. A common system for C18 is a water:methanol gradient.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

  • Preparative HPLC:

    • For final purification, use a preparative HPLC system with a C18 column.

    • Employ an isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile (B52724) and water.

    • The purity of the collected fractions should be confirmed by analytical HPLC.

Data Presentation

Table 1: Expected Yield and Purity at Different Purification Stages

Purification StageStarting Material (g)Expected Yield (g)Typical Purity (%)
Crude Methanolic Extract1000100 - 1501 - 5
n-Butanol Fraction10010 - 2015 - 30
Column Chromatography Fraction100.5 - 1.560 - 80
Preparative HPLC Purified Compound0.50.1 - 0.3> 95

Table 2: Comparison of Chromatographic Conditions

ParameterColumn Chromatography (C18)Preparative HPLC (C18)
Stationary Phase Silica gel C18 (40-63 µm)Silica gel C18 (5-10 µm)
Mobile Phase Stepwise gradient of Methanol in WaterLinear gradient of Methanol in Water
Flow Rate 5-20 mL/min10-50 mL/min
Detection TLC, UV (210 nm)UV/PDA (210 nm)
Typical Loading Capacity GramsMilligrams to Grams
Resolution ModerateHigh

References

Improving solubility of Quinovic acid 3-O-beta-D-glucoside for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility challenges encountered when working with Quinovic acid 3-O-beta-D-glucoside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

This compound is a triterpenoid (B12794562) saponin (B1150181).[1] While the glucoside (sugar) moiety imparts some hydrophilicity, the triterpenoid aglycone is large and lipophilic (fat-soluble), leading to overall low water solubility.[1][2] This amphiphilic nature often results in poor solubility in purely aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions of quinovic acid glycosides.[4] Other potential solvents include ethanol (B145695) and methanol.[4] These stock solutions can then be serially diluted into your aqueous assay medium.

Q3: My compound precipitates when I dilute my DMSO stock into the final assay medium. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium, even if the organic solvent concentration is low. To resolve this, you can:

  • Lower the final concentration of the compound in the assay.

  • Use a co-solvent system , though this may impact cell viability.

  • Adjust the pH of the final medium, as saponin solubility can be pH-dependent.[5]

  • Utilize cyclodextrins to form an inclusion complex and increase aqueous solubility.[6][7]

Q4: How does pH affect the solubility of this compound?

The solubility of many saponins (B1172615) is pH-dependent.[3] For some soyasaponins, solubility increases significantly in neutral to slightly alkaline conditions (pH 7-8).[5] This is often due to the ionization of carboxylic acid groups on the molecule.[8] It is advisable to test the solubility of your compound in buffers with slightly different pH values (e.g., pH 7.0 vs. 7.4 vs. 8.0) to find the optimal condition for your experiment, ensuring the pH is compatible with your assay system.

Q5: What are cyclodextrins and how can they help?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][9] They can encapsulate poorly soluble molecules, like the triterpenoid portion of your compound, forming a water-soluble "inclusion complex".[6][10] This significantly enhances aqueous solubility without relying on high concentrations of organic solvents, making it a highly effective and cell-friendly strategy.[6][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]

Troubleshooting Guide

Problem / QuestionRecommended Solution(s)
Compound appears as a thin film or insoluble particles after solvent evaporation. This indicates very low aqueous solubility. Do not attempt to dissolve directly in aqueous buffer. Prepare a concentrated stock solution in 100% DMSO first. See Protocol 1.
Stock solution in DMSO is clear, but a cloudy precipitate forms immediately upon dilution into cell culture medium or PBS. The compound is crashing out of solution. 1. Decrease the final concentration. Your target concentration may be above the solubility limit. 2. Increase the mixing energy. Add the stock solution dropwise to the aqueous medium while vortexing to promote rapid dispersion. 3. Use an intermediate dilution step. Dilute the DMSO stock in a small volume of a co-solvent like ethanol before adding it to the final aqueous buffer. 4. Employ a solubilizing excipient. Pre-dissolve a cyclodextrin (B1172386) (e.g., HP-β-CD) in your assay buffer before adding the compound stock. See Protocol 3.
Assay wells show turbidity or an oily film at the bottom, even at what should be a soluble concentration. This may be due to the compound adsorbing to the plastic of the microplate or forming micelles/aggregates.[3] 1. Include a non-ionic surfactant like Tween-80 (at a very low concentration, e.g., 0.01%) in your assay buffer to reduce non-specific binding and improve solubilization. Ensure the surfactant is compatible with your cells/assay.[12][13] 2. Consider pH adjustment. Test if increasing the buffer pH to 7.5-8.0 improves clarity. See Protocol 2.[5]
I am concerned that the required concentration of DMSO (>0.5%) will be toxic to my cells. High solvent concentrations can compromise cell health and interfere with assay results. 1. The primary recommendation is to use cyclodextrin complexation. This method is designed to increase aqueous solubility with minimal to no organic solvent in the final solution. See Protocol 3.[6][9] 2. Optimize the stock concentration. Prepare the highest possible stock concentration in DMSO to ensure the final DMSO concentration in your assay is at a non-toxic level (typically <0.1% to 0.5%).

Methodologies for Solubility Enhancement

Comparison of Solubility Enhancement Techniques
MethodPrincipleAdvantagesDisadvantages
Organic Solvent (e.g., DMSO) Solubilizes lipophilic compounds.[4]Simple to prepare high concentration stock solutions.Potential for cytotoxicity; compound may precipitate upon aqueous dilution.[11][13]
pH Adjustment Increases ionization of acidic or basic functional groups, enhancing interaction with water.[5][8]Simple to implement; can be very effective if the molecule has ionizable groups.Requires the assay to be robust within the optimal pH range; may alter compound activity.
Co-solvents A mixture of water and a miscible organic solvent reduces the polarity of the solvent system, increasing solubility of hydrophobic compounds.[11][13]Can maintain solubility upon dilution better than direct dilution from 100% organic stock.The organic co-solvent can still have biological effects or toxicity in the assay system.[13]
Cyclodextrin Inclusion Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity, presenting a soluble complex.[6][7]High potential for solubility enhancement; significantly reduces the need for organic solvents, lowering cytotoxicity.[9]May require optimization of the compound-to-cyclodextrin ratio; potential for the cyclodextrin to interfere with the biological target in rare cases.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh the desired amount of this compound powder accurately.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes.

  • Use a brief sonication step (5-10 minutes in a water bath sonicator) if particles are still visible.

  • Ensure the solution is completely clear before proceeding with dilutions.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using pH Adjustment
  • Prepare a set of your primary assay buffers (e.g., PBS or HEPES-buffered saline) adjusted to different pH values (e.g., pH 7.0, 7.4, 7.8, 8.0).

  • Prepare a concentrated stock solution of the compound in DMSO (as per Protocol 1).

  • Add a small aliquot of the DMSO stock to each buffer to reach your desired final concentration. The final DMSO concentration should be kept constant and as low as possible (e.g., <0.5%).

  • Vortex each solution immediately after adding the stock.

  • Visually inspect the solutions for any signs of precipitation or turbidity after 15-30 minutes of incubation at the assay temperature.

  • Select the buffer with the highest pH that provides a clear solution and is compatible with your experimental system for subsequent assays.

Protocol 3: Enhancing Solubility using Cyclodextrins (HP-β-CD)
  • Determine the required concentration: A 5-10 fold molar excess of cyclodextrin to your compound is a good starting point.

  • Prepare the cyclodextrin solution: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it completely in your aqueous assay buffer.

  • Prepare the compound: Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the inclusion complex: While vigorously vortexing the cyclodextrin solution, add the compound stock solution dropwise.

  • Equilibrate: Cover the solution and allow it to stir or shake at room temperature for at least 1-4 hours (or overnight) to ensure maximum complex formation.

  • Filter (Optional but Recommended): Use a 0.22 µm syringe filter to remove any non-encapsulated compound aggregates before use in cell-based assays.

Visualizations

G cluster_start Initial Assessment start This compound (Poorly Water Soluble) stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Precipitation Observed? dilute->check ph Strategy 1: Adjust pH (7.4 to 8.0) check->ph Yes cyclo Strategy 2: Use Cyclodextrins (HP-β-CD) check->cyclo cosolvent Strategy 3: Use Co-Solvent System (Caution: Toxicity) check->cosolvent end_node Proceed with In Vitro Assay check->end_node No ph->end_node cyclo->end_node cosolvent->end_node

Caption: Workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

G cluster_dilution Dilution into Assay Medium compound Step 1: Weigh Solid Compound stock Step 2: Dissolve in 100% DMSO (e.g., 20 mM Stock) compound->stock dilution Step 3: Add stock to buffer (e.g., 1:1000 dilution for 20 µM final) stock->dilution precipitate Potential Issue: Precipitation (Supersaturation) dilution->precipitate If solubility limit is exceeded final Step 4: Final Assay Plate (Clear Solution) dilution->final

Caption: Experimental workflow highlighting the potential for precipitation.

References

Quinovic acid 3-O-beta-D-glucoside stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quinovic Acid 3-O-beta-D-glucoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, a triterpenoid (B12794562) saponin (B1150181), in aqueous solutions is hydrolysis. This process involves the cleavage of the glycosidic bond, resulting in the separation of the sugar moiety (glucose) from the aglycone (quinovic acid).

Q2: What are the main factors that influence the stability of this compound in solution?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. As a saponin, its hydrolysis is generally base-catalyzed, meaning the degradation rate increases with higher pH. Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.

Q3: How can I minimize the degradation of my this compound samples during storage and experiments?

A3: To minimize degradation, it is recommended to store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) and under acidic to neutral pH conditions (ideally pH 5-7). For long-term storage, consider preparing stock solutions in a suitable organic solvent like DMSO, methanol (B129727), or ethanol (B145695) and storing them at -20°C. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic stress (acidic or basic conditions), the primary degradation products are expected to be quinovic acid (the aglycone) and D-glucose (the sugar moiety). Under oxidative stress, further degradation of the aglycone may occur.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Check the pH and temperature of your sample and mobile phase. Ensure they are within the optimal stability range (pH 5-7, low temperature).- Prepare fresh samples before analysis.- Perform a forced degradation study to identify the retention times of potential degradation products.
Loss of compound over time in prepared solutions Hydrolysis of the glycosidic bond.- Store solutions at a lower temperature (2-8°C for short-term, -20°C for long-term).- Adjust the pH of the solution to be slightly acidic (pH 5-6).- Consider using a co-solvent such as ethanol or methanol to prepare more stable stock solutions.
Inconsistent results in bioassays Degradation of the active compound leading to variable concentrations.- Prepare fresh dilutions from a stable stock solution for each experiment.- Validate the concentration of your working solutions by HPLC before each experiment.- Ensure consistent pH and temperature conditions across all experimental setups.
Precipitation of the compound in aqueous buffer Low aqueous solubility, especially at certain pH values.- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.- Use a co-solvent in your final solution if compatible with your experimental system.- Evaluate the solubility at different pH values to determine the optimal range for your experiment.

Data Presentation

The following tables summarize the stability of a representative triterpenoid saponin, QS-18, in aqueous buffered solutions, which can be used as a proxy to understand the stability profile of this compound.

Table 1: Effect of pH on the Half-Life of a Triterpenoid Saponin (QS-18) at 26°C

pHHalf-Life (days)
5.1330 ± 220[1]
7.2Not explicitly stated, but hydrolysis is slow[1]
10.00.06 ± 0.01[1]

This data indicates that the saponin is significantly more stable in acidic conditions compared to basic conditions.

Table 2: Effect of Temperature on the Hydrolysis of a Triterpenoid Saponin (QS-18) at pH 7.2

ParameterValue
Activation Energy (Ea)56.9 ± 14.2 kJ mol⁻¹[1]

This activation energy indicates a high sensitivity of the hydrolysis rate to changes in temperature. A 10°C increase in temperature will lead to a significant increase in the degradation rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a higher proportion of water and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway QA_glucoside Quinovic Acid 3-O-beta-D-glucoside Hydrolysis Hydrolysis (Acid or Base Catalyzed) QA_glucoside->Hydrolysis Quinovic_Acid Quinovic Acid (Aglycone) Hydrolysis->Quinovic_Acid Cleavage of glycosidic bond Glucose D-Glucose Hydrolysis->Glucose Release of sugar moiety

Caption: Hydrolysis pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Stress (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis light) Photo->Analysis Stock_Solution This compound Stock Solution (1 mg/mL in MeOH) Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Results Identify Degradation Products & Determine Stability Profile Analysis->Results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Bioavailability of Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor in vivo bioavailability of quinovic acid glycosides.

Frequently Asked Questions (FAQs)

Q1: My quinovic acid glycoside formulation shows poor oral bioavailability in animal models. What are the likely causes?

A1: Poor oral bioavailability of quinovic acid glycosides is typically multifactorial, stemming from their physicochemical properties as triterpenoid (B12794562) saponins. Key contributing factors include:

  • Low Aqueous Solubility: The large, complex structure of these glycosides often leads to poor solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.

  • Poor Membrane Permeability: The high molecular weight and hydrophilic sugar moieties can hinder passive diffusion across the intestinal epithelium.

  • Efflux Transporter Activity: Quinovic acid glycosides may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen.

  • Presystemic Metabolism: Metabolism in the gut lumen, intestinal wall, or liver (first-pass effect) can reduce the amount of active compound reaching systemic circulation.

Q2: How does the glycosylation pattern of a quinovic acid glycoside affect its bioavailability?

A2: The number and type of sugar moieties attached to the quinovic acid core significantly influence its physicochemical properties and, consequently, its bioavailability. Generally, a higher degree of glycosylation increases water solubility but can also increase molecular size, potentially hindering membrane permeability. The position of the glycosylation can also play a role in the molecule's interaction with transporters and metabolic enzymes.

Q3: What in vitro models can I use to predict the in vivo absorption of my quinovic acid glycoside?

A3: The Caco-2 cell monolayer permeability assay is a widely used and accepted in vitro model to predict intestinal drug absorption.[1] This assay uses human colon adenocarcinoma cells that differentiate into a monolayer with morphological and functional similarities to the intestinal epithelium, including the expression of tight junctions and efflux transporters.[1] By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine its apparent permeability coefficient (Papp) and efflux ratio.

Q4: Are there any analytical methods specifically for quantifying quinovic acid glycosides in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection or mass spectrometry (MS) is the most common and reliable method for the quantification of quinovic acid glycosides in biological matrices like plasma and tissue homogenates.[2] A validated HPLC-PDA or UPLC-Q-TOF-MS method is essential for accurate pharmacokinetic studies.[2]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Potential Cause Troubleshooting Suggestion
Poor aqueous solubility of the test compound. - Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in transport buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%).- Consider using solubility enhancers like cyclodextrins in the transport buffer.
High efflux ratio observed. - Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) to confirm if it is a substrate for this transporter. A significant increase in the A-to-B Papp value in the presence of the inhibitor suggests P-gp mediated efflux.
Compound binding to plasticware. - Use low-binding plates and pipette tips.- Quantify the compound concentration in the donor compartment at the beginning and end of the experiment to assess recovery.
Cell monolayer integrity is compromised. - Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[3]- Use a fluorescent marker with low permeability (e.g., Lucifer yellow) to check for paracellular leakage.
Issue 2: Inconsistent or Low Bioavailability in Animal Studies Despite Promising In Vitro Data
Potential Cause Troubleshooting Suggestion
Rapid first-pass metabolism. - Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess metabolic stability.- If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or formulation strategies that promote lymphatic absorption.
Poor formulation performance in vivo. - Ensure the formulation is stable and maintains the compound in a solubilized state in the gastrointestinal tract.- Characterize the formulation for particle size, zeta potential, and drug loading to ensure consistency between batches.
Inter-animal variability. - Increase the number of animals per group to improve statistical power.- Ensure consistent dosing procedures and animal handling.

Data Presentation

Table 1: Representative Caco-2 Permeability of Various Glycosides

CompoundClassPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Oral Absorption
QuercetinFlavonoid Aglycone1.70 ± 0.11-Low
Quercetin-3-O-glucosideFlavonoid Glycoside2.05 ± 0.22-Moderate
Quercetin-3-O-rutinosideFlavonoid Glycoside24.5 ± 1.21-High
KaempferolFlavonoid Aglycone1.17 ± 0.13-Low
Kaempferol-3-O-glucosideFlavonoid Glycoside2.09 ± 0.28-Moderate
JM-20Benzodiazepine-dihydropyridine derivative185.00.13High

Data adapted from[4] and[3]. Note the significant impact of glycosylation on the permeability of flavonoids.

Table 2: Impact of Nanoformulations on the Pharmacokinetic Parameters of Poorly Bioavailable Compounds

Specific pharmacokinetic data for quinovic acid glycoside nanoformulations are limited. This table presents data for other compounds to illustrate the potential improvements offered by nanoformulation strategies.

CompoundFormulationCmaxAUCRelative Bioavailability IncreaseAnimal Model
EfavirenzPlain Drug----
EfavirenzLiposomes--2-fold-
Chikusetsusaponin IVaFree Drug-5487 ± 416 h·ng/mL--
Chikusetsusaponin IVaPEI/PLGA Nanoparticles----
PaclitaxelFree Drug---Mice
PaclitaxelPLGA Nanoparticles--2.7-foldMice

Data adapted from[5],[6], and[7].

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seeding: Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values above 250 Ω·cm² are generally considered acceptable.[3]

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For apical to basolateral (A→B) transport, add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B→A) transport, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both chambers.

  • Quantification: Analyze the concentration of the quinovic acid glycoside in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 2: Preparation of Liposomal Formulation of Quinovic Acid Glycosides
  • Lipid Film Hydration:

    • Dissolve the quinovic acid glycoside and lipids (e.g., soy lecithin (B1663433) and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform:methanol mixture).

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated quinovic acid glycoside by centrifugation or dialysis.

  • Characterization:

    • Determine the vesicle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer the quinovic acid glycoside formulation (e.g., in suspension, solution, or nanoformulation) orally via gavage.

    • For intravenous administration (to determine absolute bioavailability), administer a sterile solution of the compound via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis:

    • Extract the quinovic acid glycoside from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the compound concentration using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).[8]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility caco2 Caco-2 Permeability Assay solubility->caco2 metabolism Metabolic Stability (Microsomes) caco2->metabolism formulation Select Formulation Strategy (e.g., Liposomes, Nanoparticles) metabolism->formulation characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization pk_study Pharmacokinetic Study in Rats characterization->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability bioavailability->formulation Iterate/Optimize end Optimized Formulation with Improved Bioavailability bioavailability->end start Poorly Bioavailable Quinovic Acid Glycoside start->solubility

Caption: Experimental workflow for improving the bioavailability of quinovic acid glycosides.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α receptor Receptor (e.g., TNFR) tnf->receptor lps LPS lps->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-p50/p65 (Inactive Complex) ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Degradation ikb_nfkb->nfkb dna DNA nfkb_nuc->dna genes Transcription of Pro-inflammatory Genes (e.g., IL-1β, COX-2) dna->genes qag Quinovic Acid Glycosides qag->inhibition inhibition->ikk inhibition->nfkb_nuc

References

Addressing batch-to-batch variability of commercial Quinovic acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinovic Acid 3-O-beta-D-glucoside (QA-3-G). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of commercially available QA-3-G. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (QA-3-G) is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides.[1][2] It is composed of a lipophilic triterpenoid aglycone (quinovic acid) and a hydrophilic sugar moiety (glucose).[2] This amphiphilic nature gives saponins (B1172615) their characteristic detergent-like properties.[3][4] QA-3-G is found in various medicinal plants, such as Uncaria tomentosa (Cat's Claw).[5]

Q2: What are the common causes of batch-to-batch variability in commercial QA-3-G?

Batch-to-batch variability of botanical drug products is a known challenge.[6][7] The quality and chemical composition of the raw botanical materials can be influenced by a number of factors, including:

  • Environmental Conditions: Climate, geography, and soil conditions where the source plant was grown.[6][8]

  • Harvesting: The time of year and the age of the plant at harvest can impact the concentration of active compounds.[6]

  • Post-Harvest Handling: Storage and drying conditions of the plant material can lead to degradation of phytochemicals.[6]

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods can result in varying impurity profiles and yields between batches.

Q3: How can batch-to-batch variability impact my experiments?

Inconsistent quality of QA-3-G can lead to several experimental issues, including:

  • Poor reproducibility of results.

  • Variations in observed biological activity.

  • Difficulties in data interpretation and comparison between experiments.

  • False positive or false negative results in screening assays.[9]

Q4: What should I look for in a Certificate of Analysis (CoA) for QA-3-G?

A comprehensive Certificate of Analysis is a crucial first step in assessing the quality of a new batch of QA-3-G. Key information to look for includes:

  • Identity: Confirmation of the compound's identity using methods like ¹H-NMR and Mass Spectrometry (MS).[10]

  • Purity: The percentage purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC).[10]

  • Residual Solvents: Information on the levels of any remaining solvents from the purification process.

  • Storage Conditions: Recommended storage temperature and conditions to ensure stability.[11]

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity Between Batches

You have observed a significant difference in the biological effect (e.g., anti-inflammatory response) of two different batches of QA-3-G, even though they were used at the same concentration.

Possible Causes:

  • Purity Differences: The actual concentration of the active compound may vary between batches.

  • Presence of Impurities: Contaminants could have their own biological effects or interfere with the activity of QA-3-G.

  • Structural Isomers: The presence of different isomeric forms of the glycoside could affect its biological activity.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Data Analysis & Action A Inconsistent Biological Activity B Review Certificate of Analysis (CoA) A->B Check supplier data C Perform HPLC Purity Check B->C If CoAs differ or are incomplete D LC-MS Analysis for Impurity Profiling C->D If purity is inconsistent E NMR Spectroscopy for Structural Confirmation D->E To identify unknown impurities F Compare Purity and Impurity Profiles E->F G Quantify Active Compound F->G Based on verified purity H Normalize Concentration or Source New Batch G->H To ensure consistent dosing

Caption: Workflow for troubleshooting inconsistent biological activity.

Experimental Protocols:

  • Protocol 1: HPLC Purity Assessment

    • Objective: To determine and compare the purity of different batches of QA-3-G.

    • Method: A reversed-phase HPLC-PDA method can be used.[5]

    • Sample Preparation: Dissolve a known amount of each batch of QA-3-G in methanol (B129727) to a final concentration of 1 mg/mL.

    • HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Detection: PDA detector at 203 nm (as saponins often lack a strong chromophore).[12]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Analysis: Compare the peak area of the main compound to the total peak area to calculate the percentage purity. Significant differences in purity require concentration adjustments for future experiments.

  • Protocol 2: LC-MS Impurity Profiling

    • Objective: To identify and compare the impurity profiles of different QA-3-G batches.

    • Method: Liquid chromatography coupled with mass spectrometry (LC-MS) provides high sensitivity for detecting and identifying impurities.[13]

    • Sample Preparation: Use the same samples prepared for HPLC analysis.

    • LC-MS Conditions: Utilize similar chromatographic conditions as the HPLC method, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Analysis: Compare the mass spectra of the impurities to identify potential contaminants or degradation products.

Issue 2: Poor Solubility or Precipitation in Experiments

A new batch of QA-3-G is showing poor solubility in the same solvent system where previous batches dissolved readily, leading to precipitation in your experimental setup.

Possible Causes:

  • Different Salt Form or Counter-ion: The compound may be supplied in a different salt form, affecting its solubility.

  • Presence of Insoluble Impurities: Contaminants from the manufacturing process may be insoluble in your solvent.

  • Variations in Crystalline Form (Polymorphism): Different crystalline structures can have different solubility properties.

  • Low Purity: A lower concentration of the soluble active compound in the batch.

Troubleshooting Steps:

  • Verify Solvent: Ensure the correct solvent and preparation method are being used as in previous successful experiments.

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonication bath to aid dissolution. Be cautious, as heat can degrade some compounds.

  • pH Adjustment: For acidic compounds like QA-3-G, slight adjustments in the pH of aqueous buffers can sometimes improve solubility.

  • Analytical Characterization: If solubility issues persist, perform HPLC and LC-MS analysis as described in the previous section to check for purity and impurities.

Data Comparison Table for QA-3-G Batches

ParameterBatch A (Expected)Batch B (Problematic)Method of Analysis
Purity >98%85%HPLC-PDA
Major Impurity 1 <0.5%10% (Unknown)LC-MS
Solubility (1mg/mL in MeOH) Clear SolutionHazy, with precipitateVisual Inspection
¹H-NMR Conforms to structureAdditional peaks presentNMR Spectroscopy

Signaling Pathway

Anti-inflammatory Action of Triterpenoid Saponins

Triterpenoid saponins, including QA-3-G, have been reported to exert anti-inflammatory effects through the modulation of key signaling pathways.[14][15] One of the primary mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates QAG QA-3-G QAG->IKK inhibits IkB_p->NFkB releases DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Inhibition of the NF-κB signaling pathway by QA-3-G.

This diagram illustrates how pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the Toll-like receptor 4 (TLR4), leading to a cascade that results in the phosphorylation of IκB and the release of NF-κB. NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines. QA-3-G is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby reducing the inflammatory response.

References

Technical Support Center: Optimizing Quinovic Acid 3-O-beta-D-glucoside Dosage for Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Quinovic acid 3-O-beta-D-glucoside (QA3G) for neuroprotective studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (QA3G) and what is its potential in neuroprotection?

A1: this compound is a triterpenoid (B12794562) glycoside, a natural product found in various plants. While direct neuroprotective studies on QA3G are limited in publicly available literature, its aglycone, Quinovic Acid (QA), and other quinovic acid glycosides have demonstrated anti-inflammatory and antioxidant properties.[1][2] These mechanisms are relevant to neuroprotection. Research on QA has shown it can protect neuroblastoma cells from amyloid-β-induced neurotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's.[1][3]

Q2: Are there any established effective dosage ranges for QA3G in neuroprotective studies?

A2: Currently, there is no established effective dosage for this compound specifically for neuroprotective studies in the scientific literature. However, studies on the aglycone, Quinovic Acid (QA), can provide a starting point for dose-ranging experiments. In vitro, QA has been tested at concentrations ranging from 5 to 115 µM and showed no significant cytotoxicity up to 100 µM in SH-SY5Y neuroblastoma cells.[1] For in vivo studies in mice, QA has been administered at a dose of 50 mg/kg.[2][3] Researchers should perform their own dose-response experiments to determine the optimal non-toxic and efficacious concentration of QA3G for their specific experimental model.

Q3: How should I prepare QA3G for in vitro experiments?

A3: Like many natural product glycosides, QA3G may have limited solubility in aqueous solutions. The recommended approach is to first dissolve the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] This stock solution can then be further diluted in cell culture media to the desired final concentrations. It is crucial to keep the final concentration of DMSO in the culture media low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: What are some common in vitro and in vivo models to test the neuroprotective effects of QA3G?

A4:

  • In Vitro Models: Commonly used models include neuronal cell lines like human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells.[1][5] Neurotoxicity can be induced using agents such as amyloid-beta (Aβ) oligomers, hydrogen peroxide (H₂O₂), or glutamate (B1630785) to mimic aspects of neurodegenerative diseases.[1][6]

  • In Vivo Models: Rodent models are frequently used to study neurodegeneration.[7] For example, intracerebroventricular (i.c.v.) injection of Aβ oligomers in mice is a model for Alzheimer's disease.[2][3] Other models can involve the use of neurotoxins like MPTP to model Parkinson's disease or inducing cerebral ischemia to study stroke.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media Low aqueous solubility of QA3G.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells.[4] Visually inspect for precipitation after dilution.
High Variability in Experimental Results Compound instability or degradation. Inconsistent cell health or density.Prepare fresh stock solutions of QA3G regularly and store them appropriately (typically at -20°C or -80°C). Ensure consistent cell seeding density and health across all experimental plates. Use cells within a similar passage number range.
No Observed Neuroprotective Effect The concentration of QA3G is too low. The chosen experimental model is not suitable for the compound's mechanism of action.Perform a dose-response study with a wide range of QA3G concentrations. Consider that the glycoside form (QA3G) may have different cell permeability and activity compared to the aglycone (QA). Explore different neurotoxic insults or endpoints that align with the potential antioxidant or anti-inflammatory properties of quinovic acid glycosides.
Observed Cytotoxicity at All Tested Concentrations The compound is toxic to the cells at the tested concentrations. The final DMSO concentration is too high.Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of QA3G for your specific cell line.[1] Ensure the final DMSO concentration in your experiments is well below the toxic threshold for your cells (typically <0.5%).

Quantitative Data Summary

The following tables summarize the dosage information for Quinovic Acid (QA), the aglycone of QA3G, from a key neuroprotective study. This data can be used as a reference for designing initial dose-finding experiments for QA3G.

Table 1: In Vitro Cytotoxicity and Neuroprotection of Quinovic Acid (QA)

Cell LineAssayCompoundConcentration Range TestedCytotoxicityNeuroprotective ModelReference
SH-SY5YMTTQuinovic Acid5 - 115 µMNot significant up to 100 µMAβ (1-42)-induced neurotoxicity[1]

Table 2: In Vivo Dosage of Quinovic Acid (QA)

Animal ModelCompoundDosageAdministration RouteNeuroprotective ModelReference
C57BL/6J miceQuinovic Acid50 mg/kg body weightIntraperitoneal (i.p.)Aβ (1-42)-induced neurodegeneration[2][3]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified atmosphere with 5% CO₂ at 37°C.[2]

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of QA3G concentrations (e.g., 1-200 µM) for 24-48 hours.

    • Assess cell viability using an MTT assay to determine the maximum non-toxic concentration.

  • Neuroprotection Assay:

    • Pre-treat cells with non-toxic concentrations of QA3G for a specified period (e.g., 2-4 hours).

    • Introduce a neurotoxic insult, for example, 5 µM of oligomeric amyloid-β (1-42).[2]

    • Co-incubate for 24-48 hours.

    • Measure cell viability using an MTT assay to evaluate the protective effect of QA3G.

    • Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with QA3G alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis QA3G_stock Prepare QA3G Stock (in 100% DMSO) Cytotoxicity Determine Non-toxic Dose Range (MTT Assay) QA3G_stock->Cytotoxicity Cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) Cell_culture->Cytotoxicity Pretreat Pre-treat Cells with QA3G Cytotoxicity->Pretreat Select non-toxic doses Induce Induce Neurotoxicity (e.g., with Aβ) Pretreat->Induce Incubate Incubate for 24-48h Induce->Incubate Assess Assess Neuroprotection (Cell Viability Assay) Incubate->Assess Analyze Data Analysis Assess->Analyze

Experimental workflow for assessing QA3G neuroprotection.

signaling_pathway cluster_stress Oxidative Stress & Neurotoxicity cluster_protection Potential Neuroprotective Mechanism of QA Glycosides Abeta Aβ Oligomers ROS Increased ROS Abeta->ROS Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis Neuroinflammation->Apoptosis QA3G Quinovic Acid Glycosides (e.g., QA3G) Nrf2 Nrf2 Activation QA3G->Nrf2 Anti_inflammatory Anti-inflammatory Activity QA3G->Anti_inflammatory Antioxidant Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Antioxidant->ROS Inhibits Anti_inflammatory->Neuroinflammation Inhibits

Potential neuroprotective signaling pathways of QA glycosides.

troubleshooting_tree start Start Troubleshooting issue What is the primary issue? start->issue precip Compound Precipitation issue->precip Precipitation no_effect No Neuroprotective Effect issue->no_effect No Effect toxicity High Cytotoxicity issue->toxicity Toxicity sol_check Check DMSO stock prep & final concentration precip->sol_check dose_check Review dose range & experimental model no_effect->dose_check tox_check Verify max non-toxic dose & DMSO vehicle control toxicity->tox_check sol_action Optimize dilution protocol. Use fresh DMSO. sol_check->sol_action Issue persists dose_action Increase concentration range. Test alternative neurotoxins. dose_check->dose_action Issue persists tox_action Lower QA3G concentration. Reduce final DMSO %. tox_check->tox_action Issue persists

Troubleshooting decision tree for QA3G experiments.

References

Technical Support Center: Refining Purification Methods for Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of quinovic acid glycosides.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to common problems faced during the purification of quinovic acid glycosides from plant extracts, particularly from Uncaria tomentosa.

I. Initial Extraction & Impurity Removal

Question: My crude extract containing quinovic acid glycosides is a complex mixture with significant impurities. What are the primary contaminants I should be concerned about?

Answer: Crude extracts from plant sources like Uncaria tomentosa are rich in various secondary metabolites. The main impurities that co-extract with quinovic acid glycosides include:

Question: I am observing significant alkaloid contamination in my extract. How can I effectively remove these impurities?

Answer: Alkaloids can be effectively removed using liquid-liquid extraction based on their basicity. A common method involves pH gradient extraction. The general workflow is as follows:

  • Dissolve the crude extract in a biphasic solvent system (e.g., ethyl acetate (B1210297) and water).

  • Acidify the aqueous phase with an acid (e.g., 1% HCl) to protonate the alkaloids, making them soluble in the aqueous layer.

  • Separate the organic phase, which will contain the less polar quinovic acid glycosides and other neutral compounds.

  • Wash the organic phase multiple times with the acidic aqueous solution to ensure complete removal of alkaloids.

  • Neutralize and wash the organic phase with water to remove any residual acid before proceeding with further purification steps.

Solid-phase extraction (SPE) using a cation exchange resin is another effective method for alkaloid removal.

Question: My extract has a dark color, likely due to pigments and tannins (proanthocyanidins). What is the best way to remove them without losing my target glycosides?

Answer: For pigment and proanthocyanidin (B93508) removal, several methods can be employed:

  • Adsorption Chromatography: Using resins like Diaion® HP-20 or Sephadex LH-20 can effectively remove these impurities. The crude extract is loaded onto the column, and a stepwise elution with increasing concentrations of an organic solvent (e.g., methanol (B129727) in water) is performed. Proanthocyanidins and pigments will either be strongly retained on the column or elute at different solvent concentrations than the quinovic acid glycosides.[2]

  • Solvent Precipitation: In some cases, tannins can be precipitated by adding a solution like alkaline ethanol. However, this method should be used with caution as it may also lead to the loss of some phenolic compounds.

Question: How can I remove sterols from my saponin-rich fraction?

Answer: Sterols, being less polar than glycosides, can be separated using the following methods:

  • Solvent Partitioning: A hexane (B92381) wash of the extract can remove a significant portion of the lipophilic sterols.

  • Crystallization: Sterols can be crystallized out of the solution by concentrating the extract in a suitable solvent and cooling.

  • Chromatography: Normal-phase chromatography on silica (B1680970) gel can be effective. Sterols will elute with less polar solvents, while the more polar quinovic acid glycosides will be retained and can be eluted with a more polar solvent system.

II. Chromatographic Purification

Question: I am experiencing poor separation and peak tailing during HPLC purification of quinovic acid glycosides. What are the likely causes and how can I troubleshoot this?

Answer: Poor separation and peak tailing in HPLC are common issues when working with saponins (B1172615). Here are some troubleshooting steps:

  • Mobile Phase Optimization:

    • Solvent Composition: For reversed-phase HPLC (C18 column), a gradient elution with acetonitrile/water or methanol/water is commonly used. Systematically adjust the gradient profile to improve resolution.

    • Additives: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid groups on the quinovic acid backbone.

  • Column Selection: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for glycosides.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample before injection.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but be mindful of the thermal stability of your compounds.

Question: What are the recommended starting conditions for preparative HPLC purification of quinovic acid glycosides?

Answer: A good starting point for preparative reversed-phase HPLC purification of a quinovic acid glycoside fraction from Uncaria tomentosa is:

  • Column: C18, 10 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 40-60 minutes.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

These conditions should be optimized based on the specific quinovic acid glycosides present in your sample.

Question: I have a complex mixture of very similar quinovic acid glycosides. Would High-Speed Counter-Current Chromatography (HSCCC) be a suitable purification technique?

Answer: Yes, HSCCC is an excellent technique for separating structurally similar compounds like saponins. It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. A common two-phase solvent system for separating triterpenoid (B12794562) saponins is a mixture of chloroform-methanol-water (e.g., in a 4:4:2 v/v ratio).[3][4] The selection of the appropriate solvent system is critical and should be based on the partition coefficient (K) of the target compounds.

III. Yield and Purity

Question: I am getting a very low yield of purified quinovic acid glycosides. What are the potential reasons and how can I improve it?

Answer: Low yield can be attributed to several factors throughout the purification process:

  • Inefficient Extraction: Ensure that the initial extraction from the plant material is optimized. Factors like solvent choice, temperature, and extraction time can significantly impact the initial yield.

  • Loss During Impurity Removal: Some purification steps, like precipitation, can lead to the co-precipitation of your target compounds. Always analyze the removed fractions to quantify any loss.

  • Irreversible Adsorption: Saponins can sometimes irreversibly adsorb to silica gel during column chromatography. If this is suspected, consider using a different stationary phase or a technique like HSCCC.

  • Degradation: Quinovic acid glycosides can be susceptible to degradation under harsh pH or high-temperature conditions. Ensure your purification methods are conducted under mild conditions.

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of product. Try to minimize the number of steps required to achieve the desired purity.

Quantitative Data on Purification Methods

The following tables summarize quantitative data on the efficiency of various purification methods for compounds similar to quinovic acid glycosides. This data can serve as a benchmark for your own experiments.

Table 1: Efficiency of Alkaloid Removal from Uncaria tomentosa Extracts

MethodImpurity RemovedStarting ConcentrationFinal ConcentrationRemoval Efficiency (%)Reference
Liquid-Liquid Extraction with Ethyl AcetateOxindole Alkaloids9 mg/g of decoction< 0.3 mg/g of decoction> 96%[US6797286B2]
Solid-Phase Extraction (Cation Exchange)Oxindole AlkaloidsNot specifiedNot specifiedHigh[5]

Table 2: Yield and Purity from Chromatographic Purification of Triterpenoid Saponins

MethodStarting MaterialCompound(s)YieldPurityReference
HSCCC150 mg crude extract from Radix PhytolaccaeEsculentoside A46.3 mg96.7%[3][4]
HSCCC150 mg crude extract from Radix PhytolaccaeEsculentoside B21.8 mg99.2%[3][4]
HSCCC150 mg crude extract from Radix PhytolaccaeEsculentoside C7.3 mg96.5%[3][4]
HSCCC150 mg crude extract from Radix PhytolaccaeEsculentoside D13.6 mg97.8%[3][4]

Table 3: Efficiency of Proanthocyanidin Removal from Plant Extracts

MethodPlant SourceImpurity RemovedYield of Purified FractionPurity of ProanthocyanidinsReference
Sephadex LH-20 ChromatographyTea LeavesProanthocyanidinsNot specifiedHigh[6]
Macroporous Resin (AB-8)Persimmon and Loquat LeavesProanthocyanidins3.40% and 2.37% respectively85.33% and 88.45% respectively[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the purification of quinovic acid glycosides.

Protocol 1: Removal of Alkaloids by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude plant extract in a 1:1 mixture of ethyl acetate and distilled water.

  • Acidification: Adjust the pH of the aqueous phase to 2.0-3.0 with 1% hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously for 2-3 minutes. Allow the layers to separate.

  • Separation: Collect the lower aqueous phase (containing the protonated alkaloids).

  • Washing: Re-extract the upper organic phase twice more with the acidic aqueous solution.

  • Neutralization: Wash the organic phase with distilled water until the pH of the aqueous washing is neutral.

  • Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkaloid-free extract.

Protocol 2: Removal of Proanthocyanidins using Diaion® HP-20 Resin
  • Column Packing: Pack a glass column with Diaion® HP-20 resin and wash thoroughly with methanol followed by distilled water.

  • Sample Preparation: Dissolve the alkaloid-free extract in a minimal amount of a 70:30 (v/v) mixture of methyl tert-butyl ether and methanol.[2]

  • Loading: Load the dissolved sample onto the prepared column.

  • Elution: Elute the column with a stepwise gradient of methanol in water, starting with a low concentration of methanol (e.g., 10%) and gradually increasing to 100% methanol.[2]

    • 10% Methanol in Water

    • 30% Methanol in Water

    • 50% Methanol in Water

    • 70% Methanol in Water

    • 90% Methanol in Water

    • 100% Methanol

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify the fractions containing the quinovic acid glycosides and those containing the proanthocyanidins.

  • Pooling and Concentration: Pool the fractions containing the desired compounds and concentrate under reduced pressure.

Protocol 3: Preparative HPLC Purification of Quinovic Acid Glycosides
  • Sample Preparation: Dissolve the proanthocyanidin-free fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Flow Rate: 10-15 mL/min.

    • Gradient:

      • 0-5 min: 20% B

      • 5-45 min: 20-80% B (linear gradient)

      • 45-50 min: 80% B

      • 50-55 min: 80-20% B (linear gradient)

      • 55-60 min: 20% B

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fractions by rotary evaporation or lyophilization.

Visualizations

Experimental Workflow

experimental_workflow crude_extract Crude Plant Extract alkaloid_removal Alkaloid Removal (Liquid-Liquid Extraction) crude_extract->alkaloid_removal proanthocyanidin_removal Proanthocyanidin & Pigment Removal (Adsorption Chromatography) alkaloid_removal->proanthocyanidin_removal Alkaloid-Free Extract impurities1 Alkaloids alkaloid_removal->impurities1 hplc_purification Preparative HPLC (Reversed-Phase) proanthocyanidin_removal->hplc_purification Partially Purified Fraction impurities2 Proanthocyanidins, Pigments proanthocyanidin_removal->impurities2 pure_glycosides Pure Quinovic Acid Glycosides hplc_purification->pure_glycosides impurities3 Other Glycosides, Minor Impurities hplc_purification->impurities3

Caption: General workflow for the purification of quinovic acid glycosides.

Signaling Pathways

nf_kb_pathway cluster_cytoplasm Cytoplasm qag Quinovic Acid Glycosides ikb_kinase IKK Complex qag->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb Inhibits nf_kb_active Active NF-κB (p50/p65) nf_kb->nf_kb_active Release nucleus Nucleus nf_kb_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-1β) nucleus->transcription

Caption: Inhibition of the NF-κB signaling pathway by quinovic acid glycosides.

p2x7_pathway atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Activates ion_influx Ca²⁺/Na⁺ Influx K⁺ Efflux p2x7r->ion_influx qag Quinovic Acid Glycosides qag->p2x7r Modulates/Inhibits nlrp3 NLRP3 Inflammasome Activation ion_influx->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Release caspase1->il1b

Caption: Modulation of the P2X7 receptor signaling pathway by quinovic acid glycosides.

References

Technical Support Center: Enhancing the Anti-Cancer Efficacy of Quinovic Acid Glycosides In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific in vitro research on the anti-cancer efficacy of Quinovic acid 3-O-beta-D-glucoside (CAS No. 79955-41-2) is limited in publicly available scientific literature. The following technical support guide is based on studies of its aglycone, Quinovic Acid (QA) , and Quinovic Acid Glycosides Purified Fraction (QAPF) . This information is intended to provide a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-cancer action for quinovic acid glycosides based on current in vitro studies?

A1: Current research on purified fractions of quinovic acid glycosides (QAPF) indicates that their primary anti-cancer mechanism is the induction of apoptosis (programmed cell death). In human bladder cancer cells, this is achieved through the modulation of the NF-κB signaling pathway and the activation of caspase-3.[1] The aglycone, quinovic acid (QA), has been shown to induce apoptosis in breast and lung cancer cells by upregulating Death Receptor 5 (DR5) and activating caspases 3 and 8.[2]

Q2: Which signaling pathways are known to be modulated by quinovic acid and its glycosides?

A2: Based on available data, the key signaling pathways modulated are:

  • NF-κB Pathway: QAPF has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[1]

  • Extrinsic Apoptosis Pathway: Quinovic acid upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by ligands like Apo2L/TRAIL.[2]

  • Ras/MAPK and PI3K/AKT/mTOR Pathways: Quinovic acid has been found to enhance the cytotoxicity of Natural Killer (NK) cells by upregulating these pathways, leading to increased interferon-gamma secretion.

Q3: Is there evidence for synergistic effects of quinovic acid glycosides with other anti-cancer agents?

A3: While direct studies on this compound are not available, the principle of synergy is well-established for natural compounds. For instance, quinovic acid potentiates the anti-cancer effects of the DR5 ligand Apo2L/TRAIL.[2] This suggests a strong rationale for designing experiments to test for synergistic or additive effects with conventional chemotherapeutic drugs or other targeted therapies.

Q4: What are the known cellular effects of quinovic acid glycosides on cancer cells?

A4: The primary reported effects are a decrease in the growth and viability of cancer cell lines.[1] This is achieved by inducing apoptosis, characterized by the activation of executioner caspases like caspase-3 and cleavage of PARP.[2] Notably, studies on QAPF in bladder cancer cells showed no induction of cell cycle arrest.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or Inconsistent Cytotoxicity Poor Solubility: Quinovic acid and its glycosides may have limited solubility in aqueous culture media, leading to precipitation.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into media, ensure the final solvent concentration is low (<0.1%) and non-toxic to cells. Perform a solubility test by centrifuging the final media preparation to check for precipitates.
Compound Degradation: The compound may be unstable in the cell culture environment (pH, temperature, enzymatic activity).Assess compound stability over the experimental time course (e.g., 24, 48, 72 hours) using methods like HPLC or LC-MS if available. Consider replenishing the compound with fresh media for longer incubation periods.
Incorrect Vehicle Control: The solvent used to dissolve the compound may have its own cytotoxic or biological effects.Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration of the test compound.
High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered compound concentrations and cell stress.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
Compound Interferes with Assay Colorimetric Assay Interference: Natural compounds can have inherent color or reducing properties that interfere with assays like MTT.Run a "compound-only" control (no cells) to measure any background absorbance caused by the compound itself. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescent dye (e.g., Calcein AM).
Unexpected Results in Western Blots Sub-optimal Antibody Performance: The selected primary antibody may have low affinity or cross-reactivity.Validate antibodies using positive and negative controls. Optimize antibody concentration and incubation times. Ensure the use of appropriate lysis buffers and protease/phosphatase inhibitors to preserve protein integrity.
Inappropriate Protein Loading: Unequal protein loading across lanes can lead to misinterpretation of expression levels.Perform a total protein quantification (e.g., BCA assay) before loading. Always normalize your protein of interest to a stable housekeeping protein (e.g., β-actin, GAPDH) to correct for loading variations.

Quantitative Data Summary

The following data is for Quinovic Acid (QA) and Quinovic Acid Glycosides Purified Fraction (QAPF), not specifically for this compound.

Table 1: Anti-Cancer Activity Profile of Quinovic Acid (QA) and QAPF

CompoundCancer TypeCell Line(s)Observed In Vitro EffectsReference
QAPF Bladder CancerT24, RT4Decreased cell growth and viability; Induced apoptosis.[1]
Quinovic Acid (QA) Breast CancerMDA-MB-231Suppressed cell growth and viability; Induced apoptosis.
Quinovic Acid (QA) Lung Cancer(Specific line not named)Suppressed cell growth and viability.[2]

Table 2: Mechanistic Insights into the Action of Quinovic Acid (QA) and QAPF

CompoundTarget Cell LineKey Mechanistic FindingReference
QAPF T24Induces apoptosis via modulation of NF-κB and activation of caspase-3.[1]
Quinovic Acid (QA) Breast & Lung Cancer CellsUpregulates mRNA and protein levels of Death Receptor 5 (DR5).[2]
Quinovic Acid (QA) Breast & Lung Cancer CellsActivates caspase-3 and caspase-8; Induces PARP cleavage.[2]
Quinovic Acid (QA) KHYG-1 (NK Cells)Enhances cytotoxicity against K562 cancer cells; Upregulates perforin (B1180081) and granzymes.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working solutions in culture medium.

  • Treatment: Remove the seeding medium and add 100 µL of the 2X working solutions (or vehicle control) to the respective wells, resulting in a 1X final concentration. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-cleaved caspase-3, anti-DR5, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Visualizations

G cluster_0 Mechanism of Quinovic Acid Glycosides (QAPF) QAPF Quinovic Acid Glycosides (QAPF) IKK IKK QAPF->IKK Inhibits Casp3 Caspase-3 Activation QAPF->Casp3 Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-survival Gene Transcription Nucleus->Transcription Initiates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of QAPF-induced apoptosis via NF-κB inhibition.

G cluster_1 Mechanism of Quinovic Acid (QA) QA Quinovic Acid (QA) DR5_mRNA DR5 mRNA Stability QA->DR5_mRNA Increases DR5_Protein DR5 Protein DR5_mRNA->DR5_Protein DR5_Receptor DR5 Receptor (Cell Surface) DR5_Protein->DR5_Receptor DISC DISC Formation DR5_Receptor->DISC TRAIL Apo2L/TRAIL TRAIL->DR5_Receptor Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: QA enhances TRAIL-induced apoptosis by upregulating DR5 expression.

G start Start: Assess Synergy ic50_single Determine IC50 values for Compound A and Drug B individually start->ic50_single combo_design Design Combination Matrix (e.g., fixed ratio or checkerboard) ic50_single->combo_design treat_cells Treat cells with single agents and combinations for 48h combo_design->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, CTG) treat_cells->viability_assay calc_ci Calculate Combination Index (CI) using Chou-Talalay method viability_assay->calc_ci interpret Interpret Results calc_ci->interpret synergy CI < 0.9 Synergism interpret->synergy additive CI = 0.9 - 1.1 Additive Effect interpret->additive antagonism CI > 1.1 Antagonism interpret->antagonism

Caption: Experimental workflow for evaluating synergistic anti-cancer effects.

References

Technical Support Center: Enhancing Quinovic Acid Glycoside Yield from Mitragyna stipulosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted strategies, troubleshooting guides, and detailed protocols to optimize the extraction and yield of quinovic acid glycosides from Mitragyna stipulosa.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting quinovic acid glycosides from Mitragyna stipulosa?

A1: The main challenges include the complex nature of the plant matrix, the potential for co-extraction of interfering compounds like polysaccharides and alkaloids, and the structural similarities among different glycosides, which can complicate purification.[1] Optimizing extraction parameters such as solvent choice, temperature, and time is crucial to overcome these hurdles.[1]

Q2: Which solvents are most effective for the extraction of quinovic acid glycosides?

A2: Polar solvents are generally most effective for extracting glycosides. Aqueous alcohol solutions, such as methanol (B129727) or ethanol (B145695) mixed with water, are commonly used.[2] The optimal ratio of alcohol to water needs to be determined empirically, but a 70% ethanol solution is a common starting point.[3] The choice of solvent is critical and should be selected based on the polarity of the target glycosides.[4]

Q3: Can in vitro culture techniques be used to produce quinovic acid glycosides from Mitragyna stipulosa?

A3: Yes, in vitro plant cell and tissue cultures are viable strategies for producing secondary metabolites.[5] Techniques like cell suspension cultures and hairy root cultures can offer a controlled environment for production, independent of geographical and seasonal variations.[6] While specific protocols for M. stipulosa are not widely published, methods developed for other species in the Rubiaceae family can be adapted.[7]

Q4: What is elicitation and how can it be applied to increase yields?

A4: Elicitation is a technique that involves treating plant cells or tissues with specific agents (elicitors) to induce a defense response, which often includes the increased production of secondary metabolites.[6] Elicitors can be biotic (e.g., yeast extract, fungal cell walls) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metal salts).[6] The type of elicitor, its concentration, and the timing of application are critical factors that require optimization.

Q5: What analytical techniques are suitable for the quantification of quinovic acid glycosides?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard and reliable method for the quantification of quinovic acid glycosides. For structural characterization and identification, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is highly effective.[8]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of quinovic acid glycosides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent choice. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material.[2] 4. Degradation of target compounds during extraction.1. Test a range of solvent polarities (e.g., different ethanol/water ratios).[2] 2. Optimize extraction time and temperature; consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1] 3. Ensure the plant material is ground to a fine, consistent powder to maximize surface area.[2] 4. Avoid excessive heat and extreme pH levels during extraction.[2][9]
Extract is Highly Viscous and Difficult to Handle Co-extraction of high molecular weight compounds, such as polysaccharides.[10]1. Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids.[2] 2. Use precipitation techniques by adding a suitable anti-solvent to precipitate either the glycosides or the interfering compounds.[10] 3. Consider enzymatic hydrolysis to break down polysaccharides, ensuring the enzymes do not affect the target glycosides.[10]
Poor Separation During Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition.[10] 3. Co-elution of structurally similar glycosides.1. For normal-phase chromatography, silica (B1680970) gel is common. For reversed-phase, C18 is a good choice.[1] 2. Optimize the solvent gradient. For silica gel, a common system is chloroform:methanol:water. For C18, acetonitrile:water or methanol:water gradients are typical.[10] 3. Improve initial sample cleanup before chromatography using solid-phase extraction (SPE). Consider using preparative HPLC for finer separation.[2]
Compound Degradation During Storage 1. Unstable pH. 2. Exposure to light. 3. High temperature.1. Store purified compounds in a neutral pH buffer.[2] 2. Use amber vials or store in a dark environment to prevent photodegradation.[2] 3. Store at low temperatures, such as -20°C or below, for long-term stability.[2]

Experimental Protocols

Protocol 1: Optimized Extraction of Quinovic Acid Glycosides

This protocol provides a general framework for the extraction of quinovic acid glycosides from the bark of Mitragyna stipulosa. Optimization of specific parameters is recommended.

  • Preparation of Plant Material:

    • Collect fresh bark of M. stipulosa.

    • Dry the bark in a well-ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried bark into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Soxhlet extract the powdered bark with n-hexane for 6-8 hours to remove lipids and other non-polar compounds.

    • Air-dry the defatted powder to remove residual hexane.

  • Primary Extraction:

    • Macerate the defatted powder in 70% aqueous methanol (1:10 solid-to-solvent ratio, w/v) for 24 hours with continuous agitation.

    • Alternatively, use ultrasound-assisted extraction (UAE) at 40°C for 30-40 minutes for improved efficiency.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the fractionation and purification of quinovic acid glycosides from the crude extract.

  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with chloroform.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

    • Further increases in polarity can be achieved by adding small amounts of water to the chloroform:methanol mixture.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:water, 80:20:2 v/v/v) and visualize with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool fractions with similar TLC profiles.

    • Further purify the pooled fractions using preparative HPLC with a C18 column and a methanol/water or acetonitrile/water gradient for final isolation of pure quinovic acid glycosides.

Quantitative Data Summary

The following tables present example data to illustrate the effects of different extraction and elicitation strategies on the yield of quinovic acid glycosides. Note: This data is illustrative and intended to serve as a template for experimental comparison.

Table 1: Comparison of Extraction Methods for Quinovic Acid Glycosides

Extraction Method Solvent Temperature (°C) Time Yield of Quinovic Acid Glycosides (mg/g dry weight)
Maceration70% Ethanol2524 h4.2 ± 0.3
Soxhlet Extraction70% Ethanol608 h5.8 ± 0.4
Ultrasound-Assisted Extraction (UAE)70% Ethanol4545 min7.5 ± 0.5
Microwave-Assisted Extraction (MAE)70% Ethanol5010 min7.1 ± 0.6

Table 2: Effect of Elicitors on Quinovic Acid Glycoside Production in M. stipulosa Cell Suspension Culture

Elicitor Concentration Day of Harvest Yield of Quinovic Acid Glycosides (mg/L)
Control (No Elicitor)-1412.5 ± 1.1
Methyl Jasmonate50 µM1428.3 ± 2.5
Methyl Jasmonate100 µM1435.1 ± 3.0
Salicylic Acid50 µM1421.7 ± 1.9
Salicylic Acid100 µM1425.4 ± 2.2
Yeast Extract100 mg/L1430.9 ± 2.8

Visualizations

Biosynthetic and Experimental Workflows

Figure 1: General Biosynthetic Pathway to Quinovic Acid acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide beta_amyrin β-Amyrin squalene_epoxide->beta_amyrin oleanolic_acid Oleanolic Acid beta_amyrin->oleanolic_acid oxidation Oxidation Steps oleanolic_acid->oxidation quinovic_acid Quinovic Acid oxidation->quinovic_acid glycosylation Glycosylation (UGTs) quinovic_acid->glycosylation qag Quinovic Acid Glycosides glycosylation->qag Figure 2: Experimental Workflow for Extraction and Purification plant_material M. stipulosa Bark drying_grinding Drying & Grinding plant_material->drying_grinding powder Powdered Bark drying_grinding->powder defatting Defatting (n-hexane) powder->defatting defatted_powder Defatted Powder defatting->defatted_powder extraction Solvent Extraction (e.g., 70% Methanol) defatted_powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom concentration->crude_extract fractions Fractions column_chrom->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooled Fractions tlc_analysis->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc pure_compounds Pure Quinovic Acid Glycosides prep_hplc->pure_compounds Figure 3: Elicitation Signaling Cascade (Hypothetical) elicitor Elicitor (e.g., Methyl Jasmonate) receptor Cell Surface Receptor elicitor->receptor signal_transduction Signal Transduction (ROS, Ca2+ influx) receptor->signal_transduction transcription_factors Activation of Transcription Factors (e.g., WRKY, MYB) signal_transduction->transcription_factors gene_expression Upregulation of Biosynthetic Genes (e.g., for Triterpenoid Synthesis) transcription_factors->gene_expression enzyme_synthesis Increased Synthesis of Pathway Enzymes gene_expression->enzyme_synthesis qag_production Increased Quinovic Acid Glycoside Production enzyme_synthesis->qag_production

References

Technical Support Center: Large-Scale Purification of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Quinovic acid 3-O-beta-D-glucoside, a prominent bioactive compound found in medicinal plants such as Uncaria tomentosa (Cat's Claw).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound for large-scale extraction?

A1: The primary botanical source for the large-scale extraction of this compound is the bark and roots of Uncaria tomentosa, commonly known as Cat's Claw.[1][2][3] Other species of the Uncaria genus and plants from the Rubiaceae family may also contain this compound.[3]

Q2: What are the most common impurities encountered during the purification of this compound?

A2: During the purification process from Uncaria tomentosa, common impurities include other structurally similar quinovic acid glycosides, triterpenoid (B12794562) saponins, oxindole (B195798) alkaloids, proanthocyanidins, polyphenols, and polysaccharides.[1][2] These compounds often have similar polarities, leading to challenges in separation.

Q3: What are the critical factors affecting the stability of this compound during purification?

A3: The stability of glycosides like this compound can be influenced by pH and temperature.[4][5] Acidic or basic conditions, as well as elevated temperatures, can lead to the hydrolysis of the glycosidic bond, resulting in the degradation of the target compound and reduced yield.[5]

Q4: Which chromatographic techniques are most effective for the large-scale purification of this compound?

A4: For large-scale purification, a multi-step chromatographic approach is typically necessary. This often involves initial fractionation using techniques like flash chromatography on silica (B1680970) gel or reversed-phase C18 material, followed by polishing steps using preparative high-performance liquid chromatography (HPLC).[6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Extraction - Optimize the extraction solvent system. A mixture of methanol (B129727) or ethanol (B145695) and water is often effective for glycosides.[7] - Increase the extraction time or temperature, but monitor for potential degradation. - Ensure the plant material is finely powdered to maximize surface area for extraction.
Degradation during Extraction/Purification - Maintain a neutral or slightly acidic pH during extraction and purification to prevent hydrolysis of the glycosidic bond.[4][5] - Avoid excessive heat. Use low-temperature evaporation techniques (e.g., rotary evaporator under vacuum) to concentrate solutions. - Minimize the duration of each purification step.
Losses during Chromatographic Steps - Ensure proper column packing and equilibration to prevent channeling. - Optimize the mobile phase composition to achieve good separation and elution of the target compound. - Check for irreversible adsorption of the compound onto the stationary phase. A different stationary phase may be required.
Precipitation of the Compound - Assess the solubility of the compound in the solvents used. It may be necessary to adjust the solvent composition to maintain solubility.
Problem 2: Poor Resolution and Co-elution of Impurities in Chromatography
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase - For reversed-phase chromatography, systematically vary the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous phase. - The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds.
Inappropriate Stationary Phase - If co-elution persists on a C18 column, consider using a different stationary phase with alternative selectivity, such as a phenyl-hexyl or cyano column.
Column Overload - Reduce the amount of crude extract loaded onto the column. Overloading is a common cause of poor resolution in preparative chromatography.
Presence of Structurally Similar Impurities - Employ orthogonal purification techniques. For example, follow a reversed-phase separation with a normal-phase or ion-exchange chromatography step. - Consider multi-dimensional chromatography for complex mixtures.[8]

Quantitative Data Summary

The following tables provide representative data for the purification of this compound from Uncaria tomentosa bark. The values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Typical Yield and Purity at Different Purification Stages

Purification Stage Starting Material (g) Product Mass (g) Purity (%) Yield (%)
Crude Methanolic Extract1000150~5100
Liquid-Liquid Extraction15030~2020
Silica Gel Flash Chromatography305~703.3
Preparative HPLC (C18)51.5>951.0

Table 2: Comparison of Preparative HPLC Conditions

Parameter Condition A Condition B
Column C18, 10 µm, 50 x 250 mmC18, 10 µm, 50 x 250 mm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B over 40 min40-80% B over 40 min
Flow Rate 80 mL/min80 mL/min
Loading Capacity 500 mg crude fraction500 mg crude fraction
Typical Purity >95%>95%
Typical Recovery ~75%~70%

Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Fractionation
  • Milling and Extraction:

    • Grind 1 kg of dried Uncaria tomentosa bark to a fine powder.

    • Macerate the powder in 10 L of 80% methanol in water for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain the crude methanolic extract.

  • Liquid-Liquid Extraction:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform sequential partitioning with n-hexane (3 x 1 L) to remove non-polar compounds, followed by ethyl acetate (B1210297) (3 x 1 L).

    • The quinovic acid glycosides will predominantly be in the ethyl acetate fraction. Concentrate this fraction to dryness.

  • Silica Gel Flash Chromatography:

    • Prepare a silica gel column (e.g., 10 cm diameter) packed in chloroform.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 98:2, 95:5, 90:10, 80:20, v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol:water (8:2:0.2) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent.

    • Combine fractions containing the target compound.

Protocol 2: Preparative HPLC Purification
  • Sample Preparation:

    • Dissolve the enriched fraction from the flash chromatography in the initial mobile phase of the preparative HPLC.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 50 x 250 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 40 minutes.

    • Flow Rate: 80 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: Dependent on concentration, typically 5-10 mL.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a pure, dry powder.

Visualizations

Purification_Workflow cluster_impurities Impurity Removal Stages start Dried Uncaria tomentosa Bark extraction Extraction (80% Methanol) start->extraction end_node Pure this compound concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Removes non-polar lipids and some alkaloids) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 Ethyl Acetate Fraction flash_chrom Silica Gel Flash Chromatography (Separates based on polarity, removes many other glycosides and polyphenols) concentration2->flash_chrom fraction_analysis1 TLC Analysis flash_chrom->fraction_analysis1 pooling1 Pooling of Enriched Fractions fraction_analysis1->pooling1 Identify Target prep_hplc Preparative HPLC (C18) (High-resolution separation from closely related structural analogs) pooling1->prep_hplc fraction_analysis2 Analytical HPLC for Purity Check prep_hplc->fraction_analysis2 pooling2 Pooling of Pure Fractions fraction_analysis2->pooling2 Purity >95% final_processing Solvent Removal & Lyophilization pooling2->final_processing final_processing->end_node

References

Navigating Bioassays with Quinovic Acid 3-O-β-D-glucoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for improving the reproducibility of bioassays involving Quinovic acid 3-O-β-D-glucoside. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of Quinovic acid 3-O-β-D-glucoside in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Quinovic acid 3-O-β-D-glucoside for my bioassay?

A1: Quinovic acid 3-O-β-D-glucoside is sparingly soluble in water. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity. Always perform a vehicle control to account for any effects of the solvent.

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What can I do?

A2: Precipitation can occur when the concentration of Quinovic acid 3-O-β-D-glucoside exceeds its solubility limit in the aqueous buffer. To address this:

  • Optimize Solvent Concentration: Ensure your serial dilutions from the stock solution are made in a buffer that can maintain solubility. Sometimes, the presence of a small percentage of the initial organic solvent is necessary.

  • Test Different Buffers: The pH and composition of the buffer can influence solubility. Experiment with different physiological buffers to find the most suitable one.

  • Sonication: Briefly sonicating the solution can help in dissolving the compound, but be cautious as it can also generate heat which might affect the compound's stability.

Q3: My bioassay results are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results, or poor reproducibility, can stem from several factors related to the properties of triterpenoid (B12794562) saponins (B1172615) like Quinovic acid 3-O-β-D-glucoside:

  • Compound Stability: Saponins can be sensitive to pH and temperature.[1] Hydrolysis of the glycosidic bond or other structural changes can occur under non-optimal conditions, altering the compound's activity. It is advisable to prepare fresh working solutions for each experiment from a frozen stock.

  • Purity of the Compound: The purity of your Quinovic acid 3-O-β-D-glucoside sample is critical. Impurities from the extraction and purification process can have their own biological activities, leading to variable results.[1] Ensure you are using a well-characterized compound of high purity.

  • Interaction with Assay Components: Saponins are surface-active molecules and can interact with plastics, proteins, and other components of your assay system, which can affect the effective concentration of the compound.

  • Cell Culture Conditions: For cell-based assays, variations in cell density, passage number, and growth phase can significantly impact the cellular response to the compound.

Q4: I am seeing interference in my colorimetric/fluorometric assay. Could the compound be the cause?

A4: Yes, it's possible. Saponins can interfere with certain types of assays. For example, in some colorimetric assays that involve a color change, the compound itself might absorb light at the same wavelength, leading to inaccurate readings.[2] It is crucial to run appropriate controls, including a "compound only" well (without cells or other reagents that produce a signal) to measure any background absorbance or fluorescence from Quinovic acid 3-O-β-D-glucoside itself.

Quantitative Data Summary

While specific IC50 values for Quinovic acid 3-O-β-D-glucoside are not extensively reported in publicly available literature, data from studies on purified fractions of quinovic acid glycosides provide valuable insights into their biological activities. Researchers should consider this data as indicative and determine the specific IC50 for the pure compound in their particular assay system.

Bioassay Cell Line Effect Reported IC50 / Concentration Source Compound
CytotoxicityT24 (Human Bladder Cancer)Decreased cell viability and growthNot specified, but observed potent inhibitory effectQuinovic acid glycosides purified fraction
Apoptosis InductionT24 (Human Bladder Cancer)Activation of caspase-3 and NF-κBNot specifiedQuinovic acid glycosides purified fraction
Anti-inflammatoryMouse model of hemorrhagic cystitisReduction of IL-1β levels and urothelial damageNot specifiedQuinovic acid glycosides purified fraction

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments to assess the bioactivity of Quinovic acid 3-O-β-D-glucoside.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Target cancer cell line (e.g., T24, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinovic acid 3-O-β-D-glucoside

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Quinovic acid 3-O-β-D-glucoside in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Quinovic acid 3-O-β-D-glucoside

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a stock solution and serial dilutions of Quinovic acid 3-O-β-D-glucoside in culture medium as described in the cytotoxicity protocol.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of Quinovic acid 3-O-β-D-glucoside.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Quinovic Acid 3-O-beta-D-glucoside treat_cells Treat Cells with Compound compound_prep->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Induces QA Quinovic Acid 3-O-beta-D-glucoside QA->IKK Inhibits caspase_pathway QA Quinovic Acid 3-O-beta-D-glucoside Upstream Upstream Apoptotic Signal (e.g., Mitochondrial Stress) QA->Upstream Induces Procaspase9 Pro-caspase-9 Upstream->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

References

Methods to prevent degradation of Quinovic acid 3-O-beta-D-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinovic acid 3-O-beta-D-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pentacyclic triterpenoid (B12794562) saponin (B1150181). Triterpenoid saponins (B1172615) are a diverse group of natural products known for a wide range of biological activities, making them of interest for pharmaceutical research and development. The stability of this compound is crucial as degradation can lead to a loss of its biological activity and the formation of impurities, which can affect experimental results and the safety and efficacy of potential therapeutic products.

Q2: What are the primary factors that cause the degradation of this compound?

The main factors that can lead to the degradation of this compound, like other triterpenoid saponins, are:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[1]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the quinovic acid backbone.[2][3]

  • Light: Exposure to UV and visible light can cause photodegradation.[4][5]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the triterpenoid structure.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Storing the compound as a dry powder is generally preferred over solutions, as solutions can be more susceptible to hydrolysis.

Q4: How can I monitor the degradation of my this compound sample?

The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection. This technique allows for the separation and quantification of the intact compound and its degradation products.

Troubleshooting Guides

Problem: I see a decrease in the peak area of this compound in my HPLC analysis over time.

Possible Cause Suggested Solution
Improper Storage Temperature Ensure the sample is stored at the recommended low temperature (-20°C for long-term). Avoid repeated freeze-thaw cycles.
Exposure to Light Store the sample in a light-protected container (e.g., amber vial) and minimize exposure to ambient light during handling.
Hydrolysis due to pH If the sample is in solution, ensure the pH is close to neutral and buffered if necessary. Avoid acidic or alkaline conditions. For long-term storage, it is best to keep the compound as a solid.
Oxidation If oxidation is suspected, consider purging the storage container with an inert gas like nitrogen or argon before sealing.

Problem: I observe new, unidentified peaks in my chromatogram after storing my sample.

Possible Cause Suggested Solution
Degradation Products The new peaks are likely degradation products. This indicates that the storage conditions are not optimal. Review the storage temperature, light protection, and pH of the sample environment.
Contamination Ensure proper handling and use of clean vials and solvents to rule out external contamination.

Data Presentation

The following table summarizes the hydrolysis kinetics of a representative saponin, QS-18, under various pH and temperature conditions. This data can be used as a general guide to understand the stability of triterpenoid saponins like this compound.

Table 1: Half-life of QS-18 Saponin at Different pH Values and Temperatures

pHTemperature (°C)Half-life (days)
5.126330 ± 220
7.226Not specified, but hydrolysis is base-catalyzed
10.0260.06 ± 0.01

Data adapted from a study on QS-18 saponin, which demonstrates the significant impact of pH on hydrolysis rates.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (B78521) (0.1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with UV/PDA detector
  • pH meter
  • Photostability chamber
  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60°C.

    • At specified time points, withdraw a portion of the solid, dissolve in methanol, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time points, analyze the samples by HPLC.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

2. HPLC Parameters (example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_degradation Degradation Pathways QA_glucoside This compound QA Quinovic Acid (Aglycone) QA_glucoside->QA Hydrolysis (Acid/Base/Heat) Glucose Glucose QA_glucoside->Glucose Hydrolysis (Acid/Base/Heat) Oxidized_products Oxidized Products QA_glucoside->Oxidized_products Oxidation

Caption: Primary degradation pathways of this compound.

cluster_workflow Stability Testing Workflow start Obtain Sample stress Apply Stress Conditions (Heat, pH, Light, Oxidation) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Area, Purity) hplc->data report Report Results data->report

Caption: General experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Degradation degradation Degradation Observed? check_temp Check Storage Temperature (Is it low enough?) degradation->check_temp Yes no_degradation No Action Needed degradation->no_degradation No check_light Check Light Protection (Is it in a dark container?) check_temp->check_light check_ph Check pH of Solution (Is it neutral?) check_light->check_ph adjust_conditions Adjust Storage Conditions check_ph->adjust_conditions

Caption: A logical guide for troubleshooting observed degradation.

References

Optimizing HPLC parameters for baseline separation of quinovic acid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of quinovic acid glycosides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving baseline separation and accurate quantification of these complex triterpenoid (B12794562) saponins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving baseline separation of quinovic acid glycosides?

A1: The primary challenges stem from the structural similarity of different quinovic acid glycosides, which often exist as complex mixtures in plant extracts. Many glycosides share the same quinovic acid aglycone and differ only in the number, type, or linkage of sugar moieties. This leads to very similar polarities and chromatographic behavior, often resulting in co-elution or poor resolution.[1] Additionally, the lack of a strong chromophore in their structure makes UV detection challenging.

Q2: Which type of HPLC column is most suitable for separating quinovic acid glycosides?

A2: Reversed-phase (RP) HPLC is the most common and effective technique for separating quinovic acid glycosides. C18 columns are widely used and generally provide good hydrophobic retention and selectivity. For complex mixtures or to achieve alternative selectivity, other stationary phases like C8 or those with different surface chemistries (e.g., phenyl-hexyl) could be explored.

Q3: What is the recommended mobile phase composition for HPLC analysis of these compounds?

A3: A gradient elution using a mixture of water and an organic solvent is standard.

  • Aqueous Phase (Solvent A): Typically water with an acidic modifier to improve peak shape and suppress the ionization of silanol (B1196071) groups on the column. Common choices include 0.1% formic acid or 0.1% acetic acid.

  • Organic Phase (Solvent B): Acetonitrile (B52724) is generally preferred over methanol (B129727) as it often provides better resolution and has a lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.

Q4: Quinovic acid glycosides have poor UV absorption. What detection strategy is recommended?

A4: Due to the absence of a strong chromophore, UV detection can be challenging. If using a Photodiode Array (PDA) or UV detector, monitoring at low wavelengths, typically between 200-210 nm, is necessary. However, this can lead to high baseline noise. For more sensitive and specific detection, universal detectors that do not rely on chromophores are excellent alternatives. These include:

  • Evaporative Light Scattering Detector (ELSD): Provides a stable baseline with gradient elution.

  • Charged Aerosol Detector (CAD): Offers high sensitivity and good reproducibility for non-volatile and semi-volatile compounds.

  • Mass Spectrometry (MS): Provides the highest sensitivity and specificity and allows for structural characterization of the individual glycosides.[2]

Q5: How can I confirm the identity of the separated quinovic acid glycoside peaks?

A5: The most reliable method for peak identification is high-resolution mass spectrometry, such as UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry).[2] By analyzing the fragmentation patterns (MS/MS spectra) of the eluting compounds, you can determine their molecular weight and deduce the structure of the aglycone and the attached sugar chains, allowing for confident identification by comparing the data with literature values.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of quinovic acid glycosides.

Issue 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Peaks are not returning to the baseline before the next one elutes.

  • Shoulders are visible on the main peaks.

  • The number of observed peaks is less than expected.

Workflow for Troubleshooting Poor Resolution:

G cluster_0 Troubleshooting Poor Resolution Start Poor Peak Resolution (Rs < 1.5) Step1 Optimize Gradient Program Start->Step1 Flatten the gradient (decrease slope) Step2 Modify Mobile Phase Composition Step1->Step2 If resolution is still poor End Baseline Separation Achieved Step1->End If successful Step3 Change Column Chemistry Step2->Step3 If selectivity is the issue Step2->End If successful Step4 Check System Parameters Step3->Step4 If problem persists Step3->End If successful Step4->End After verification

Caption: Workflow for addressing poor peak resolution issues.

Detailed Solutions:

Possible Cause Solution
Gradient is too steep The most effective way to improve the separation of closely eluting compounds is to make the gradient shallower.[1] Decrease the rate of change of the organic solvent (Solvent B) percentage over time, especially around the elution time of the critical pair. This increases the separation time between peaks.
Inappropriate Mobile Phase If flattening the gradient is insufficient, changing the selectivity is necessary. Replace acetonitrile with methanol as the organic modifier, or vice versa. The different solvent properties can alter the elution order and improve separation. Also, ensure the pH of the aqueous phase is optimal; a change of 0.5 pH units can significantly impact selectivity.
Suboptimal Column Chemistry If resolution on a standard C18 column is poor, switching to a different stationary phase can provide the necessary change in selectivity. Consider a phenyl-hexyl or a polar-embedded C18 column, which offer different retention mechanisms (e.g., π-π interactions).
Extra-column Volume Excessive volume between the injector, column, and detector can cause peak broadening, which reduces resolution. Use tubing with the smallest possible internal diameter and length to connect the HPLC components.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Tailing factor (Tf) is greater than 1.5.

Workflow for Troubleshooting Peak Tailing:

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed (Tf > 1.5) Step1 Check Mobile Phase pH Start->Step1 Step2 Inspect Column Health Step1->Step2 If pH is optimal End Symmetrical Peaks Achieved Step1->End If pH adjustment is successful Step3 Evaluate Sample Overload/ Solvent Effects Step2->Step3 If column is not the issue Step2->End If column replacement/ cleaning is successful Step3->End After adjustments

References

Validation & Comparative

A Comparative Analysis of Quinovic Acid 3-O-β-D-glucoside and Other Triterpenoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of Quinovic acid 3-O-β-D-glucoside against other prominent triterpenoid (B12794562) glycosides. The focus is on presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to Quinovic Acid 3-O-β-D-glucoside and Triterpenoid Glycosides

Quinovic acid 3-O-β-D-glucoside is a pentacyclic triterpenoid glycoside, a class of natural compounds also known as saponins. It is notably found in medicinal plants such as Uncaria tomentosa (Cat's Claw). Triterpenoid glycosides are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Their biological actions are often attributed to their ability to modulate various cellular signaling pathways. This guide provides a comparative look at the efficacy of Quinovic acid 3-O-β-D-glucoside in relation to other well-researched triterpenoid glycosides.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative data on the biological activities of Quinovic acid 3-O-β-D-glucoside and other selected triterpenoid glycosides. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines and assay methods.

Table 1: Comparative In Vitro Biological Activities of Selected Triterpenoid Glycosides

Compound/ExtractClass/SourceBiological ActivityCell Line/AssayIC50 Value
Quinovic acid glycosides Triterpenoid Glycoside (Uncaria tomentosa)Antiviral (Vesicular Stomatitis Virus)HeLa CellsActive (Specific IC50 not provided)[1][2][3]
Flaccidoside II Triterpenoid Saponin (Anemone flaccida)Anticancer (Apoptosis Induction)BEL-7402 (Hepatoma)~10 µM[4]
Platycodin D Triterpenoid Saponin (Platycodon grandiflorus)Anti-inflammatory (NO Inhibition)RAW 264.7 MacrophagesNot specified, but significant inhibition
Ginsenoside Rg3 Triterpenoid Saponin (Panax ginseng)AnticancerVarious Cancer Cell LinesVaries (e.g., ~20-50 µM)
Oleanolic Acid TriterpenoidAnti-inflammatory (PGE2 Release)Mouse Peritoneal Macrophages23.51 µM[5]
Ursolic Acid TriterpenoidAnti-inflammatory (PGE2 Release)Mouse Peritoneal Macrophages60.91 µM[5]
Heritiera B (Triterpenoid Glucoside) Triterpenoid Glucoside (Heritiera littoralis)Anti-inflammatory (NO Inhibition)RAW 264.7 Macrophages10.33 µM[6][7]
Poricoic Acid B Triterpenoid (Poriae Cutis)Anti-inflammatory (NO Inhibition)RAW 264.7 MacrophagesActive (Dose-dependent inhibition)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited data.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Plate cells (e.g., B164A5 murine melanoma) in 96-well plates and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Expose the cells to various concentrations of the triterpenoid glycosides (e.g., 1, 10, 25, 50, 75 µM) for a 72-hour incubation period.[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3 hours to allow for the formation of formazan (B1609692) crystals.[9][10][11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.[9]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7 or HCT-116) and treat them with the desired concentration of the test compound.[12]

  • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.[13]

  • Staining: Resuspend the cell pellet in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells in the dark for a specified period.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[13]

Anti-inflammatory Activity (NF-κB Inhibition Assay)

This reporter gene assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Transfection: Transfect cells (e.g., RAW 264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.[14][15]

  • Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of the triterpenoid glycosides for 2 hours.[14][15]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.[14][15]

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoid glycosides.

G1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates Triterpenoid Triterpenoid Glycosides Triterpenoid->IKK inhibits

Caption: Triterpenoid glycoside inhibition of the NF-κB pathway.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for comparing the anticancer activity of different triterpenoid glycosides.

G2 cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Cancer Cell Line Culture B Treatment with Triterpenoid Glycosides (Compound A, B, C) A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) C->E D->E F Signaling Pathway Analysis (e.g., PI3K/Akt) E->F

Caption: Workflow for anticancer comparison of triterpenoid glycosides.

References

A Comparative Analysis of Quinovic Acid 3-O-beta-D-glucoside and Boswellic Acid for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of Quinovic acid 3-O-beta-D-glucoside and Boswellic acid, focusing on their mechanisms of action and supporting experimental data. This analysis is intended to inform research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Boswellic acids, particularly Acetyl-11-keto-β-boswellic acid (AKBA), are well-characterized pentacyclic triterpenoids from Boswellia species with potent anti-inflammatory effects. Their primary mechanisms include the direct inhibition of 5-lipoxygenase (5-LOX) and the suppression of the pro-inflammatory NF-κB signaling pathway. In contrast, while Quinovic acid glycosides, including this compound, have demonstrated anti-inflammatory potential in in vivo models, there is a notable lack of specific in vitro quantitative data for the individual compound. The available evidence for quinovic acid glycosides points towards an anti-inflammatory mechanism that also involves the NF-κB pathway and the modulation of pro-inflammatory cytokines like IL-1β.

Data Presentation: Quantitative Comparison

Due to the limited availability of specific in vitro data for this compound, a direct quantitative comparison of IC50 values for key inflammatory enzymes is not currently possible. The following tables summarize the available quantitative and qualitative data for both compounds.

Table 1: In Vitro Anti-Inflammatory Activity

TargetBoswellic Acid (specifically AKBA)This compoundReference Compound
5-Lipoxygenase (5-LOX) Inhibition IC50: 1.5 µM (in human neutrophils)Data not availableZileuton (IC50 ≈ 1 µM)
Cyclooxygenase (COX-1/COX-2) Inhibition No significant inhibition reportedData not availableIndomethacin (COX-1 IC50 ≈ 0.1 µM, COX-2 IC50 ≈ 1 µM)
NF-κB Inhibition Inhibition of IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation.[1]Implied mechanism of action through reduction of downstream inflammatory mediators.BAY 11-7082 (IKK inhibitor)
Pro-inflammatory Cytokine Inhibition Dose-dependent inhibition of TNF-α, IL-1β, and IL-6.[2]Reduction of IL-1β in vivo (for a purified fraction).[3][4][5]Dexamethasone

Table 2: In Vivo Anti-Inflammatory Activity

ModelBoswellic AcidQuinovic Acid Glycosides (Purified Fraction)
Carrageenan-Induced Paw Edema Effective in reducing paw edema.Effective in reducing paw edema.[3][4][5]
Cyclophosphamide-Induced Hemorrhagic Cystitis Data not availableProtective effect, reducing edema, hemorrhage, and neutrophil migration.[3][4][5]

Signaling Pathways and Mechanisms of Action

Boswellic Acid: A Dual Inhibitor of Inflammation

Boswellic acids, and AKBA in particular, exert their anti-inflammatory effects through two primary, well-documented pathways:

  • 5-Lipoxygenase (5-LOX) Inhibition : AKBA is a direct, non-competitive inhibitor of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1]

  • NF-κB Signaling Pathway Inhibition : Boswellic acids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

boswellic_acid_pathway cluster_nfkb Cytoplasm IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Boswellic Acid Boswellic Acid Boswellic Acid->IKK inhibits 5-LOX 5-LOX Boswellic Acid->5-LOX inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes

Boswellic Acid's dual inhibitory pathways.
This compound: An Emerging Anti-Inflammatory Agent

The precise molecular mechanisms of this compound are not as extensively characterized as those of boswellic acid. However, studies on a purified fraction of quinovic acid glycosides from Uncaria tomentosa suggest that its anti-inflammatory effects are mediated, at least in part, by the inhibition of the NF-κB pathway. This is evidenced by the observed reduction in the production of IL-1β, a downstream target of NF-κB activation.[3][4][5]

quinovic_acid_pathway Inflammatory Stimuli Inflammatory Stimuli Upstream Signaling Upstream Signaling Inflammatory Stimuli->Upstream Signaling activates NF-κB NF-κB Upstream Signaling->NF-κB activates Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Cytokine Production (e.g., IL-1β) Pro-inflammatory Cytokine Production (e.g., IL-1β) Nucleus->Pro-inflammatory Cytokine Production (e.g., IL-1β) activates Quinovic Acid Glycosides Quinovic Acid Glycosides Quinovic Acid Glycosides->Upstream Signaling inhibits (putative) lps_assay_workflow A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with Test Compound or Vehicle A->B C Stimulate with LPS B->C D Incubate (e.g., 24h) C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA) E->F G Calculate % Inhibition F->G

References

A Comparative Analysis of the Neuroprotective Efficacy of Quinovic Acid 3-O-beta-D-glucoside and Asiatic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective properties of Quinovic acid 3-O-beta-D-glucoside and Asiatic acid. This document synthesizes available experimental data to evaluate their performance and mechanisms of action.

While extensive research has documented the neuroprotective effects of Asiatic acid, a triterpenoid (B12794562) saponin (B1150181) derived from Centella asiatica, specific data on the neuroprotective efficacy of this compound is limited. Therefore, this guide will draw comparisons based on available data for Asiatic acid and for Quinovic Acid, the aglycone of this compound, as a proxy, with the acknowledgment that the glycosylation may alter the biological activity.

Executive Summary

Both Asiatic acid and Quinovic acid have demonstrated significant neuroprotective potential through various mechanisms, primarily revolving around their antioxidant, anti-inflammatory, and anti-apoptotic properties. Asiatic acid has been extensively studied in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[1] Quinovic acid, on the other hand, has shown promise in an animal model of Alzheimer's disease by mitigating cholesterol dyshomeostasis and oxidative stress.[2]

Quantitative Data Comparison

The following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects
ParameterAsiatic AcidQuinovic AcidCell ModelInsultReference
Cell Viability ↑ Increased viability in a concentration-dependent manner (0.1-100 nmol/L)↑ Protected against Aβ-induced toxicity (up to 100 μM)SH-SY5Y neuroblastoma cellsGlutamate (B1630785) (10 mmol/L) / Oligomeric Aβ (1-42)[3][4]
Apoptosis ↓ Decreased apoptotic cell death↓ Reduced caspase-3 activitySH-SY5Y neuroblastoma cellsGlutamate / Oligomeric Aβ (1-42)[3][4]
Reactive Oxygen Species (ROS) ↓ Reduced ROS levels↓ Regulated ROS to normal levelsSH-SY5Y neuroblastoma cellsGlutamate / Oligomeric Aβ (1-42)[2][3]
Mitochondrial Membrane Potential (MMP) ↑ Stabilized MMPData not availableSH-SY5Y cellsGlutamate[4]
Table 2: In Vivo Neuroprotective Effects
ParameterAsiatic AcidQuinovic AcidAnimal ModelInsult/Disease ModelReference
Infarct Volume ↓ Reduced by 60% at day 1 and 26% at day 7 (75 mg/kg)Data not availableMouse model of permanent cerebral ischemiaPermanent middle cerebral artery occlusion (pMCAO)[5]
Neurological Deficit ↑ Improved neurological outcome at 24 hr post-ischemia↑ Improved memory deficitsMouse model of permanent cerebral ischemia / Aβ-induced mouse modelpMCAO / Intracerebroventricular (i.c.v.) injection of Aβ (1-42)[2][5]
Oxidative Stress Markers (e.g., MDA, GSH) ↓ Reduced lipid peroxidation, ↑ Restored glutathione (B108866) (GSH) levels↓ Reduced oxidative stress burden, ↑ Regulated GSH levelsMouse modelsGlutamate-induced cognitive deficits / Aβ-induced neurotoxicity[2][4][6]
Neuroinflammation (e.g., Cytokines, Glial activation) ↓ Decreased levels of IL-1β and TNF-α↓ Reduced glial activation and neuroinflammationAβ-induced mouse modeli.c.v. injection of Aβ (1-42)[2][6]
Key Signaling Proteins ↑ Promoted expression of PGC-1α and Sirt1↑ Increased Nrf2 and HO-1 protein expressionSH-SY5Y cells / Aβ-induced mouse modelGlutamate / i.c.v. injection of Aβ (1-42)[2][4]

Signaling Pathways and Mechanisms of Action

Both compounds exert their neuroprotective effects by modulating key signaling pathways involved in cellular stress responses and survival.

Asiatic Acid

Asiatic acid's neuroprotective mechanism involves the activation of antioxidant and anti-inflammatory pathways. It has been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Sirtuin 1 (Sirt1), which are crucial regulators of mitochondrial biogenesis and function.[4]

asiatic_acid_pathway Asiatic Acid Asiatic Acid PGC-1α PGC-1α Asiatic Acid->PGC-1α Sirt1 Sirt1 Asiatic Acid->Sirt1 Mitochondrial Biogenesis & Function Mitochondrial Biogenesis & Function PGC-1α->Mitochondrial Biogenesis & Function Sirt1->Mitochondrial Biogenesis & Function ↓ ROS ↓ ROS Mitochondrial Biogenesis & Function->↓ ROS ↑ Neuronal Survival ↑ Neuronal Survival ↓ ROS->↑ Neuronal Survival

Asiatic acid signaling pathway.
Quinovic Acid

Quinovic acid has been demonstrated to protect against neurotoxicity by activating the Nrf2/HO-1 antioxidant response pathway.[2] This pathway is critical for cellular defense against oxidative stress.

quinovic_acid_pathway Quinovic Acid Quinovic Acid Nrf2 Nrf2 Quinovic Acid->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response ↓ Oxidative Stress ↓ Oxidative Stress Antioxidant Response->↓ Oxidative Stress ↑ Neuroprotection ↑ Neuroprotection ↓ Oxidative Stress->↑ Neuroprotection

Quinovic acid signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This workflow outlines the general procedure for assessing the neuroprotective effects of the compounds against a neurotoxic insult in a neuronal cell line.

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed SH-SY5Y cells Seed SH-SY5Y cells Differentiate cells (optional) Differentiate cells (optional) Seed SH-SY5Y cells->Differentiate cells (optional) Pre-treat with Compound Pre-treat with Compound Differentiate cells (optional)->Pre-treat with Compound Induce neurotoxicity Induce neurotoxicity Pre-treat with Compound->Induce neurotoxicity Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce neurotoxicity->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Induce neurotoxicity->Apoptosis Assay (Flow Cytometry) ROS Measurement ROS Measurement Induce neurotoxicity->ROS Measurement Western Blot Western Blot Induce neurotoxicity->Western Blot

In vitro neuroprotection workflow.
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype.

  • Treatment: Cells are pre-treated with various concentrations of either Asiatic acid or Quinovic acid for a specified period before being exposed to a neurotoxic agent such as glutamate or oligomeric amyloid-beta (Aβ).

  • Cell Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability by assessing mitochondrial metabolic activity.

  • Apoptosis Assay: Apoptosis can be quantified using techniques like Hoechst 33342 staining or flow cytometry with Annexin V/Propidium Iodide staining.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., PGC-1α, Sirt1, Nrf2, HO-1, caspases) are determined by Western blotting to elucidate the underlying molecular mechanisms.

In Vivo Neuroprotection in Animal Models

This workflow describes a general procedure for evaluating neuroprotective efficacy in animal models of neurological disorders.

experimental_workflow_in_vivo cluster_model Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Induce neurological disorder Induce neurological disorder Administer Compound Administer Compound Induce neurological disorder->Administer Compound Behavioral Tests Behavioral Tests Administer Compound->Behavioral Tests Histological Analysis Histological Analysis Behavioral Tests->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays

In vivo neuroprotection workflow.
  • Animal Models: Relevant animal models are used, such as mice subjected to permanent middle cerebral artery occlusion (pMCAO) for cerebral ischemia or intracerebroventricular (i.c.v.) injection of Aβ (1-42) for Alzheimer's disease.

  • Drug Administration: The compounds are administered (e.g., orally or intraperitoneally) at various doses and time points relative to the induction of the neurological insult.

  • Behavioral Assessments: Cognitive function and motor skills are evaluated using tests like the Morris water maze, novel object recognition, or neurological deficit scoring.

  • Histological and Immunohistochemical Analysis: Brain tissues are examined for infarct volume (e.g., using TTC staining), neuronal damage, glial activation, and the expression of specific proteins through immunohistochemistry.

  • Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde - MDA, glutathione - GSH), inflammation (e.g., cytokines), and other relevant biochemical parameters.

Conclusion

Both Asiatic acid and Quinovic acid demonstrate compelling neuroprotective properties, primarily through their ability to counteract oxidative stress and inflammation. Asiatic acid has a broader base of evidence across multiple models of neurodegeneration. While data for this compound is sparse, its aglycone, Quinovic acid, shows significant promise in the context of Alzheimer's disease pathology.

Further research, including direct comparative studies and investigations into the specific effects of the glycoside moiety of Quinovic acid, is warranted to fully elucidate their relative therapeutic potential. The information presented in this guide provides a foundation for researchers to design and conduct further studies to explore these promising natural compounds for the development of novel neuroprotective agents.

References

A Comparative Guide to the Anticancer Effects of Quinovic Acid 3-O-beta-D-glucoside and Alternatives in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Quinovic acid 3-O-beta-D-glucoside (QAG), a natural triterpenoid (B12794562) glycoside, against various cancer cell lines. Due to the limited availability of specific data for QAG, this guide utilizes data from studies on a purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa, of which QAG is a component. The performance of this fraction is compared with doxorubicin (B1662922), a standard chemotherapeutic agent.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic effects of a Quinovic Acid Glycosides Purified Fraction (QAPF) and the standard chemotherapeutic drug, doxorubicin, across various cancer cell lines. The data highlights the potential of quinovic acid glycosides as selective anticancer agents.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
Quinovic Acid Glycosides Purified Fraction (QAPF)T24Bladder Cancer~10[1]
Quinovic Acid Glycosides Purified Fraction (QAPF)RT4Bladder Cancer~10[1]
DoxorubicinT24Bladder Cancer0.2577
DoxorubicinMCF-7Breast Cancer1.1
DoxorubicinMDA-MB-231Breast Cancer1.38
DoxorubicinA549Lung Cancer0.01783 (48h)

Note: IC50 values for doxorubicin can vary significantly between studies depending on the assay conditions and exposure times.

Mechanism of Action: A Comparative Overview

Studies on the purified fraction of quinovic acid glycosides indicate that its primary mode of anticancer action is the induction of apoptosis. In contrast, doxorubicin, a well-established chemotherapeutic, exerts its effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.

FeatureQuinovic Acid Glycosides Purified Fraction (QAPF)Doxorubicin
Primary Mechanism Induction of ApoptosisDNA intercalation, Topoisomerase II inhibition
Apoptosis Induction Activates Caspase-3 and NF-κB signaling[1]Induces apoptosis through various pathways
Cell Cycle Arrest No significant cell cycle arrest observed in T24 cells[1]Induces cell cycle arrest, typically at G2/M phase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., QAPF or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: The cells are incubated for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of quinovic acid glycosides and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with Quinovic Acid Glycoside / Doxorubicin start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist conclusion Comparative Efficacy & Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: A typical experimental workflow for evaluating the anticancer effects of a compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus QAG Quinovic Acid Glycosides IKK IKK Complex QAG->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProApoptotic Pro-apoptotic Gene Expression Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: Postulated NF-κB signaling pathway modulation by quinovic acid glycosides.

dr5_pathway QA Quinovic Acid DR5 Death Receptor 5 (DR5) QA->DR5 Upregulation FADD FADD DR5->FADD Recruitment ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruitment Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction via the Death Receptor 5 (DR5) pathway by Quinovic Acid.

References

Unveiling the Synergistic Potential: Quinovic Acid 3-O-beta-D-glucoside in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. The strategic pairing of therapeutic agents can enhance efficacy, overcome drug resistance, and reduce dose-limiting side effects. Quinovic acid 3-O-beta-D-glucoside (QA-G1), a prominent triterpenoid (B12794562) glycoside found in medicinal plants such as Uncaria tomentosa (Cat's Claw), has garnered attention for its intrinsic anti-inflammatory and pro-apoptotic properties. This guide provides a comparative analysis of the potential synergistic effects of QA-G1 with established anticancer drugs, drawing upon existing data for related compounds and extracts to frame a robust hypothesis for future investigation.

Executive Summary:

While direct experimental evidence for the synergistic effects of purified this compound with conventional anticancer drugs is currently limited in published literature, a compelling case for its potential can be constructed from studies on extracts of Uncaria tomentosa and the broader class of triterpenoid glycosides. These studies suggest that quinovic acid glycosides can significantly enhance the cytotoxicity of platinum-based chemotherapeutics like cisplatin (B142131) and oxaliplatin. The primary mechanism is believed to involve the modulation of key survival pathways, most notably the inhibition of the NF-κB signaling cascade, which plays a pivotal role in chemoresistance. This guide synthesizes the available preclinical data, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further research into the synergistic capabilities of QA-G1.

Comparative Efficacy: Evidence from Uncaria tomentosa Extracts

Studies on complex extracts of Uncaria tomentosa, rich in quinovic acid glycosides, provide the most direct, albeit surrogate, evidence for the synergistic potential of QA-G1. These extracts have demonstrated the ability to potentiate the effects of standard chemotherapeutic agents in various cancer cell lines.

Table 1: Synergistic Effects of Uncaria tomentosa Extracts with Platinum-Based Drugs

Cancer Cell LineChemotherapeutic AgentUncaria tomentosa PreparationObserved Synergistic EffectReference
HepG2 (Hepatocellular Carcinoma)CisplatinLeaf DecoctionIncreased cisplatin cytotoxicity by 10-15%; protected normal fibroblasts from cisplatin-induced toxicity.[1][2][3]
HT29 (Colorectal Adenocarcinoma)OxaliplatinHydroalcoholic ExtractEnhanced oxaliplatin-induced apoptosis, evidenced by an increased percentage of Annexin V positive cells and heightened caspase activity.[4][5][6]

Table 2: Antiproliferative Activity of Uncaria tomentosa Extracts (Single Agent)

Cancer Cell LineUncaria tomentosa PreparationIC50 Value (µg/mL)Reference
Caco-2 (Colorectal Adenocarcinoma)Methanolic Extract881[7]
HeLa (Cervical Cancer)Methanolic Extract763[7]
Caco-2 (Colorectal Adenocarcinoma)Aqueous Extract1645[7]
HeLa (Cervical Cancer)Aqueous Extract1444[7]
KB (Cervical Carcinoma)96% Ethanol Extract35.69[8]
SW707 (Colon Adenocarcinoma)96% Ethanol Extract49.06[8]

Note: The IC50 values presented are for complex extracts and not purified QA-G1. They serve to demonstrate the inherent anticancer activity of the plant material from which QA-G1 is derived.

Proposed Mechanism of Synergy: The NF-κB Signaling Axis

A recurring theme in the literature is the role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in mediating chemoresistance.[9][10] Many anticancer drugs, while effective at inducing DNA damage, can paradoxically activate NF-κB, which in turn upregulates the expression of anti-apoptotic proteins, thereby promoting cell survival and diminishing the efficacy of the treatment.[11]

Natural compounds that inhibit NF-κB are therefore prime candidates for synergistic combination therapies. Extracts from Uncaria tomentosa have been shown to reduce the activity of NF-κB in cancer cells.[1][3] It is hypothesized that QA-G1, as a key constituent, contributes to this effect. By co-administering QA-G1 with a conventional anticancer drug, the drug-induced activation of the pro-survival NF-κB pathway could be abrogated, leading to a more profound apoptotic response.

G cluster_0 cluster_1 cluster_2 cluster_3 drug Anticancer Drug (e.g., Cisplatin) dna_damage DNA Damage drug->dna_damage Induces qag1 QA-G1 ikk IKK Complex qag1->ikk Inhibits dna_damage->ikk Activates apoptosis Apoptosis dna_damage->apoptosis Promotes ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates anti_apoptotic Anti-Apoptotic Gene Expression nfkb_nuc->anti_apoptotic Upregulates chemoresistance Chemoresistance anti_apoptotic->chemoresistance Leads to anti_apoptotic->apoptosis

Proposed synergistic mechanism of QA-G1.

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of QA-G1 with anticancer drugs, a series of well-defined in vitro experiments are necessary. The following protocols provide a comprehensive framework for this assessment.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of QA-G1, the anticancer drug, and their combination on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, QA-G1, anticancer drug, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12][13][14][15][16]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of QA-G1 alone, the anticancer drug alone, and combinations of both at constant and non-constant ratios. Include untreated and solvent-treated controls.

    • Incubate for 48-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each agent alone and in combination.

Analysis of Synergy (Chou-Talalay Method)

The Combination Index (CI) is calculated to quantitatively determine if the interaction between QA-G1 and the anticancer drug is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[17][18][19][20][21]

  • Calculation: The CI is calculated using software like CompuSyn, based on the dose-effect data obtained from the cell viability assay. The underlying formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

G cluster_0 Experimental Data Input cluster_1 Calculation Engine (Chou-Talalay) cluster_2 Interpretation of Results ic50_drug1 IC50 of Drug 1 (QA-G1) ci_calc Calculate Combination Index (CI) ic50_drug1->ci_calc ic50_drug2 IC50 of Drug 2 (Chemotherapy) ic50_drug2->ci_calc combo_data Dose-Response Data for Combination combo_data->ci_calc interpretation CI Value? ci_calc->interpretation synergy Synergism (CI < 1) interpretation->synergy < 1 additive Additive (CI = 1) interpretation->additive = 1 antagonism Antagonism (CI > 1) interpretation->antagonism > 1 G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Conclusion & Future Work start Hypothesis: QA-G1 synergizes with anticancer drugs viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 ci_calc Calculate Combination Index (CI) (Chou-Talalay) ic50->ci_calc synergy_confirm Confirm Synergy (CI < 1) ci_calc->synergy_confirm apoptosis Apoptosis Assay (Annexin V/PI) synergy_confirm->apoptosis Yes western Western Blot (NF-κB Pathway) synergy_confirm->western Yes mechanism_elucidate Elucidate Mechanism apoptosis->mechanism_elucidate western->mechanism_elucidate conclusion Data Analysis & Conclusion mechanism_elucidate->conclusion Mechanism Identified invivo Proceed to In Vivo Animal Models conclusion->invivo

References

Head-to-head comparison of different quinovic acid glycosides' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Quinovic Acid Glycosides

Quinovic acid glycosides, a class of triterpenoid (B12794562) saponins (B1172615) predominantly found in plants of the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw), have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head comparison of the bioactivity of different quinovic acid glycosides, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these natural compounds.

Antiviral Activity

A study investigating the in vitro antiviral activity of various quinovic acid glycosides isolated from Uncaria tomentosa and Guettarda platypoda demonstrated their potential against RNA viruses, specifically Vesicular Stomatitis Virus (VSV) and Rhinovirus type 1B (HRV-1B). The efficacy of these compounds was found to be dependent on their chemical structure, particularly the presence of free carboxyl groups.

Quantitative Comparison of Antiviral Activity
CompoundSourceAntiviral Activity against VSV (50% Reduction of Viral CPE at µg/mL)Antiviral Activity against HRV-1B (50% Reduction of Viral CPE at µg/mL)Maximum Nontoxic Concentration for HeLa Cells (µg/mL)
Glycoside 3 U. tomentosa1.0Inactive-
Glycoside 6 U. tomentosa-3060
Glycoside 9 G. platypoda-20100

CPE: Cytopathic Effect

The data indicates that Glycoside 3, with two free carboxyl groups, is the most potent against VSV. In contrast, Glycosides 6 and 9, both featuring two glucose units and a free C-27 carboxyl group, showed activity against Rhinovirus type 1B.[1]

Experimental Protocol: Antiviral Bioassay

The antiviral activity was assessed by determining the reduction of the viral cytopathic effect (CPE) in cell cultures.[1]

  • Cell Culture: HeLa cells were cultured in 96-well tissue culture plates.

  • Compound Application: Increasing concentrations of each quinovic acid glycoside were added to the cell cultures.

  • Viral Infection: The cells were infected with either Vesicular Stomatitis Virus (VSV) or Rhinovirus type 1B (HRV-1B).

  • Incubation: The plates were incubated for 2 days at 37°C.

  • Cytotoxicity Assessment: Cytotoxicity of the compounds was monitored by daily microscopic examination of cell morphology and by counting the cell number in untreated and drug-treated cells on the second day. Cell viability was also checked by neutral red uptake.

  • Antiviral Effect Measurement: The concentration of the compound that reduced the viral CPE by 50% was determined.

Experimental Workflow: Antiviral Bioassay

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_results Results HeLa_cells HeLa Cell Culture (96-well plates) Compounds Quinovic Acid Glycosides (Increasing Concentrations) HeLa_cells->Compounds Add Compounds Viruses VSV or HRV-1B Compounds->Viruses Infect with Virus Incubation Incubate for 2 days at 37°C Viruses->Incubation CPE_observation Observe Viral Cytopathic Effect (CPE) Incubation->CPE_observation Cytotoxicity_assay Assess Cytotoxicity (Microscopy, Cell Count, Neutral Red) Incubation->Cytotoxicity_assay IC50_determination Determine 50% CPE Reduction (Antiviral Activity) CPE_observation->IC50_determination

Caption: Workflow of the in vitro antiviral activity assay.

Antileishmanial Activity

Several quinovic acid glycosides isolated from Nauclea diderrichii have demonstrated significant in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis.

Quantitative Comparison of Antileishmanial Activity
Compound TypeNumber of Compounds TestedIn Vitro Antileishmanial Activity (IC50)Target
Quinovic Acid Glycosides91 µM (for 4 compounds)Intracellular amastigote form
Cadambine (B1221886) Acid (Alkaloid)11 µM-

Four of the nine tested quinovic acid glycosides exhibited a strong antileishmanial activity with an IC50 of 1 µM, specifically targeting the intracellular amastigote form of the parasite.[2] These glycosides were found to inhibit parasite internalization by interfering with the promastigotes.[2]

Experimental Protocol: In Vitro Antileishmanial Assay

The detailed experimental protocol for the antileishmanial assay was not fully described in the provided search results. However, it involved assessing the activity against the intracellular amastigote form of Leishmania infantum and determining the IC50 value.[2] The mechanism was suggested to involve interference with parasite internalization into host cells.[2]

Anticancer and Anti-inflammatory Activity

A purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa has shown notable inhibitory effects on the growth of human bladder cancer cell lines and protective effects against chemically induced hemorrhagic cystitis, highlighting its anticancer and anti-inflammatory potential.

Anticancer Activity against Bladder Cancer Cells

The QAPF from U. tomentosa was found to decrease the growth and viability of T24 and RT4 human bladder cancer cell lines.[3] In T24 cells, this fraction induced apoptosis by activating caspase-3 and NF-κB.[3]

Signaling Pathway: Apoptosis Induction in T24 Bladder Cancer Cells

G pathway_node pathway_node QAPF Quinovic Acid Glycosides Purified Fraction (QAPF) NFkB NF-κB Activation QAPF->NFkB Caspase3 Caspase-3 Activation QAPF->Caspase3 Apoptosis Apoptosis in T24 Cells NFkB->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for apoptosis induction by QAPF.

Anti-inflammatory Activity in Hemorrhagic Cystitis

The QAPF from U. tomentosa demonstrated a protective effect in a mouse model of cyclophosphamide-induced hemorrhagic cystitis.[4][5][6] The anti-inflammatory effects are likely mediated through the modulation of inflammatory responses, including the downregulation of P2X7 receptors and a decrease in IL-1β levels.[4][5][6]

Signaling Pathway: Anti-inflammatory Action in Hemorrhagic Cystitis

G pathway_node pathway_node QAPF Quinovic Acid Glycosides Purified Fraction (QAPF) P2X7R P2X7 Receptor Downregulation QAPF->P2X7R Neutrophil Inhibition of Neutrophil Migration QAPF->Neutrophil Inflammation Reduced Bladder Inflammation (Edema, Hemorrhage) P2X7R->Inflammation IL1b Decreased IL-1β Levels Neutrophil->IL1b IL1b->Inflammation

Caption: Anti-inflammatory signaling pathway of QAPF.

Experimental Protocol: Hemorrhagic Cystitis Model
  • Animal Model: The study used a mouse model of hemorrhagic cystitis induced by cyclophosphamide (B585) (CYP).[4][5]

  • Treatment: Mice were pretreated with the quinovic acid glycosides purified fraction (QAPF) from U. tomentosa.[4][5]

  • Induction of Cystitis: Hemorrhagic cystitis was induced by administration of CYP.[4][5]

  • Evaluation: The protective effect of QAPF was evaluated by assessing urothelial damage (edema, hemorrhage, and bladder wet weight), visceral pain, IL-1β levels, and P2X7 receptor expression.[4][5][6]

Conclusion

The bioactivity of quinovic acid glycosides varies significantly depending on their specific chemical structures. While direct comparative studies across a wide range of these compounds are limited, the existing data highlights their potential as antiviral, antileishmanial, anticancer, and anti-inflammatory agents. Future research should focus on systematic head-to-head comparisons of purified quinovic acid glycosides to better elucidate structure-activity relationships and identify the most promising candidates for further therapeutic development.

References

A Comparative Guide to Analytical Methods for the Quantification of Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Quinovic acid 3-O-beta-D-glucoside, a key bioactive constituent in many medicinal plants, is paramount for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. The primary methods reviewed include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Comparison

The following table summarizes the key performance parameters of different analytical methods applicable to the analysis of this compound and similar glycosidic compounds. Data has been compiled from various validation studies to provide a comparative overview.

Parameter HPLC-PDA for Quinovic Acid Glycosides[1] UPLC-MS/MS for a Flavonol Glycoside[2][3] LC-MS/MS for a Flavonol Glycoside[4][5] HPTLC for a Flavonoid Glycoside[6]
Linearity (Correlation Coefficient, r²) High coefficients of determination achieved> 0.990.99920.9940
Limit of Detection (LOD) Data not specified0.36 ng/mLData not specified54.37 ng/spot
Limit of Quantification (LOQ) Data not specified1.25 ng/mL7.32 ng/mL168.47 ng/spot
Accuracy (Recovery) High accuracy reported92.7% - 97.3% (Intra-day) 95.4% - 96.1% (Inter-day)89.06% - 92.43%96.69 ± 0.645%
Precision (Relative Standard Deviation, RSD) Low R.S.D. achievedIntra-day: 4.6% - 8.1% Inter-day: 6.7% - 10.4%< 15%Data not specified

Experimental Protocols

HPLC-PDA Method for Quinovic Acid Glycosides[1]

This method was developed for the quantification of quinovic acid glycosides in crude and dried extracts of Uncaria tomentosa.

  • Instrumentation : High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA).

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient elution program with a mixture of acetonitrile (B52724) and 0.1% formic acid in water.

  • Detection : PDA detector monitoring at a wavelength optimized for quinovic acid glycosides.

  • Quantification : External standard method using alpha-hederin.

  • Validation : The method was validated for specificity, accuracy, linearity, intermediate precision, repeatability, and limits of detection and quantification.

UPLC-MS/MS Method for a Flavonol Glycoside[2][3]

This ultra-performance liquid chromatography coupled with tandem mass spectrometry method was developed for the determination of a quercetin (B1663063) glycoside in rat plasma.

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Detection : ESI in negative ion mode with multiple reaction monitoring (MRM).

  • Sample Preparation : Protein precipitation of plasma samples.

  • Internal Standard : Rutin.

HPTLC Method for a Flavonoid Glycoside[6]

This High-Performance Thin-Layer Chromatography method was validated for the quantification of echioidinin-5-O-beta-D-glucopyranoside.

  • Stationary Phase : TLC aluminum plates precoated with silica (B1680970) gel 60 F254.

  • Mobile Phase : Chloroform–methanol (77.5:22.5, v/v).

  • Sample Application : Applied as spots using an automated applicator.

  • Detection : Densitometric scanning at 254 nm.

  • Quantification : Based on the linear regression of peak area against concentration.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship in selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_analysis Data Analysis & Reporting Define_Purpose Define Analytical Purpose (e.g., QC, PK study) Select_Method Select Appropriate Method (HPLC, LC-MS/MS, HPTLC) Define_Purpose->Select_Method Prepare_Materials Prepare Reference Standards & Quality Controls (QCs) Select_Method->Prepare_Materials Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Analyze Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria (e.g., ICH Guidelines) Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report Method_Selection_Logic High_Sensitivity_Required High Sensitivity Required? Complex_Matrix Complex Matrix? (e.g., Plasma, Tissue) High_Sensitivity_Required->Complex_Matrix No LC_MS_MS LC-MS/MS or UPLC-MS/MS High_Sensitivity_Required->LC_MS_MS Yes High_Throughput_Needed High Throughput Screening? Complex_Matrix->High_Throughput_Needed No Complex_Matrix->LC_MS_MS Yes HPLC_UV HPLC-UV/PDA High_Throughput_Needed->HPLC_UV No HPTLC HPTLC High_Throughput_Needed->HPTLC Yes

References

Unraveling the In Vivo Efficacy: A Comparative Analysis of Quinovic Acid 3-O-beta-D-glucoside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of Quinovic acid 3-O-beta-D-glucoside (QAG) and its aglycone, Quinovic acid (QA), reveals distinct in vivo activities in preclinical models. While direct comparative studies are currently unavailable, this guide synthesizes findings from separate in vivo investigations to offer insights into their respective efficacies in neuroprotection and anti-inflammatory applications.

This comparison guide navigates the complexities of evaluating the in vivo performance of a glycoside versus its aglycone by presenting data from independent studies. Quinovic acid, a pentacyclic triterpenoid, and its glycosidic forms are known for their presence in medicinal plants and have been explored for various pharmacological activities.[1] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds' potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on Quinovic Acid (QA) and a Quinovic Acid Glycosides Purified Fraction (QAPF). It is crucial to note that the experimental models and therapeutic indications differ, precluding a direct, head-to-head comparison of efficacy.

Table 1: In Vivo Efficacy of Quinovic Acid (QA)

Therapeutic AreaAnimal ModelDosage & AdministrationKey FindingsReference
Neuroprotection Amyloid-β (1-42)-induced Alzheimer's disease mouse model50 mg/kg, intraperitoneally- Significantly ameliorated Aβ burden- Reduced neuroinflammation (decreased p-NF-κB and IL-1β)- Improved spatial learning and memory[2][3]

Table 2: In Vivo Efficacy of Quinovic Acid Glycosides Purified Fraction (QAPF)

Therapeutic AreaAnimal ModelDosage & AdministrationKey FindingsReference
Anti-inflammatory Cyclophosphamide-induced hemorrhagic cystitis in mice20, 50, and 100 mg/kg, intraperitoneally- Dose-dependently reduced urothelial damage (edema and hemorrhage)- Controlled visceral pain- Significantly decreased IL-1β levels in the bladder[4][5]

Experimental Protocols

Detailed methodologies are essential for interpreting and comparing the results of in vivo studies. The following sections outline the experimental protocols for the key studies cited.

Quinovic Acid (QA) in an Alzheimer's Disease Model
  • Animal Model: Wild-type male C57BL/6J mice were used.

  • Induction of Pathology: Amyloid-β (1-42) was administered via intracerebroventricular (i.c.v.) injection to induce Alzheimer's-like pathology.[2][6]

  • Treatment Protocol: 24 hours after Aβ (1-42) injection, mice received intraperitoneal (i.p.) injections of quinovic acid at a dose of 50 mg/kg on alternate days for 3 weeks.[2][6]

  • Efficacy Assessment: The therapeutic effects were evaluated by assessing cognitive functions through behavioral tests like the Morris water maze and Y-maze.[6] Biochemical and immunohistochemical analyses were performed on brain tissues to measure Aβ oligomer formation, β-secretase expression, neuroinflammatory markers (p-NF-κB, IL-1β), and markers of oxidative stress.[2][3]

Quinovic Acid Glycosides Purified Fraction (QAPF) in a Hemorrhagic Cystitis Model
  • Animal Model: Male Swiss mice were used in this study.[4]

  • Induction of Pathology: Hemorrhagic cystitis was induced by a single intraperitoneal injection of cyclophosphamide (B585) (CYP).[1][4]

  • Treatment Protocol: The Quinovic Acid Glycosides Purified Fraction (QAPF) was administered intraperitoneally at doses of 20, 50, or 100 mg/kg, 30 minutes prior to the CYP injection.[1]

  • Efficacy Assessment: The protective effects of QAPF were evaluated by macroscopic and histological analysis of the bladder for edema and hemorrhage.[4] Visceral pain was assessed through behavioral observations.[1] Myeloperoxidase (MPO) activity was measured to quantify neutrophil infiltration into the bladder tissue, and levels of the pro-inflammatory cytokine IL-1β were determined.[4]

Visualizing the Glycoside-Aglycone Relationship and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams were generated using the DOT language.

cluster_0 Chemical Relationship QAG This compound (QAG) QA Quinovic acid (Aglycone) QAG->QA Hydrolysis Glucose Glucose QAG->Glucose Hydrolysis

Chemical relationship between QAG and QA.

cluster_QA Quinovic Acid (QA) Experimental Workflow A Aβ (1-42) i.c.v. injection in mice B 24h recovery A->B C QA (50 mg/kg, i.p.) treatment (alternate days for 3 weeks) B->C D Behavioral tests (Morris water maze, Y-maze) C->D E Biochemical & Immunohistochemical analysis of brain tissue D->E

Experimental workflow for in vivo testing of Quinovic Acid.

cluster_QAPF Quinovic Acid Glycosides (QAPF) Experimental Workflow F QAPF (20, 50, or 100 mg/kg, i.p.) administration G 30 min wait F->G H Cyclophosphamide (CYP) i.p. injection G->H I Assessment of bladder damage, pain, & inflammation H->I

Experimental workflow for in vivo testing of QAPF.

Concluding Remarks

The presented data, derived from separate in vivo studies, highlights the therapeutic potential of both quinovic acid and its glycosidic counterpart. Quinovic acid demonstrated neuroprotective effects in a model of Alzheimer's disease, suggesting its ability to cross the blood-brain barrier and exert central nervous system activity. Conversely, the quinovic acid glycosides purified fraction showed potent anti-inflammatory activity in a peripheral inflammation model.

The difference in observed activities could be attributed to several factors, including the distinct chemical properties of the aglycone and the glycoside, which influence their pharmacokinetics and biodistribution. The sugar moiety in the glycoside can affect its solubility, stability, and interaction with cellular transporters, potentially leading to different target organ exposure compared to the aglycone.

While this guide provides a valuable overview based on the available literature, it underscores the need for future research. Direct, head-to-head in vivo comparative studies employing the same animal model and disease indication are necessary to definitively elucidate the relative efficacy of this compound and its aglycone. Such studies would provide crucial information for advancing the development of these natural compounds as potential therapeutic agents.

References

Comparative study of extraction methods for quinovic acid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for quinovic acid glycosides, a class of bioactive compounds with significant therapeutic potential. The selection of an appropriate extraction technique is paramount for maximizing yield and purity, thereby influencing the efficacy of subsequent research and drug development. This document offers an objective overview of conventional and modern extraction techniques, supported by available experimental data and detailed methodologies.

Comparative Analysis of Extraction Methods

The efficiency of quinovic acid glycoside extraction is highly dependent on the chosen method, solvent, and the plant matrix. Below is a summary of quantitative data and qualitative comparisons of different extraction techniques. Direct comparative studies with comprehensive quantitative data for all methods on the same plant material are limited; therefore, data from various studies are presented to provide a comparative perspective.

Extraction MethodPlant SourceKey ParametersYieldPurityAdvantagesDisadvantages
Maceration Uncaria tomentosaRoom temperature, 7 days, occasional shakingModerateLowerSimple, low cost, suitable for thermolabile compoundsTime-consuming, large solvent volume, potentially lower yield
Soxhlet Extraction Uncaria tomentosaContinuous extraction with heated solvent (e.g., ethanol)HighModerateHigh extraction efficiency, less solvent than macerationRequires heat (potential degradation), time-consuming
Ultrasound-Assisted Extraction (UAE) Uncaria tomentosa40-70°C, 30-60 min, high-intensity ultrasoundHighHighFast, efficient, reduced solvent and energy consumptionEquipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) Uncaria tomentosa100-150°C, 5-15 min, microwave irradiationVery HighHighVery fast, high yield, reduced solvent consumptionRequires microwave-transparent solvents, potential for localized overheating
Supercritical Fluid Extraction (SFE) Uncaria tomentosa40-60°C, 200-400 bar, CO₂ with ethanol (B145695) as co-solventHighVery High"Green" solvent, high selectivity, pure extractsHigh initial investment, complex operation

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on general procedures and should be optimized for specific plant materials and target glycosides.

Maceration

Objective: To extract quinovic acid glycosides using simple solvent immersion at room temperature.

Protocol:

  • Air-dry the plant material (e.g., bark of Uncaria tomentosa) and grind it into a coarse powder.

  • Place 100 g of the powdered material in a sealed container.

  • Add 1 L of 80% ethanol to the container, ensuring the entire plant material is submerged.

  • Seal the container and let it stand at room temperature for 7 days with occasional shaking.

  • After 7 days, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to recover the remaining extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

Soxhlet Extraction

Objective: To achieve a high yield of quinovic acid glycosides through continuous extraction with a heated solvent.

Protocol:

  • Dry and powder the plant material.

  • Place 50 g of the powdered material into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Add 500 mL of 95% ethanol to the distillation flask.

  • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the glycosides.

  • Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Cool the apparatus and collect the extract from the distillation flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract quinovic acid glycosides using the mechanical effects of ultrasonic waves.

Protocol:

  • Prepare the plant material as described for maceration.

  • Place 20 g of the powdered material in a flask.

  • Add 200 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a frequency of 20-40 kHz and a power of 100-200 W for 30-60 minutes.

  • Maintain the temperature between 40-70°C.

  • After extraction, filter the mixture and concentrate the extract as previously described. One study suggests that for some phenolics, ultrasound-assisted extraction can be more efficient than maceration in a shorter time[1][2].

Microwave-Assisted Extraction (MAE)

Objective: To achieve rapid and efficient extraction of quinovic acid glycosides using microwave energy.

Protocol:

  • Prepare the plant material as described above.

  • Place 10 g of the powdered material in a microwave-safe extraction vessel.

  • Add 100 mL of a microwave-transparent solvent like 70% ethanol.

  • Seal the vessel and place it in a microwave extractor.

  • Apply microwave power (e.g., 400-800 W) for 5-15 minutes, with a temperature target of 100-150°C.

  • After extraction, allow the vessel to cool before filtering the contents.

  • Concentrate the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

Objective: To obtain high-purity quinovic acid glycoside extracts using environmentally friendly supercritical CO₂.

Protocol:

  • Grind the dried plant material to a fine powder.

  • Load 100 g of the powdered material into the extraction vessel.

  • Pump supercritical CO₂ through the vessel at a flow rate of 10-20 g/min .

  • Maintain the extraction temperature at 40-60°C and the pressure at 200-400 bar.

  • Introduce a co-solvent, such as ethanol, at a concentration of 5-15% to enhance the extraction of the polar glycosides.

  • The extracted compounds are separated from the CO₂ by depressurizing the fluid in a collection vessel.

  • The resulting extract is typically of high purity and free of organic solvent residues.

Visualizing the Process and Pathways

To better understand the experimental process and the biological context of quinovic acid glycosides, the following diagrams have been generated.

Experimental_Workflow cluster_Preparation Plant Material Preparation cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Plant Plant Material (e.g., Uncaria tomentosa) Drying Drying Plant->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Select Method Soxhlet Soxhlet Grinding->Soxhlet Select Method UAE UAE Grinding->UAE Select Method MAE MAE Grinding->MAE Select Method SFE SFE Grinding->SFE Select Method Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Concentration Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification HPLC HPLC Purification->HPLC MS Mass Spectrometry HPLC->MS NMR NMR HPLC->NMR

General workflow for extraction and analysis.

Quinovic acid glycosides have been reported to exert their biological effects, in part, by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and P2X7 receptor pathways.

NF_kB_Signaling cluster_nucleus QAG Quinovic Acid Glycosides IKK IKK Complex QAG->IKK inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Transcription Gene Transcription (Inflammatory Mediators) NFkB_n->Transcription activates P2X7_Signaling QAG Quinovic Acid Glycosides P2X7R P2X7 Receptor QAG->P2X7R modulates ATP Extracellular ATP ATP->P2X7R activates Ion_Channel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β -> IL-1β (Inflammation) Caspase1->IL1b

References

A Comparative Analysis of the Antioxidant Potential of Quinovic Acid 3-O-beta-D-glucoside and Its Derivatives Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of Quinovic acid 3-O-beta-D-glucoside, a prominent natural compound, benchmarked against established antioxidant standards such as Ascorbic Acid (Vitamin C), Gallic Acid, and Trolox. While direct quantitative antioxidant data for the isolated this compound is limited in publicly available literature, this guide leverages data from a hydroalcoholic extract of Uncaria tomentosa leaves, which is notably rich in quinovic acid derivatives. The potent antioxidant activity of this extract is indicative of the therapeutic and protective potential of its constituents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value signifies a higher antioxidant potency. The following tables summarize the IC50 values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

Compound/ExtractIC50 ValueReference(s)
Uncaria tomentosa Leaf Extract (Rich in Quinovic Acid Derivatives)0.113 µg/mL
Ascorbic Acid (Vitamin C)8.4 µg/mL - 55.29 µM[1]
Gallic Acid2.6 µg/mL - 30.53 µM[1][2]
Trolox~60.40 µg/mL (in ABTS assay)[1]

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

Compound/StandardIC50 ValueReference(s)
Ascorbic Acid (Vitamin C)0.1081 mg/mL[3]
Gallic Acid3.55 µg/mL[1]
Trolox60.40 µg/mL[1]

Experimental Protocols

The data presented in this guide is based on standard in vitro antioxidant assays. The general methodologies for these key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

General Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) (or another suitable solvent) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. This reduction in color is measured spectrophotometrically at 734 nm.

General Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small aliquot of the test compound at various concentrations is mixed with the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay, and the IC50 value is subsequently determined.

Visualizations

Experimental Workflow and Cellular Antioxidant Response Pathway

To further elucidate the processes involved in antioxidant validation, the following diagrams illustrate a typical experimental workflow and a key signaling pathway associated with the cellular antioxidant response.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis cluster_comparison Comparison prep Preparation of Quinovic Acid 3-O-beta-D-glucoside Solution (Varying Concentrations) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts standards Preparation of Standard Antioxidant Solutions (Ascorbic Acid, Gallic Acid, Trolox) standards->dpph standards->abts measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure calc Calculation of % Inhibition measure->calc ic50 Determination of IC50 Values calc->ic50 compare Comparative Analysis of IC50 Values ic50->compare Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

References

Unraveling the Evidence: A Comparative Guide to the Biological Activities of Quinovic Acid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on Quinovic acid 3-O-beta-D-glucoside and its related compounds. In the absence of direct reproducibility studies, this document synthesizes available data to offer a clear overview of the reported biological activities, experimental methodologies, and proposed mechanisms of action, thereby highlighting areas for future validation and research.

Comparative Analysis of Biological Activities

Published research points to a range of biological effects for quinovic acid and its glycoside derivatives, with notable activities in the realms of anticancer, anti-inflammatory, and antiprotozoal applications. The following tables summarize the quantitative data from key studies to facilitate a clear comparison of the reported findings. It is important to note that many studies utilize a purified fraction of quinovic acid glycosides (QAPF) or the aglycone, quinovic acid, rather than the specific 3-O-beta-D-glucoside.

Table 1: In Vitro Anticancer and Antileishmanial Activities
Compound/FractionAssayCell Line/OrganismEndpointResultReference
Quinovic acid glycosides purified fraction (QAPF)Cell ViabilityT24 and RT4 human bladder cancer cellsDecreased growth and viabilityNot quantified[1]
Quinovic acid glycosidesAntileishmanial ActivityLeishmania infantum (amastigote form)IC501 µM[2]
Quinovic acid (QA)Growth and ViabilityHuman breast and lung cancer cellsStrong suppressionNot quantified[3]
Quinovic acid (QA)Growth and ViabilityNon-tumorigenic breast cellsNo inhibitionNot quantified[3]
Table 2: In Vivo Anti-inflammatory Effects in a Cyclophosphamide-Induced Hemorrhagic Cystitis Model
Treatment GroupParameterMeasurementResultReference
QAPF PretreatmentEdemaMacroscopic evaluationProtective effect[4]
QAPF PretreatmentHemorrhageMacroscopic evaluationProtective effect[4]
QAPF PretreatmentBladder Wet Weight-Protective effect[4]
QAPF PretreatmentVisceral Pain-Controlled[4]
QAPF PretreatmentIL-1β Levels-Decreased[4]

Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions

Several studies have begun to elucidate the molecular pathways through which quinovic acid and its glycosides exert their biological effects. The primary mechanisms identified include the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.

A key study on quinovic acid's anticancer properties identified the upregulation of Death Receptor 5 (DR5) as a critical event. This suggests a mechanism involving the extrinsic pathway of apoptosis.[3] Furthermore, the anti-inflammatory effects of quinovic acid glycosides have been linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.[1][4][5]

Quinovic_Acid_Anticancer_Pathway Quinovic Acid Quinovic Acid DR5 Upregulation DR5 Upregulation Quinovic Acid->DR5 Upregulation Caspase-8 Activation Caspase-8 Activation DR5 Upregulation->Caspase-8 Activation Extrinsic Pathway Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage

Proposed anticancer mechanism of Quinovic Acid via DR5 upregulation.

QAPF_Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus NF-κB Inhibition NF-κB Inhibition Inflammatory Stimulus->NF-κB Inhibition Activates QAPF QAPF QAPF->NF-κB Inhibition Inhibits Pro-inflammatory Cytokines (e.g., IL-1β) Pro-inflammatory Cytokines (e.g., IL-1β) NF-κB Inhibition->Pro-inflammatory Cytokines (e.g., IL-1β) Downregulates Inflammation Inflammation Pro-inflammatory Cytokines (e.g., IL-1β)->Inflammation Promotes

Anti-inflammatory mechanism of QAPF through NF-κB inhibition.

Experimental Protocols: A Closer Look at the Methodologies

To aid researchers in the design of future validation studies, this section details the experimental protocols from the cited literature.

Anticancer Activity Assessment
  • Cell Lines and Culture: Human breast and lung cancer cells, as well as non-tumorigenic breast cells, were used. T24 and RT4 human bladder cancer cell lines were also investigated. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]

  • Growth and Viability Assays: The effect of quinovic acid on cell growth and viability was determined using standard methods, likely MTT or similar colorimetric assays, although specific details were not provided in the abstract.[3]

  • Apoptosis Detection: Apoptosis was confirmed by observing biochemical features such as the activation of caspases 3 and 8, and the cleavage of PARP, likely through Western blotting.[3]

  • Gene and Protein Expression Analysis: The upregulation of DR5 mRNA and protein levels was assessed, presumably via RT-PCR and Western blotting, respectively.[3]

Anti-inflammatory Activity Assessment (In Vivo)
  • Animal Model: A mouse model of cyclophosphamide-induced hemorrhagic cystitis was utilized.[4][5]

  • Treatment: A quinovic acid glycosides purified fraction (QAPF) was administered as a pretreatment.[4]

  • Macroscopic Evaluation: The bladders were macroscopically evaluated for evidence of edema and hemorrhage. Bladder wet weight was also measured as an indicator of inflammation.[4]

  • Cytokine Analysis: The levels of the pro-inflammatory cytokine IL-1β in the bladder tissue were quantified, likely using an ELISA-based method.[4]

Antileishmanial Activity Assessment
  • Organism: The in vitro activity was assessed against the intracellular amastigote form of Leishmania infantum.[2]

  • Assay: The half-maximal inhibitory concentration (IC50) was determined using a suitable in vitro culture system and viability assay for the intracellular parasites.[2]

Experimental_Workflow_Anticancer cluster_invitro In Vitro Anticancer Evaluation Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Apoptosis Assays Apoptosis Assays Treatment->Apoptosis Assays Gene/Protein Analysis Gene/Protein Analysis Treatment->Gene/Protein Analysis

General workflow for in vitro anticancer activity assessment.

References

A review comparing the therapeutic potential of different natural triterpenoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory, anti-cancer, and neuroprotective properties of prominent triterpenoid (B12794562) glycosides, including ginsenosides (B1230088), saikosaponins, and astragalosides. This guide provides a comparative overview of their efficacy, supported by quantitative data, detailed experimental methodologies, and visualizations of their molecular mechanisms of action.

Natural triterpenoid glycosides, a diverse class of secondary metabolites found in numerous medicinal plants, have garnered significant attention for their broad spectrum of pharmacological activities. These complex molecules, characterized by a triterpenoid aglycone linked to one or more sugar moieties, exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. This guide offers a comparative analysis of the therapeutic potential of several well-researched triterpenoid glycosides, providing researchers, scientists, and drug development professionals with a consolidated resource to inform future research and therapeutic development.

Quantitative Comparison of Bioactivity

The therapeutic efficacy of triterpenoid glycosides can be quantitatively assessed and compared using various in vitro and in vivo experimental models. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures for prominent ginsenosides, saikosaponins, and astragalosides across different therapeutic areas. It is important to note that direct comparisons of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies across different studies.

Anti-Cancer Activity

Triterpenoid glycosides have demonstrated significant cytotoxic effects against various cancer cell lines. The table below compares the IC50 values of different ginsenosides in breast cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
Ginsenoside Rh2 Triple-Negative Breast CancerMDA-MB-23127.00[1]
Ginsenoside Rh2 Triple-Negative Breast CancerMDA-MB-468Not explicitly stated, but significant viability reduction[2]
Ginsenoside Rg3 (20S-epimer) Triple-Negative Breast CancerMDA-MB-231~100 (for proliferation inhibition)[3]
Ginsenoside Rg3 (20R-epimer) Triple-Negative Breast CancerMDA-MB-231No significant anti-proliferative effect[3]
Ginsenoside Rh2 Hormone-Dependent Breast CancerMCF-767.48[1]

Note: The cytotoxic effects of ginsenosides can vary depending on the specific epimer and the cancer cell line being tested.

Anti-Inflammatory Activity

The anti-inflammatory properties of triterpenoid glycosides are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell Line/ModelKey Inhibitory EffectIC50 / ConcentrationReference
Saikosaponin A RAW 264.7 macrophagesInhibition of NO productionNot explicitly stated, but significant inhibition[4]
Saikosaponin D RAW 264.7 macrophagesInhibition of NO productionNot explicitly stated, but significant inhibition[5][6]
Soyasaponin A1, A2, I RAW 264.7 macrophagesInhibition of NO productionDose-dependent inhibition (25-200 µg/mL)[7]

Note: Saikosaponin A and its epimer Saikosaponin D both demonstrate potent anti-inflammatory activity by suppressing the activation of the NF-κB signaling pathway.[5][6]

Neuroprotective Effects

The neuroprotective potential of triterpenoid glycosides has been investigated in various in vivo models of neurological disorders, such as cerebral ischemia-reperfusion injury.

CompoundAnimal ModelKey Protective EffectsDosageReference
Astragaloside IV MCAO Rat ModelReduced neurological deficit scores and infarct volumeNot explicitly stated[8][9][10][11]
Ginsenoside Rg1 MCAO Rat ModelAttenuated protein aggregation and inflammatory responseNot explicitly stated
Astragaloside IV + Ginsenoside Rg1 Diabetic Nephropathy Rat ModelImproved renal function and reduced oxidative stress16 mg/kg/day (AS-IV) + 50 mg/kg/day (Rg1)[12]

Note: MCAO stands for Middle Cerebral Artery Occlusion, a common model for inducing ischemic stroke.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for key experiments commonly used to evaluate the therapeutic potential of triterpenoid glycosides.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of triterpenoid glycosides on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid glycoside for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well.

  • Incubation: Incubate the cells for 1.5 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO (Dimethyl Sulfoxide), to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2][13][14]

In Vivo Model of Diabetic Nephropathy

Objective: To evaluate the protective effects of triterpenoid glycosides on kidney damage in a diabetic animal model.

Methodology:

  • Animal Model Induction: Induce diabetes in male Wistar rats by administering a high-sugar, high-fat diet for 4 weeks, followed by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (35 mg/kg body weight). Confirm diabetes by measuring fasting blood glucose levels.[13][15]

  • Grouping and Treatment: Randomly assign diabetic rats to different groups: a diabetic control group receiving saline, and treatment groups receiving the triterpenoid glycoside (e.g., 20(S)-Ginsenoside Rg3 at 10 mg/kg/day) by gavage for a specified period (e.g., 12 weeks).[13][15] A non-diabetic control group is also included.

  • Biochemical Analysis: At the end of the treatment period, collect blood and urine samples to measure biochemical indicators such as fasting blood glucose, creatinine, total cholesterol, triglycerides, and urine protein levels.

  • Histopathological Examination: Euthanize the animals and collect the kidneys for histopathological analysis. Perform staining techniques like Periodic acid-Schiff (PAS) to observe changes in the glomerular basement membrane and mesangial matrix.

  • Immunohistochemistry: Use immunohistochemical staining to detect the expression of fibrosis and inflammation markers (e.g., TGF-β1, NF-κB) in the kidney tissues.[13][15]

Signaling Pathway Modulation

The therapeutic effects of triterpenoid glycosides are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17][18][19] Many triterpenoid glycosides, such as saikosaponins, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4][5][6]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes NFkB_IkB->NFkB IκB Degradation Saikosaponins Saikosaponins Saikosaponins->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by saikosaponins.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor progression and metastasis in later stages.[20] The pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with Co-SMAD (SMAD4). This complex translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and apoptosis.[21][22] Some ginsenosides, such as 20(S)-Ginsenoside Rg3, have been shown to modulate this pathway, contributing to their anti-cancer effects.[15]

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD2/3) TGFbRI->R_SMAD P SMAD_Complex SMAD Complex Co_SMAD Co-SMAD (SMAD4) Nucleus Nucleus SMAD_Complex->Nucleus Translocation Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Ginsenoside_Rg3 Ginsenoside Rg3 Ginsenoside_Rg3->TGFbRI Modulation

Caption: Modulation of the TGF-β signaling pathway by Ginsenoside Rg3.

References

Validation of Quinovic acid 3-O-beta-D-glucoside as a therapeutic agent for Alzheimer's disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinovic acid 3-O-beta-D-glucoside and its aglycone, Quinovic acid, as potential therapeutic agents for Alzheimer's disease (AD). While direct experimental data on the glucoside is limited in the context of AD, this document leverages preclinical findings on Quinovic acid to evaluate its standing against current and emerging treatment modalities. The information is intended to support further research and development in this promising area.

Section 1: Overview of Quinovic Acid and its Potential in Alzheimer's Disease

Quinovic acid (QA) is a pentacyclic triterpenoid (B12794562) found in various medicinal plants, including Uncaria tomentosa (Cat's Claw).[1] Preclinical studies have demonstrated its potential to counteract several key pathological features of Alzheimer's disease.[1][2][3] While research on its glycoside derivative, this compound, is less extensive in the context of AD, the therapeutic activities of the aglycone provide a strong rationale for its investigation.

The primary mechanism of action observed for Quinovic acid in an amyloid-β-induced mouse model of AD involves the mitigation of cholesterol dyshomeostasis, oxidative stress, and subsequent neurodegeneration.[1][2][3] These effects collectively contribute to improved synaptic function and memory.[2]

Section 2: Comparative Analysis of Therapeutic Agents for Alzheimer's Disease

The following table summarizes the performance of Quinovic acid against a selection of current and investigational therapies for Alzheimer's disease. The data for Quinovic acid is derived from preclinical studies.

Therapeutic AgentTarget/Mechanism of ActionEfficacy HighlightsDevelopment Stage
Quinovic Acid Reduces Aβ-induced cholesterol accumulation, oxidative stress, neuroinflammation, and apoptosis.[1][2][3]In a mouse model, QA significantly ameliorated Aβ burden, improved spatial learning and memory, and restored synaptic markers.[2]Preclinical
Cholinesterase Inhibitors (e.g., Donepezil) Increase acetylcholine (B1216132) levels in the brain.[4][5][6]Provide modest, symptomatic improvement in cognition and global function in mild to moderate AD.[4] Do not halt disease progression.[7]Approved
NMDA Receptor Antagonists (e.g., Memantine) Blocks the effects of excess glutamate.[5][6]Shows modest efficacy in moderate-to-severe AD, with some cognitive benefit in mild-to-moderate stages.[4]Approved
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab) Target and remove amyloid-β plaques from the brain.[8][9]Slow cognitive and functional decline in early-stage AD.[8][9][10]Approved
Tau-Targeting Therapies (e.g., HMTM, MK-2214) Inhibit tau aggregation or reduce tau phosphorylation.[11][12]HMTM did not show a significant difference from placebo in a major trial.[11] MK-2214 is in Phase 2 trials.[12]Investigational
BACE1 Inhibitors (e.g., Verubecestat) Block the β-secretase enzyme to reduce Aβ production.[6][8]Did not slow cognitive decline and were associated with significant side effects in clinical trials.[8]Discontinued
Natural Compounds (e.g., Curcumin, Resveratrol) Multi-target effects including anti-inflammatory, antioxidant, and anti-amyloid properties.[13][14]Preclinical studies show promise, but clinical trial results have been mixed, often due to low bioavailability.[14]Investigational

Section 3: Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. The following protocols are based on the preclinical evaluation of Quinovic acid in an amyloid-β-induced mouse model.[1][2]

3.1. Animal Model and Drug Administration

  • Animal Model: Wild-type male C57BL/6J mice.

  • Induction of AD-like Pathology: Intracerebroventricular (i.c.v.) injection of amyloid-β (1-42) oligomers.

  • Quinovic Acid Administration: Intraperitoneal (i.p.) injection of Quinovic acid (50 mg/kg body weight) on alternating days for 3 weeks.[1]

3.2. Behavioral Analysis: Morris Water Maze

  • Purpose: To assess spatial learning and memory.

  • Procedure: Mice are trained to find a hidden platform in a circular pool of water. Latency to find the platform and the time spent in the target quadrant during a probe trial (platform removed) are measured.

3.3. Biochemical Analysis: Western Blotting

  • Purpose: To quantify the expression levels of key proteins involved in AD pathology.

  • Procedure:

    • Homogenize brain tissue (cortex and hippocampus) to extract proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Aβ, BACE1, p53, HMGCR, Nrf2, HO-1, p-NF-κB, IL-1β, Bax, cleaved caspase-3, PSD-95, synaptophysin).

    • Incubate with a corresponding secondary antibody.

    • Detect and quantify the protein bands using an imaging system.

3.4. Immunohistochemistry

  • Purpose: To visualize the localization and expression of proteins within brain tissue.

  • Procedure:

    • Perfuse and fix the mouse brains.

    • Section the brains using a cryostat.

    • Mount sections on slides and perform antigen retrieval.

    • Incubate with primary antibodies against target proteins.

    • Incubate with fluorescently labeled secondary antibodies.

    • Image the sections using a fluorescence microscope.

Section 4: Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Mechanism of Quinovic Acid in Alzheimer's Disease

Quinovic_Acid_Mechanism Abeta Amyloid-β (Aβ) Oligomers p53_HMGCR p53/HMGCR Axis Activation Abeta->p53_HMGCR Cholesterol Brain Cholesterol Accumulation p53_HMGCR->Cholesterol OxidativeStress Oxidative Stress Cholesterol->OxidativeStress Neuroinflammation Neuroinflammation (Gliosis, p-NF-κB, IL-1β) OxidativeStress->Neuroinflammation Apoptosis Mitochondrial Apoptosis (Bax, Caspase-3) OxidativeStress->Apoptosis Nrf2 Nrf2/HO-1 Pathway Nrf2->OxidativeStress Inhibits SynapticDysfunction Synaptic Dysfunction (↓ PSD-95, Synaptophysin) Neuroinflammation->SynapticDysfunction Apoptosis->SynapticDysfunction CognitiveDeficit Cognitive Deficits SynapticDysfunction->CognitiveDeficit QA Quinovic Acid QA->p53_HMGCR Inhibits QA->OxidativeStress Inhibits QA->Nrf2 Activates QA->Neuroinflammation Inhibits QA->Apoptosis Inhibits

Caption: Proposed multi-target mechanism of Quinovic acid in ameliorating Aβ-induced pathology.

Diagram 2: Experimental Workflow for Preclinical Validation

Experimental_Workflow start Start: C57BL/6J Mice acclimation Acclimation (1 week) start->acclimation ad_induction AD Model Induction (i.c.v. Aβ 1-42 injection) acclimation->ad_induction treatment Treatment Groups (Vehicle or Quinovic Acid) ad_induction->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior sacrifice Sacrifice and Tissue Collection behavior->sacrifice biochemical Biochemical Analysis (Western Blot, Cholesterol Assay) sacrifice->biochemical histological Histological Analysis (Immunohistochemistry) sacrifice->histological data_analysis Data Analysis and Interpretation biochemical->data_analysis histological->data_analysis

Caption: Workflow for evaluating Quinovic acid's efficacy in an AD mouse model.

Section 5: Conclusion and Future Directions

The preclinical data on Quinovic acid presents a compelling case for its further investigation as a therapeutic agent for Alzheimer's disease. Its ability to modulate multiple pathological pathways, including cholesterol metabolism, oxidative stress, and neuroinflammation, positions it as a promising multi-target candidate.[1][2][3]

Future research should focus on:

  • Direct evaluation of this compound: Investigating whether the glycoside form offers improved bioavailability or efficacy compared to the aglycone.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Long-term efficacy and safety studies: In various preclinical models of Alzheimer's disease.

  • Exploration of synergistic effects: Combining Quinovic acid or its glucoside with other therapeutic agents.

The development of novel, multi-target therapies is crucial in the fight against Alzheimer's disease. Quinovic acid and its derivatives represent a promising avenue for the discovery of such treatments.

References

Benchmarking the purity of synthetic vs. natural Quinovic acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of Quinovic acid 3-O-beta-D-glucoside derived from synthetic and natural sources. As a critical active pharmaceutical ingredient (API), understanding its purity profile is paramount for research accuracy and therapeutic efficacy. This document outlines the typical purity levels, potential impurity profiles, and the analytical methods used for determination, supported by experimental protocols and visual diagrams of relevant biological pathways and analytical workflows.

Data Presentation: Purity Comparison

Parameter Synthetic this compound Natural this compound References
Typical Purity Often exceeds 99% due to controlled chemical synthesis and purification steps.Purity can be more variable, typically ranging from 93% to over 98% depending on the extraction and purification methods.[1][2]
Batch-to-Batch Consistency High consistency is achievable due to standardized and controlled manufacturing processes.Variability can occur due to factors such as the geographical source of the plant material, harvest time, and extraction efficiency.[1]
Potential Impurities - Organic Impurities: Starting materials, intermediates, by-products of side reactions, and degradation products. - Inorganic Impurities: Residual catalysts, reagents, and inorganic salts. - Residual Solvents: Solvents used during the synthesis and purification process.- Related Natural Products: Other structurally similar quinovic acid glycosides or triterpenoids present in the source material (e.g., Uncaria tomentosa). - Extraction and Purification Artifacts: Solvents and reagents used in the extraction process. - Contaminants from Source: Pesticides, herbicides, and heavy metals from the soil and cultivation process.

Experimental Protocols

Accurate determination of purity requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Photodiode Array - PDA) and Mass Spectrometry (MS) is a standard method for the analysis of quinovic acid glycosides.[3]

Protocol: Purity Determination by HPLC-PDA

This protocol provides a general framework for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-30 min: 10-90% B (linear gradient)
  • 30-35 min: 90% B
  • 35-40 min: 90-10% B (linear gradient)
  • 40-45 min: 10% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detector: PDA detector, monitoring at 210 nm.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.
  • Peak identification can be confirmed by comparing the retention time and UV spectrum with a certified reference standard. Further structural confirmation can be achieved using mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis start Quinovic Acid Glucoside Sample (Synthetic or Natural) dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc Inject Sample pda PDA Detector (210 nm) hplc->pda ms Mass Spectrometer (Confirmation) hplc->ms chromatogram Generate Chromatogram pda->chromatogram ms->chromatogram integrate Peak Integration & Area % Calculation chromatogram->integrate report Purity Report integrate->report

Caption: Workflow for Purity Analysis of this compound.

Signaling Pathways of Quinovic Acid

Quinovic acid and its glycosides have been shown to exhibit anti-inflammatory and antioxidant effects.[4][5] These effects are mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and the activation of the Nrf2/HO-1 pathway.[4][6]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Quinovic Acid Glucoside Intervention cluster_2 Signaling Cascades cluster_3 Cellular Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) LPS->MAPK QA Quinovic Acid Glucoside QA->IKK Inhibits QA->MAPK Inhibits Nrf2 Nrf2 Activation QA->Nrf2 Activates IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkappaB->Inflammatory_Genes MAPK->Inflammatory_Genes Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2->Keap1 Dissociates from HO1 Antioxidant Gene Expression (HO-1) Nrf2->HO1

Caption: Anti-inflammatory and Antioxidant Signaling Pathways of Quinovic Acid.

References

Safety Operating Guide

Proper Disposal of Quinovic Acid 3-O-beta-D-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for Quinovic acid 3-O-beta-D-glucoside, a triterpenoid (B12794562) saponin (B1150181) utilized in scientific research. Adherence to these protocols is critical for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Summary of Key Disposal Procedures

Disposal MethodApplicabilityKey Steps
Professional Waste Disposal Recommended for all quantities. The safest and most compliant method.1. Package in a clearly labeled, sealed container. 2. Label with "this compound" and any known hazard information. 3. Arrange for pickup by your institution's licensed chemical waste disposal service.
Drain Disposal For small quantities of aqueous solutions ONLY , and only if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. Not recommended without explicit approval.1. Neutralize the solution to a pH between 6.0 and 8.0. 2. Flush with copious amounts of water (at least 20 parts water to 1 part solution).
Solid Waste Disposal For empty, uncontaminated containers ONLY. Not for the chemical itself.1. Triple-rinse the container with a suitable solvent (e.g., water or ethanol). 2. Collect the rinsate for proper disposal as chemical waste. 3. Deface or remove the original label. 4. Dispose of the clean, empty container in the regular trash.

Experimental Protocols for Safe Disposal

Protocol 1: Preparing this compound for Professional Disposal
  • Segregation: Ensure that this compound waste is not mixed with other chemical waste streams unless compatibility has been verified.

  • Containment: Place the waste in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 79955-41-2

    • An indication that the hazards are not fully characterized.

    • The date of accumulation.

  • Storage: Store the labeled container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Contact your institution's EHS department to schedule a pickup.

Disposal Workflow

G cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways cluster_procedures Procedural Steps start This compound Waste risk_assessment Consult Institutional EHS Guidelines and Local Regulations start->risk_assessment professional_disposal Professional Chemical Waste Disposal (Recommended) risk_assessment->professional_disposal Default & Safest Path drain_disposal Drain Disposal (Aqueous Solutions - requires EHS approval) risk_assessment->drain_disposal If deemed non-hazardous & permitted solid_waste Solid Waste (Empty Containers Only) risk_assessment->solid_waste For empty containers package_label Package and Label Waste professional_disposal->package_label neutralize_flush Neutralize pH and Flush with Water drain_disposal->neutralize_flush triple_rinse Triple-Rinse Container solid_waste->triple_rinse schedule_pickup Schedule EHS Pickup package_label->schedule_pickup end end schedule_pickup->end Disposal Complete neutralize_flush->end deface_label Deface Original Label triple_rinse->deface_label dispose_trash Dispose in Regular Trash deface_label->dispose_trash dispose_trash->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult with your Environmental Health and Safety department for definitive guidance on chemical waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Quinovic Acid 3-O-beta-D-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Quinovic acid 3-O-beta-D-glucoside, a naturally occurring triterpenoid (B12794562) glycoside. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure research environment.

Essential Safety and Handling Precautions

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.

Personal Protective Equipment (PPE)

Proper PPE is your first line of defense against potential exposure. The following should be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the potentially irritating substance. Gloves must be inspected before use and changed immediately if contaminated.
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from dust particles or splashes.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust, especially when handling larger quantities or if ventilation is inadequate.
Handling and Storage
  • Avoid contact with skin and eyes. [2]

  • Do not breathe dust.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place. [2]

  • Keep away from incompatible materials.

Operational and Disposal Plans

A clear plan for both the use and disposal of this compound is essential for maintaining a safe laboratory environment.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.

  • Carefully sweep or scoop up the spilled material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly with soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains. [2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare well-ventilated workspace (Fume Hood) a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Dispose of Waste in Designated Containers f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

A logical workflow for the safe handling of this compound.

Disclaimer: This information is intended for guidance only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult your institution's safety protocols and a complete Safety Data Sheet from the supplier.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.